Product packaging for ST 198(Cat. No.:)

ST 198

Cat. No.: B1682475
M. Wt: 334.5 g/mol
InChI Key: GQPJBOOQHWEOKT-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ST-198 is anantagonist of dopamine D3 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O B1682475 ST 198

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJBOOQHWEOKT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CCCCNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cardioprotective Effects of Leonurine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, a natural alkaloid derived from Herba Leonuri (Chinese Motherwort), has garnered significant scientific interest for its potent cardioprotective properties. This technical guide synthesizes the current understanding of leonurine's mechanisms of action, focusing on its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic effects. We present a comprehensive overview of the key signaling pathways modulated by leonurine, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of molecular pathways are provided to facilitate further research and development of leonurine as a potential therapeutic agent for cardiovascular diseases.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. The pathophysiology of many cardiac conditions, including myocardial infarction and heart failure, involves a complex interplay of inflammation, oxidative stress, apoptosis, and fibrosis. Leonurine has emerged as a promising multi-target agent that favorably modulates these pathological processes.[1] This document provides an in-depth analysis of the molecular mechanisms underlying the cardioprotective effects of leonurine.

Core Cardioprotective Mechanisms of Leonurine

Leonurine exerts its beneficial effects on the cardiovascular system through several interconnected mechanisms:

  • Anti-inflammatory Effects: Leonurine has been shown to suppress inflammatory responses in cardiac tissue. It can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • Antioxidant Effects: The compound effectively mitigates oxidative stress by reducing the production of reactive oxygen species (ROS). It achieves this by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), and by inhibiting pro-oxidant enzymes such as NADPH oxidase 4 (Nox4).

  • Anti-apoptotic Effects: Leonurine protects cardiomyocytes from programmed cell death. A primary mechanism involves the activation of the PI3K/Akt/GSK3β signaling pathway. This leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and a reduction in the activity of executioner caspases like caspase-3.

  • Anti-fibrotic Effects: Leonurine can attenuate cardiac fibrosis, the excessive deposition of extracellular matrix that impairs heart function. It has been shown to inhibit the TGF-β/Smad2 signaling pathway, a central driver of fibrosis. By doing so, it reduces the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen. Additionally, leonurine has been found to inhibit cardiomyocyte pyroptosis, a pro-inflammatory form of cell death that can contribute to fibrosis.

Key Signaling Pathways Modulated by Leonurine

The cardioprotective actions of leonurine are mediated by its influence on several critical intracellular signaling cascades.

PI3K/Akt/GSK3β Signaling Pathway

Activation of the PI3K/Akt pathway is a cornerstone of leonurine's anti-apoptotic effect. Upon stimulation, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and inactivates glycogen synthase kinase-3β (GSK3β). This cascade ultimately leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, thereby promoting cardiomyocyte survival.

PI3K_Akt_GSK3beta_Pathway cluster_akt Akt Activation cluster_gsk3b GSK3β Inactivation Leonurine Leonurine PI3K PI3K Leonurine->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt GSK3b GSK3β pAkt->GSK3b phosphorylates Caspase3 Cleaved Caspase-3 pAkt->Caspase3 pGSK3b p-GSK3β (inactive) Bcl2 Bcl-2 pGSK3b->Bcl2 Bax Bax pGSK3b->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis TGFb_Smad2_Pathway cluster_smad Smad2 Phosphorylation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad2 Smad2 TGFbR->Smad2 phosphorylates pSmad2 p-Smad2 Nucleus Nucleus pSmad2->Nucleus Fibrosis Fibrosis Genes Nucleus->Fibrosis transcription Pyroptosis Pyroptosis Fibrosis->Pyroptosis Leonurine Leonurine Leonurine->pSmad2 Nox4_ROS_Pathway cluster_ros ROS Production AngII Angiotensin II Nox4 Nox4 AngII->Nox4 ROS ROS Nox4->ROS production NFkB NF-κB ROS->NFkB activation Fibrosis Fibrosis ROS->Fibrosis Inflammation Inflammation NFkB->Inflammation Leonurine Leonurine Leonurine->Nox4

References

Clarification Regarding the Topic "ST 198 Compound"

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "ST 198" is a designation for a bacterial sequence type, primarily the globally significant, multidrug-resistant Salmonella enterica serovar Kentucky ST198, and not a chemical compound. The extensive body of scientific literature associated with "this compound" focuses on the genomics, epidemiology, and antibiotic resistance mechanisms of this pathogen.

Therefore, a technical guide on the "biological properties of this compound compound" as a therapeutic agent cannot be generated based on the available scientific data.

We propose to pivot the topic to a comprehensive technical guide on the biological properties of Salmonella enterica serovar Kentucky ST198 . This report will be tailored to the requested audience of researchers and drug development professionals, providing in-depth information on:

  • Genomic Characteristics and Epidemiology: Delving into the genetic makeup of ST198, its evolutionary history, and global spread.

  • Antimicrobial Resistance: A detailed analysis of the resistance mechanisms and profiles to various antibiotics, with quantitative data presented in tabular format.

  • Virulence and Pathogenesis: An examination of the factors contributing to its pathogenicity and its interactions with host organisms.

  • Experimental Data: Where available in the literature, we will detail experimental protocols and present findings from in vitro and in vivo studies.

  • Signaling and Metabolic Pathways: Diagrams will be created to illustrate key genetic and metabolic features of this bacterial strain.

Please advise if you would like to proceed with this revised and scientifically accurate topic. Your confirmation is required before we proceed with the in-depth research and content creation for the technical guide on Salmonella enterica serovar Kentucky ST198 .

SCM-198: A Technical Guide to its Anti-inflammatory and Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCM-198, a synthetic derivative of leonurine, has demonstrated significant therapeutic potential owing to its potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the molecular pathways through which SCM-198 exerts its effects. We will detail the key signaling cascades, present available quantitative data on its efficacy, and provide comprehensive experimental protocols for the assays cited. This document is intended to serve as a valuable resource for researchers investigating the therapeutic applications of SCM-198 in inflammatory and oxidative stress-related diseases.

Core Anti-inflammatory and Antioxidant Pathways of SCM-198

SCM-198 modulates a range of signaling pathways to combat inflammation and oxidative stress. The primary mechanisms identified in the literature include the inhibition of pro-inflammatory pathways such as the NF-κB cascade, and the enhancement of endogenous antioxidant defense systems.

Anti-inflammatory Pathways

SCM-198 has been shown to mitigate inflammatory responses in various models, including lipopolysaccharide (LPS)-induced endometritis and endometriosis.[1][2][3][4] Its anti-inflammatory actions are primarily mediated through the suppression of key pro-inflammatory signaling pathways.

One of the central mechanisms is the inhibition of the LPS-JNK-cJUN/cFOS-TLR4-NF-κB pathway .[1] In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) is activated, leading to a downstream cascade involving c-Jun N-terminal kinase (JNK). This results in the activation of the transcription factor activator protein-1 (AP-1), composed of c-Jun and c-Fos, and subsequently, the activation of the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB). SCM-198 intervenes in this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

In the context of endometriosis, SCM-198 has been found to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) . This cytokine plays a crucial role in the inflammatory environment of endometriotic lesions. By reducing TNF-α levels, SCM-198 can ameliorate the inflammatory state associated with this disease.

Furthermore, SCM-198 has been shown to modulate the immune response in endometriosis by affecting regulatory T cells (Tregs). It can inhibit the expansion of Tregs and their production of the anti-inflammatory cytokine IL-10 and the pro-fibrotic cytokine TGF-β1 by targeting the estrogen-ERα signaling pathway .

dot

SCM198_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFkB NF-κB TLR4->NFkB AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 AP1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation SCM198 SCM-198 SCM198->JNK inhibits SCM198->NFkB inhibits SCM198->Cytokines inhibits ERa ERα SCM198->ERa inhibits Estrogen Estrogen Estrogen->ERa Tregs Treg Expansion (IL-10, TGF-β1) ERa->Tregs

Caption: SCM-198 Anti-inflammatory Signaling Pathways.

Antioxidant Pathways

SCM-198 exhibits robust antioxidant effects by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. This protective mechanism has been observed in models of oxidative damage in endometrial stromal cells.

A key aspect of its antioxidant action is the reduction of intracellular ROS. This leads to a decrease in lipid peroxidation, a damaging process that generates malondialdehyde (MDA). Concurrently, SCM-198 has been reported to increase the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Furthermore, SCM-198 influences apoptosis-related signaling pathways that are intertwined with oxidative stress. It has been shown to modulate the Bax/Bcl-2 ratio , decreasing the expression of the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2. Additionally, it can suppress the activation of the extracellular signal-regulated kinase (ERK) pathway , which is involved in oxidative stress-induced apoptosis.

dot

SCM198_Antioxidant_Pathway OxidativeStress Oxidative Stress ROS ROS OxidativeStress->ROS LipidPeroxidation Lipid Peroxidation (MDA) ROS->LipidPeroxidation ERK ERK Pathway ROS->ERK CellDamage Cellular Damage & Apoptosis LipidPeroxidation->CellDamage SOD_GPx Antioxidant Enzymes (SOD, GPx) SOD_GPx->ROS scavenges SCM198 SCM-198 SCM198->ROS decreases SCM198->SOD_GPx increases Bax Bax (pro-apoptotic) SCM198->Bax decreases Bcl2 Bcl-2 (anti-apoptotic) SCM198->Bcl2 increases SCM198->ERK inhibits Bax->CellDamage Bcl2->CellDamage inhibits ERK->Bax

Caption: SCM-198 Antioxidant and Anti-apoptotic Pathways.

Quantitative Data on the Effects of SCM-198

The following tables summarize the quantitative effects of SCM-198 on various inflammatory and oxidative stress markers as reported in the literature. Data has been extracted from published studies and may be derived from graphical representations where exact numerical values were not provided in tabular format.

Table 1: In Vivo Anti-inflammatory Effects of SCM-198 in a Mouse Model of Endometriosis

Treatment GroupDoseEctopic Lesion Weight (mg)Ectopic Lesion Size (mm³)
EMS Model-~120~150
EMS + SCM-198 (Low Dose)7.5 mg/kg~70~80
EMS + SCM-198 (High Dose)15 mg/kg~40~40

Table 2: In Vitro Effects of SCM-198 on Inflammatory and Endocrine Markers in Ectopic Endometrial Stromal Cells (eESCs)

TreatmentSCM-198 Conc. (µM)TNF-α Concentration (pg/mL)Estrogen Concentration (pg/mL)Aromatase Expression (relative)ERα Expression (relative)
Control0HighHighHighHigh
SCM-19850DecreasedDecreasedDecreasedDecreased
SCM-198100Further DecreasedFurther DecreasedFurther DecreasedFurther Decreased
SCM-198200Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Table 3: In Vitro Effects of SCM-198 on Oxidative Stress and Apoptosis Markers in Endometrial Stromal Cells

TreatmentSCM-198 Conc. (µM)Intracellular ROS LevelsBax/Bcl-2 Ratiop-ERK/ERK Ratio
H₂O₂ Induced0HighHighHigh
H₂O₂ + SCM-19850DecreasedDecreasedDecreased
H₂O₂ + SCM-198100Further DecreasedFurther DecreasedFurther Decreased
H₂O₂ + SCM-198200Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of SCM-198's bioactivities.

Animal Model of Endometriosis

dot

Endometriosis_Model_Workflow Donor Donor Mice (Ovariectomized) Estradiol Estradiol Priming Donor->Estradiol Uterine_Tissue Uterine Tissue Collection Estradiol->Uterine_Tissue Endometrial_Fragments Endometrial Fragment Preparation Uterine_Tissue->Endometrial_Fragments Injection Intraperitoneal Injection of Endometrial Fragments Endometrial_Fragments->Injection Recipient Recipient Mice Recipient->Injection Lesion_Development Ectopic Lesion Development (1 week) Injection->Lesion_Development Treatment SCM-198 Treatment (7.5 or 15 mg/kg, i.p., daily for 1 week) Lesion_Development->Treatment Analysis Sacrifice and Analysis of Ectopic Lesions Treatment->Analysis

References

Leonurine's Role in Apoptosis and Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, an alkaloid compound derived from Herba leonuri, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1][2][3] A growing body of evidence highlights its potent role in modulating programmed cell death, or apoptosis, through intricate interactions with key cell signaling pathways. This technical guide provides an in-depth examination of the molecular mechanisms by which leonurine influences apoptosis, its impact on critical signaling cascades such as PI3K/Akt, MAPK, and NF-κB, and detailed experimental protocols for investigating these effects. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to elucidate the complex interactions underlying leonurine's therapeutic potential.

Introduction to Leonurine and Apoptosis

Leonurine is a primary active alkaloid found in motherwort (Leonurus japonicus), a plant used extensively in traditional medicine.[4][5] Its therapeutic applications are broad, historically covering gynecological disorders, but recent research has expanded its scope to cardiovascular and central nervous system diseases. At the cellular level, one of leonurine's most significant activities is the regulation of apoptosis.

Apoptosis is a genetically controlled, energy-dependent process of cell self-destruction that is essential for normal tissue development, homeostasis, and the elimination of damaged or cancerous cells. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. Dysregulation of apoptosis is a hallmark of numerous pathologies, including cancer, autoimmune diseases, and neurodegenerative disorders. Leonurine has been shown to exert both pro-apoptotic effects in cancer cells and anti-apoptotic effects in healthy tissues subjected to ischemic or inflammatory stress, making it a molecule of high therapeutic interest.

Core Mechanisms: Leonurine's Impact on the Apoptotic Machinery

Leonurine modulates apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the permeability of the mitochondrial outer membrane.

Under apoptotic stimuli, the balance shifts in favor of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Leonurine has been consistently shown to modulate this process by:

  • Increasing the Bax/Bcl-2 Ratio: In cancer cells, leonurine upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.

  • Decreasing the Bax/Bcl-2 Ratio: Conversely, in models of ischemia or inflammation, leonurine protects cells by increasing Bcl-2 expression and decreasing Bax expression, thus inhibiting apoptosis.

  • Activating Caspases: Leonurine treatment leads to the increased expression and cleavage of caspase-9 and caspase-3, confirming its role in activating the mitochondrial caspase cascade.

Key Cell Signaling Pathways Modulated by Leonurine

Leonurine's effects on the apoptotic machinery are not direct but are mediated through its influence on several upstream signaling pathways that regulate cell survival and death.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical pro-survival signaling cascade. When activated, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates several pro-apoptotic targets, including Glycogen Synthase Kinase 3β (GSK3β) and Bax, while promoting the expression of anti-apoptotic proteins like Bcl-2.

Leonurine's interaction with this pathway is context-dependent:

  • Anti-Apoptotic Effects: In cardioprotective and neuroprotective scenarios, leonurine has been shown to activate the PI3K/Akt pathway. It increases the phosphorylation of PI3K, Akt, and GSK3β, leading to the inhibition of apoptosis and improved cell survival.

  • Pro-Apoptotic Effects: In various cancer models, leonurine inhibits the PI3K/Akt pathway. By decreasing the phosphorylation of PI3K and Akt, it suppresses the pathway's pro-survival signals, making cancer cells more susceptible to apoptosis.

G cluster_0 Leonurine's Anti-Apoptotic Action Leonurine Leonurine PI3K PI3K Leonurine->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt ↑) GSK3b GSK3b Akt->GSK3b Inhibits (p-GSK3β ↑) Bcl2 Bcl2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellSurvival CellSurvival Bcl2->CellSurvival Caspase3 Caspase3 Bax->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Leonurine's anti-apoptotic mechanism via PI3K/Akt activation.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a complex network that regulates a wide range of cellular processes, including proliferation, inflammation, and apoptosis. It comprises several distinct cascades, most notably involving Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK). The role of these kinases in apoptosis can be pro- or anti-apoptotic depending on the cell type and stimulus.

Studies show that leonurine can suppress inflammation-induced apoptosis by inhibiting the activation of the MAPK pathway. In chondrocytes stimulated with IL-1β, leonurine treatment decreased the phosphorylation of ERK, p38, and JNK. In other contexts, such as non-small cell lung cancer, leonurine hydrochloride was found to increase the phosphorylation of p38, contributing to its pro-apoptotic effect.

The Nuclear Factor kappa B (NF-κB) Pathway

NF-κB is a transcription factor that plays a pivotal role in regulating the immune response, inflammation, and cell survival. In many cell types, NF-κB activation promotes the transcription of anti-apoptotic genes, including Bcl-2.

Leonurine has been shown to exert anti-inflammatory and anti-apoptotic effects by suppressing the NF-κB pathway. In IL-1β-stimulated chondrocytes, leonurine inhibited the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. This inhibition contributes to the observed decrease in inflammatory mediators and the reduction in apoptosis.

G cluster_1 Leonurine's Anti-Inflammatory & Anti-Apoptotic Action Stimulus Inflammatory Stimulus (e.g., IL-1β) MAPK MAPK (ERK, p38, JNK) Stimulus->MAPK Activates NFkB NF-κB (p65) Stimulus->NFkB Activates Leonurine Leonurine Leonurine->MAPK Inhibits Leonurine->NFkB Inhibits Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation

Caption: Leonurine's inhibition of MAPK and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of leonurine on apoptosis and related signaling pathways as reported in various studies.

Table 1: Effect of Leonurine on Apoptosis in H292 Lung Cancer Cells

Leonurine Conc. Apoptotic Rate (%)
Control (0 µmol/L) 4.9 ± 0.43
10 µmol/L 11.5 ± 1.12
25 µmol/L 19.3 ± 1.16
50 µmol/L 61.3 ± 6.96

(Data sourced from a study on leonurine hydrochloride in H292 cells after 24h treatment)

Table 2: Effect of Leonurine on Apoptosis-Related Protein Expression

Treatment Target Protein Change in Expression Cell/Tissue Type
Leonurine (5, 20 µM) Bax Decreased Rat Chondrocytes
Leonurine (5, 20 µM) Bcl-2 Increased Rat Chondrocytes
Leonurine (15 mg/kg/day) Bax Decreased Rat Myocardium
Leonurine (15 mg/kg/day) Bcl-2 Increased Rat Myocardium
Leonurine HCl (10, 25, 50 µmol/L) Bax/Bcl-2 Ratio Increased H292 Lung Cancer Cells
Leonurine HCl (10, 25, 50 µmol/L) Caspase-3 Increased H292 Lung Cancer Cells

| Leonurine HCl (10, 25, 50 µmol/L) | Caspase-9 | Increased | H292 Lung Cancer Cells |

Table 3: Effect of Leonurine on Signaling Pathway Proteins

Treatment Target Protein Change in Phosphorylation Cell/Tissue Type Pathway
Leonurine (15 mg/kg/day) p-PI3K Increased Rat Myocardium PI3K/Akt
Leonurine (15 mg/kg/day) p-Akt Increased Rat Myocardium PI3K/Akt
Leonurine (15 mg/kg/day) p-GSK3β Increased Rat Myocardium PI3K/Akt
Leonurine HCl (10, 25, 50 µmol/L) p-Akt Decreased H292 Lung Cancer Cells PI3K/Akt
Leonurine (High Dose) p-p38 Decreased Rat Chondrocytes MAPK
Leonurine (High Dose) p-ERK Decreased Rat Chondrocytes MAPK
Leonurine (High Dose) p-JNK Decreased Rat Chondrocytes MAPK
Leonurine HCl (10, 25, 50 µmol/L) p-p38 Increased H292 Lung Cancer Cells MAPK

| Leonurine | p-p65 (NF-κB) | Decreased | Rat Chondrocytes | NF-κB |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of leonurine's effects. Below are protocols for key assays.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., H292, chondrocytes) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of leonurine (e.g., 0, 5, 10, 20, 50 µM). Include a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of leonurine for a specified time (e.g., 24 hours).

  • Cell Harvesting: For adherent cells, detach them using trypsin-EDTA. Collect all cells, including those floating in the medium, by centrifugation at 300-600 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blotting for Apoptosis and Signaling Markers

This technique is used to detect and quantify specific proteins.

  • Protein Extraction: After treatment with leonurine, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-p38, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.

G cluster_2 General Experimental Workflow A Cell Culture & Treatment with Leonurine B Cell Harvesting A->B F Cell Viability (MTT Assay) A->F C Flow Cytometry (Annexin V/PI Assay) B->C D Protein Extraction (Lysis) B->D G Analysis of Apoptosis Rate C->G E Western Blotting D->E H Analysis of Protein Expression (Bax, Bcl-2, p-Akt, etc.) E->H I Analysis of Cell Viability F->I

Caption: Workflow for studying leonurine's effects on apoptosis.

Conclusion

Leonurine demonstrates a remarkable ability to modulate apoptosis and key cell signaling pathways, positioning it as a promising therapeutic candidate for a range of diseases. Its dual action—inhibiting apoptosis in healthy tissues under stress and inducing it in cancer cells—underscores its potential for targeted therapies. The primary mechanisms involve the regulation of the Bcl-2 protein family and caspase activation, driven by the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to further elucidate the molecular intricacies of leonurine and accelerate its translation into clinical applications. Further investigation is warranted to fully explore its therapeutic window, bioavailability, and efficacy in complex in vivo models.

References

SCM-198 for endometriosis underlying mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Underlying Mechanisms of SCM-198 for Endometriosis

Introduction

Endometriosis is a chronic, inflammatory, and estrogen-dependent gynecological disease characterized by the presence of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age.[1] The condition is associated with debilitating pelvic pain and infertility.[1] Current medical treatments often have significant side effects and high recurrence rates, highlighting the urgent need for novel therapeutic strategies.[1] SCM-198, a synthetic derivative of leonurine, a bioactive alkaloid from the plant Leonurus japonicus Houtt, has emerged as a promising therapeutic candidate.[2][3] This compound demonstrates a range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This guide elucidates the core underlying mechanisms by which SCM-198 exerts its therapeutic effects on endometriosis, focusing on its modulation of key signaling pathways and cellular processes.

Core Mechanisms of Action

SCM-198 combats endometriosis through a multi-pronged approach, primarily by targeting the interplay between inflammatory signaling, endocrine hormonal regulation, and cellular survival pathways. The two major mechanisms are the regulation of the inflammation-endocrine-autophagy axis in ectopic endometrial stromal cells (eESCs) and the modulation of the local endocrine-immune environment.

Regulation of the Inflammation-Endocrine-Autophagy Axis

One of the primary mechanisms of SCM-198 is its ability to correct the pathological state of low autophagy in eESCs. In endometriosis, a pro-inflammatory environment, particularly elevated levels of Tumor Necrosis Factor-alpha (TNF-α), disrupts the normal hormonal signaling. This disruption leads to a state of "hypo-autophagy," which prevents the natural process of programmed cell death (apoptosis) in the ectopic cells, allowing them to survive and proliferate.

SCM-198 intervenes in this pathway by:

  • Inhibiting TNF-α-induced signaling : High expression of TNF-α in eESCs activates an aromatase-estrogen-estrogen receptor alpha (ERα) signaling pathway. SCM-198 downregulates TNF-α, which in turn inhibits this entire cascade.

  • Balancing Estrogen and Progesterone Receptor Signals : The compound decreases the expression of ERα while simultaneously increasing the expression of Progesterone Receptor Isoform B (PRB). This rebalancing is crucial, as increased ERα signaling and decreased PRB expression are what synergistically suppress autophagy.

  • Upregulating Autophagy : By restoring the ERα/PRB balance, SCM-198 upregulates the level of autophagy in eESCs. This is evidenced by increased levels of autophagy markers like LC3B-II/I and BECN1.

  • Promoting Apoptosis : The restoration of autophagy re-sensitizes the ectopic cells to apoptosis, leading to a reduction in lesion size and weight. This pro-apoptotic effect is also mediated by modulating the Bax/Bcl-2/Caspase-3 signaling cascade.

dot

SCM198_Autophagy_Pathway cluster_legend Legend TNFa TNF-α Aromatase Aromatase TNFa->Aromatase Estrogen Estrogen Aromatase->Estrogen ERa ERα Estrogen->ERa Autophagy Autophagy (LC3B-II/I, BECN1) ERa->Autophagy inhibits PRB PRB PRB->Autophagy promotes Apoptosis Apoptosis of eESCs Autophagy->Apoptosis promotes eESC_Growth Ectopic Lesion Growth Apoptosis->eESC_Growth inhibits SCM198 SCM-198 SCM198->TNFa SCM198->ERa SCM198->PRB key_a Activates key_a_line key_a->key_a_line key_b Inhibits key_b_line key_b->key_b_line key_c SCM-198 Action key_c_line key_c->key_c_line

Figure 1: SCM-198 regulation of the inflammation-endocrine-autophagy axis in endometriosis.

Modulation of Endocrine-Immune Response via Regulatory T cells (Tregs)

Endometriosis is considered an endocrine-immune disorder. The peritoneal fluid of patients often shows an accumulation of regulatory T cells (Tregs), which create an immunotolerant microenvironment that facilitates the survival of ectopic endometrial tissue. This expansion of Tregs is driven by the high local concentration of estrogen.

SCM-198 modulates this immune dysregulation by:

  • Inhibiting Estrogen-ERα Signaling : SCM-198 reduces estrogen production in eESCs and suppresses the mRNA level of ERα in Tregs.

  • Suppressing Treg Expansion and Function : By inhibiting the estrogen-ERα pathway, SCM-198 reverses the expansion of Tregs and reduces their production of immunosuppressive cytokines, such as IL-10 and TGF-β1.

  • Reducing Treg-Enhanced Cell Invasion : Tregs have been shown to enhance the invasion and viability of eESCs. SCM-198 is able to abate this effect, further contributing to the reduction of endometriotic lesions.

dot

SCM198_Treg_Pathway cluster_tregs Treg Activity eESCs Ectopic Endometrial Stromal Cells (eESCs) Estrogen High Local Estrogen eESCs->Estrogen produces ERa ERα on Tregs Estrogen->ERa Tregs Regulatory T cells (Tregs) Treg_Expansion Treg Expansion & Function ERa->Treg_Expansion Cytokines IL-10, TGF-β1 Production Treg_Expansion->Cytokines eESC_Invasion eESC Invasion & Viability Treg_Expansion->eESC_Invasion enhances Immunotolerance Immunotolerance Cytokines->Immunotolerance Immunotolerance->eESC_Invasion promotes SCM198 SCM-198 SCM198->Estrogen reduces SCM198->ERa inhibits SCM198->eESC_Invasion abates

Figure 2: SCM-198 modulation of the endocrine-immune response in endometriosis.

Quantitative Data Summary

The therapeutic effects of SCM-198 have been quantified in both in vivo and in vitro models of endometriosis.

Table 1: In Vivo Efficacy of SCM-198 in Mouse Models of Endometriosis

Parameter Control Group (EMS) SCM-198 Low Dose (7.5 mg/kg) SCM-198 High Dose (15 mg/kg) Citation
Ectopic Lesion Weight Significantly higher Significantly decreased Significantly decreased
Ectopic Lesion Size Significantly larger Significantly decreased Significantly decreased

| Ectopic Lesion Number | No significant difference | No significant difference | No significant difference | |

Table 2: In Vitro Effects of SCM-198 on Human Ectopic Endometrial Stromal Cells (eESCs) and Tregs

Parameter Condition Effect of SCM-198 (Concentration) Citation
Estrogen Level eESCs Dose-dependent downregulation
ERα Expression eESCs Dose-dependent downregulation
PRB Expression eESCs Dose-dependent upregulation
Autophagy Markers (LC3B-II/I, BECN1) eESCs Upregulation
Treg Expansion Peritoneal immune cells Abated (at 200 µM)
Treg Cytokine Production (IL-10, TGF-β1) Peritoneal immune cells Abated (at 200 µM)

| eESC Invasion & Viability (enhanced by Tregs) | Co-culture | Abated | |

Experimental Protocols

The mechanisms of SCM-198 were elucidated through a series of key experimental models and assays.

Mouse Model of Endometriosis
  • Animal Model : Female C57BL/6 mice (6-8 weeks old) are used.

  • Induction : Donor mice are treated with E2 (estradiol) to induce an estrus-like state. Uterine horns are removed, and endometrial fragments are prepared. Recipient mice in estrus receive intraperitoneal injections of these endometrial fragments to establish ectopic lesions.

  • Treatment : After a period of lesion establishment (e.g., 2 weeks), mice are treated daily with SCM-198 (e.g., 7.5 mg/kg or 15 mg/kg) or vehicle control via intraperitoneal injection for a specified duration (e.g., 1-2 weeks).

  • Analysis : At the end of the treatment period, mice are euthanized, and ectopic lesions are excised. The number, weight, and size of the lesions are recorded. Tissues are collected for further analysis, including histology (H&E, Masson staining), Western blotting, and RNA sequencing.

dot

Experimental_Workflow cluster_donor Donor Mice Prep cluster_recipient Recipient Mice (In Estrus) cluster_analysis Downstream Analysis D1 Treat with E2 D2 Harvest Uteri D1->D2 D3 Prepare Endometrial Fragments D2->D3 R1 Inject Fragments (IP) D3->R1 R2 Allow Lesion Growth (2 weeks) R1->R2 R3 Group & Treat Daily (Vehicle vs. SCM-198) R2->R3 R4 Euthanize & Collect Lesions R3->R4 A1 Measure Lesion Weight, Size, Number R4->A1 A2 Histology (H&E, Masson) R4->A2 A3 Molecular Analysis (Western, RNA-seq) R4->A3

Figure 3: General experimental workflow for the in vivo mouse model of endometriosis.

Cell Culture and In Vitro Assays
  • Cell Isolation : Ectopic endometrial stromal cells (eESCs) are isolated from endometriotic tissues of patients undergoing surgery. Peritoneal immune cells, including T cells, are isolated from peritoneal fluid.

  • Cell Culture and Treatment : Cells are cultured under standard conditions. For experiments, cells are treated with various concentrations of SCM-198 (e.g., 200 µM), estradiol (E2), TNF-α, or combinations thereof for specified time periods (e.g., 48 hours).

  • Western Blotting : Used to analyze the protein expression levels of key signaling molecules such as ERα, ERβ, PRB, LC3B-II/I, and BECN1.

  • ELISA : Employed to measure the concentrations of secreted factors like estrogen and TNF-α in the cell culture supernatant.

  • Flow Cytometry : Used to analyze cell populations, such as the proportion of CD4+CD25+ Tregs, and to detect intracellular cytokine production (IL-10, TGF-β1) within these cells.

  • Cell Invasion and Viability Assays : Transwell invasion assays and cell viability assays (e.g., CCK-8) are used to measure the functional impact of SCM-198 on eESCs, particularly in co-culture systems with Tregs.

Conclusion

SCM-198 presents a potent and multifaceted therapeutic strategy for endometriosis. Its core mechanism involves a dual action of rectifying the intrinsic cellular defects in ectopic endometrial cells and modulating the extrinsic pathological immune environment. By inhibiting the TNF-α-driven, estrogen-dominant signaling cascade, SCM-198 restores autophagy and promotes the apoptosis of ectopic cells. Concurrently, it suppresses the local immunotolerance by reducing the expansion and function of regulatory T cells through the same estrogen-ERα signaling axis. This comprehensive approach, targeting both the "seed" (the ectopic cell) and the "soil" (the peritoneal microenvironment), positions SCM-198 as a highly promising candidate for future drug development in the management of endometriosis.

References

The Anti-Diabetic Potential of Leonurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, a natural alkaloid derived from Herba Leonuri, has garnered significant scientific interest for its diverse pharmacological activities. Emerging evidence strongly suggests its potential as a therapeutic agent in the management of diabetes mellitus and its associated complications. This technical guide provides an in-depth exploration of the anti-diabetic effects of Leonurine, focusing on its molecular mechanisms of action, detailed experimental protocols for its evaluation, and a quantitative summary of its therapeutic efficacy. The primary mechanisms underlying Leonurine's anti-diabetic properties involve the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which play crucial roles in glucose and lipid metabolism, insulin sensitivity, and cellular survival. This document aims to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on a rapid rise, necessitating the development of novel and effective therapeutic strategies. Leonurine (4-guanidino-n-butyl syringate) has demonstrated a wide range of biological effects, including anti-inflammatory, antioxidant, and cardioprotective properties, many of which are relevant to the pathophysiology of diabetes and its complications.[1][2] This guide synthesizes the current scientific knowledge on the anti-diabetic effects of Leonurine, providing a technical overview for further research and development.

Mechanisms of Anti-Diabetic Action

Leonurine exerts its anti-diabetic effects through multiple mechanisms, primarily by modulating critical signaling pathways that regulate glucose and lipid homeostasis, and by protecting pancreatic β-cells from apoptosis.

Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism.[3] Its activation is a key therapeutic target for type 2 diabetes.[4] Leonurine has been shown to activate AMPK, leading to a cascade of downstream effects that improve glucose metabolism.[5] Activated AMPK enhances glucose uptake in peripheral tissues, such as skeletal muscle, and suppresses hepatic gluconeogenesis. One of the key downstream targets of AMPK is Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. Phosphorylation by AMPK inhibits ACC activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Leonurine's activation of the ADRA1a/AMPK/SCD1 axis has been implicated in its beneficial effects on non-alcoholic fatty liver disease (NAFLD), a common co-morbidity of diabetes.

Modulation of the PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin signaling. Insulin resistance, a hallmark of type 2 diabetes, is associated with impaired PI3K/Akt signaling. Leonurine has been shown to modulate this pathway, thereby improving insulin sensitivity. Activation of the PI3K/Akt pathway promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle and adipose cells, facilitating glucose uptake from the bloodstream. Downstream targets of Akt, such as glycogen synthase kinase 3β (GSK3β) and Forkhead box protein O1 (FOXO1), are also regulated by Leonurine. Inhibition of GSK3β promotes glycogen synthesis, while inhibition of FOXO1 reduces the expression of gluconeogenic enzymes.

Protection of Pancreatic β-Cells

The progressive loss of pancreatic β-cell function and mass is a key feature of both type 1 and type 2 diabetes. Leonurine has demonstrated protective effects on pancreatic β-cells by inhibiting apoptosis. This is achieved through the modulation of the Bax/Bcl-2/Caspase-3 signaling pathway, a critical regulator of programmed cell death. By reducing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2, Leonurine helps to preserve β-cell mass and function.

Anti-Glycation Effects

Chronic hyperglycemia in diabetes leads to the non-enzymatic glycation of proteins, forming advanced glycation end products (AGEs). The accumulation of AGEs contributes to the development of diabetic complications. Leonurine has been shown to inhibit the formation of AGEs, suggesting another mechanism by which it can mitigate the long-term consequences of diabetes.

Quantitative Data on Anti-Diabetic Effects

The following tables summarize the quantitative data from preclinical studies investigating the anti-diabetic effects of Leonurine in rodent models of diabetes.

Table 1: Effect of Leonurine on Glycemic Control in Streptozotocin (STZ)-Induced Diabetic Rats

ParameterControlDiabetic ControlLeonurine (30 mg/kg)Metformin (350 mg/kg)
Fasting Blood Glucose (mg/dL) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
HbA1c (%) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum Insulin (µU/mL) NormalSignificantly DecreasedSignificantly IncreasedSignificantly Increased

Data synthesized from a study on diabetic nephropathy. Leonurine treatment was administered for 12 weeks.

Table 2: Effect of Leonurine on Serum Lipid Profile in STZ-Induced Diabetic Rats

ParameterControlDiabetic ControlLeonurine (30 mg/kg)Metformin (350 mg/kg)
Total Cholesterol (mg/dL) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Triglycerides (mg/dL) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
HDL-C (mg/dL) NormalSignificantly DecreasedSignificantly IncreasedSignificantly Increased
LDL-C (mg/dL) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
VLDL-C (mg/dL) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Data synthesized from a study on diabetic nephropathy. Leonurine treatment was administered for 12 weeks.

Table 3: Effect of Leonurine on Glucose and Lipid Metabolism in High-Fat High-Sugar Diet (HFHSD)-Induced NAFLD Mice

ParameterNormal ControlHFHSD ModelLeonurine (High Dose)
Serum Glucose NormalIncreasedDecreased
Serum Glycated Serum Protein (GSP) NormalIncreasedDecreased
Serum Total Cholesterol (TC) NormalIncreasedDecreased
Serum Triglycerides (TG) NormalIncreasedDecreased
Liver TC NormalIncreasedDecreased
Liver TG NormalIncreasedDecreased

Data synthesized from a study on NAFLD. Leonurine treatment was administered for 12 weeks.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-diabetic effects of Leonurine.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rats

This protocol describes the induction of type 1-like diabetes in rats using a single high dose of STZ.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate buffer (pH 4.5)

  • Glucometer and test strips

  • Insulin (optional, for preventing severe hyperglycemia-related mortality)

  • 5% or 10% sucrose solution

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions (22-26°C, 12h light/dark cycle) with free access to standard chow and water.

  • For induction of diabetes, prepare a fresh solution of STZ in cold citrate buffer immediately before injection. A common dose is 65 mg/kg body weight.

  • Administer the STZ solution via a single intraperitoneal (i.p.) or intravenous (i.v.) injection. Administer an equivalent volume of citrate buffer to the control group.

  • To prevent acute hypoglycemia following STZ injection, provide rats with a 5% or 10% sucrose solution in their drinking water for the first 24-48 hours.

  • Monitor blood glucose levels from the tail vein 48-72 hours post-STZ injection and then periodically. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be selected for the study.

  • Divide the diabetic rats into treatment groups (e.g., vehicle control, Leonurine, positive control like metformin).

  • Administer Leonurine (e.g., 30 mg/kg, orally) daily for the duration of the study (e.g., 12 weeks).

  • At the end of the treatment period, collect blood samples for biochemical analysis (glucose, HbA1c, insulin, lipid profile) and harvest tissues (pancreas, liver, kidney, skeletal muscle) for histological and molecular analysis.

In Vitro Assay: Glucose Uptake in L6 Myotubes

This protocol measures the effect of Leonurine on glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

  • Leonurine

  • Insulin (positive control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture L6 myoblasts in DMEM with 10% FBS.

  • Induce differentiation into myotubes by switching the medium to DMEM with 2% horse serum for 4-6 days.

  • Serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.

  • Wash the cells with KRPH buffer.

  • Pre-incubate the cells with various concentrations of Leonurine (or vehicle control/insulin) in KRPH buffer for a specified time (e.g., 30-60 minutes).

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog to the buffer and incubate for a short period (e.g., 10-30 minutes).

  • Terminate glucose uptake by washing the cells rapidly with ice-cold KRPH buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content in each well.

Molecular Analysis: Western Blotting for AMPK and Akt Phosphorylation

This protocol details the detection of phosphorylated (activated) forms of AMPK and Akt in tissue or cell lysates.

Materials:

  • Tissue or cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from tissues or cells treated with Leonurine.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-AMPKα) to normalize the phosphorylation signal.

  • Quantify the band intensities using densitometry software.

Histological Analysis of the Pancreas

This protocol describes the preparation and staining of pancreatic tissue to assess islet morphology.

Materials:

  • Pancreatic tissue

  • 10% neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Fix the harvested pancreatic tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol solutions.

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the slides under a light microscope to assess the morphology of the islets of Langerhans, including islet size, number, and signs of inflammation or necrosis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Leonurine and a typical experimental workflow for its evaluation.

Leonurine_AMPK_Pathway cluster_cell Cell cluster_membrane Cell Membrane Leonurine Leonurine ADRA1a ADRA1a Leonurine->ADRA1a Activates AMPK AMPK ADRA1a->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates SCD1 SCD1 pAMPK->SCD1 Inhibits expression of GLUT4_trans GLUT4 Translocation pAMPK->GLUT4_trans Promotes Gluconeogenesis Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Inhibits pACC p-ACC (Inactive) ACC->pACC FattyAcidOxidation Fatty Acid Oxidation pACC->FattyAcidOxidation Promotes

Caption: Leonurine activates the AMPK signaling pathway, promoting glucose uptake and fatty acid oxidation while inhibiting hepatic gluconeogenesis.

Leonurine_PI3K_Akt_Pathway cluster_cell Cell Leonurine Leonurine PI3K PI3K Leonurine->PI3K Modulates InsulinReceptor Insulin Receptor InsulinReceptor->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Phosphorylates FOXO1 FOXO1 pAkt->FOXO1 Phosphorylates GLUT4_trans GLUT4 Translocation pAkt->GLUT4_trans Promotes pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b GlycogenSynthesis Glycogen Synthesis pGSK3b->GlycogenSynthesis Promotes pFOXO1 p-FOXO1 (Inactive) FOXO1->pFOXO1 Gluconeogenesis Gluconeogenesis pFOXO1->Gluconeogenesis Inhibits

Caption: Leonurine modulates the PI3K/Akt pathway, enhancing insulin signaling and promoting glucose utilization and storage.

Leonurine_Beta_Cell_Protection cluster_cell Pancreatic β-Cell Leonurine Leonurine Bax Bax (Pro-apoptotic) Leonurine->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Leonurine->Bcl2 Upregulates ApoptoticStimuli Apoptotic Stimuli (e.g., high glucose, cytokines) ApoptoticStimuli->Bax Upregulates ApoptoticStimuli->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Leonurine protects pancreatic β-cells from apoptosis by modulating the Bax/Bcl-2/Caspase-3 pathway.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies AnimalModel Diabetic Animal Model (e.g., STZ-induced rats) Treatment Leonurine Treatment AnimalModel->Treatment Biochem Biochemical Analysis (Blood Glucose, Insulin, Lipids) Treatment->Biochem Histo Histological Analysis (Pancreas, Liver, Kidney) Treatment->Histo CellCulture Cell Culture (e.g., L6 Myotubes, MIN6 cells) LeonurineTreat Leonurine Treatment CellCulture->LeonurineTreat GlucoseUptake Glucose Uptake Assay LeonurineTreat->GlucoseUptake WesternBlot Western Blot (AMPK, Akt phosphorylation) LeonurineTreat->WesternBlot

Caption: A typical experimental workflow for evaluating the anti-diabetic effects of Leonurine, encompassing both in vivo and in vitro studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of Leonurine as a multi-target therapeutic agent for diabetes. Its ability to favorably modulate the AMPK and PI3K/Akt signaling pathways, protect pancreatic β-cells, and inhibit the formation of advanced glycation end products positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, bioavailability, and metabolic fate of Leonurine.

  • Long-term Efficacy and Safety Studies: To evaluate the long-term effects of Leonurine on diabetic complications and to assess its safety profile.

  • Clinical Trials: To translate the promising preclinical findings into clinical applications for the treatment of diabetes in humans.

  • Structural Optimization: To potentially synthesize more potent and specific analogs of Leonurine to enhance its therapeutic efficacy.

References

The Pharmacokinetics and Bioavailability of SCM-198: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCM-198, also known as leonurine, is a pleiotropic alkaloid originally isolated from Herba Leonuri (motherwort). It has garnered significant interest in the scientific community for its potential therapeutic applications in cardiovascular diseases, neuroprotection, and endometriosis. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SCM-198, with a focus on preclinical data from rodent models.

Pharmacokinetic Profile of SCM-198

The pharmacokinetic properties of SCM-198 have been primarily investigated in rats and mice. Following administration, SCM-198 is rapidly absorbed, extensively metabolized, and quickly eliminated. The pharmacokinetic behavior of leonurine in rats has been shown to fit a two-compartment open model following both intravenous and oral administration.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of SCM-198 (leonurine) in rats and mice, derived from various preclinical studies. These data provide a quantitative basis for understanding the compound's behavior in vivo.

Table 1: Pharmacokinetic Parameters of SCM-198 (Leonurine) in Rats After Oral Administration

ParameterValueDoseReference
Tmax (h) 0.75 - 0.9550 mg/kg[3][4]
Cmax (μg/mL) 0.5150 mg/kg[3]
t1/2 (h) 1.72 - 3.645 mg/kg - 50 mg/kg
AUC0-t (μg·h/mL) 1.5650 mg/kg
AUC0-∞ (μg·h/mL) 1.7850 mg/kg
Oral Bioavailability (%) 2.215 mg/kg

Table 2: Pharmacokinetic Parameters of SCM-198 (Leonurine) in Mice After Oral Administration of Different Formulations

ParameterSuspensionMicroemulsionDoseReference
Tmax (h) 0.50.5Not Specified
Cmax (ng/mL) 123.4 ± 21.5303.6 ± 45.8Not Specified
t1/2 (h) 1.2 ± 0.33.8 ± 0.7Not Specified
AUC0-t (ng·h/mL) 256.7 ± 43.91587.2 ± 265.4Not Specified
Oral Bioavailability (%) 1.7810.95Not Specified

Experimental Protocols

The following section details the methodologies employed in key pharmacokinetic studies of SCM-198.

Animal Models
  • Species: Male Sprague-Dawley rats and Kunming mice are commonly used models.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. A fasting period of 12 hours is usually implemented before oral administration.

Drug Administration
  • Oral (p.o.): SCM-198 is often administered as a suspension in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, via oral gavage.

  • Intravenous (i.v.): For intravenous administration, SCM-198 is dissolved in a sterile saline solution and injected, typically through the tail vein.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. In rats, blood is often drawn from the retro-orbital plexus or tail vein.

  • Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying SCM-198 in plasma samples.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol or perchloric acid. An internal standard (IS), such as n-benzoyl-l-arginine ethyl ester, is added to improve accuracy.

  • Chromatographic Separation: Separation is achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The transitions of m/z for leonurine are typically monitored for quantification.

Metabolism and Excretion

  • Metabolism: In rats, SCM-198 undergoes both Phase I and Phase II metabolism. Three main metabolites have been identified: two Phase II metabolites (M1, a glucuronide conjugate, and M2, a sulfate conjugate) and one Phase I metabolite (M3, formed by O-demethylation). Glucuronidation is the primary metabolic pathway.

  • Excretion: The primary route of elimination for SCM-198 and its metabolites appears to be through fecal excretion.

Visualizations

Experimental Workflow for SCM-198 Pharmacokinetic Study

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Sprague-Dawley Rats Fasting 12-hour Fasting Animal_Model->Fasting Oral_Admin Oral Gavage (Suspension) IV_Admin Intravenous Injection (Solution) Blood_Collection Serial Blood Sampling Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Centrifugation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Protein_Precipitation Protein Precipitation Storage->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Quantification Quantification of SCM-198 LC_MS_MS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters PK_Modeling->Parameter_Calculation

Caption: Workflow for a typical pharmacokinetic study of SCM-198 in rats.

Metabolic Pathways of SCM-198

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism SCM198 SCM-198 (Leonurine) M3 M3 (O-demethylation) SCM198->M3 CYPs M1 M1 (Glucuronidation) SCM198->M1 UGTs M2 M2 (Sulfation) SCM198->M2 SULTs Excretion Excretion (Mainly Fecal) M3->Excretion M1->Excretion M2->Excretion

Caption: Primary metabolic pathways of SCM-198 in rats.

Conclusion

SCM-198 exhibits rapid absorption and elimination with low oral bioavailability in preclinical models, suggesting significant first-pass metabolism. The primary metabolic routes are glucuronidation and sulfation. Formulation strategies, such as the use of microemulsions, have shown promise in enhancing its oral bioavailability. These pharmacokinetic characteristics are crucial for guiding dose selection and administration routes in future clinical investigations. Further studies are warranted to fully elucidate the pharmacokinetic profile of SCM-198 in higher species and to explore strategies to optimize its systemic exposure.

References

An In-depth Technical Guide to the Structure-Activity Relationship of SCM-198

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of SCM-198, a synthetic derivative of leonurine, focusing on its structure-activity relationship (SAR), mechanisms of action, and the experimental protocols used for its evaluation.

Introduction to SCM-198

SCM-198, the chemically synthesized form of leonurine, is a bioactive alkaloid with a growing reputation for its diverse pharmacological activities.[1] It has demonstrated significant therapeutic potential in a range of conditions, including cardiovascular diseases, endometriosis, and type 1 diabetes.[1][2] Its beneficial effects are largely attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties.[1][3] Understanding the relationship between its chemical structure and biological activity is paramount for optimizing its therapeutic efficacy and guiding the development of novel, more potent analogs.

Structure-Activity Relationship (SAR) of SCM-198 Analogs

Systematic structural modifications of SCM-198 have been undertaken to elucidate the key chemical moieties responsible for its biological effects, particularly its cardioprotective properties. A study involving the design and synthesis of 35 SCM-198 analogs has provided critical insights into its SAR.

The core findings from these SAR studies indicate that the butanolamine and guanidine groups are essential for the cardioprotective effects of leonurine. Furthermore, the aromatic ring is tolerant to a variety of substituents, allowing for modifications to fine-tune the compound's properties.

Quantitative SAR Data for Cardioprotection

The following table summarizes the data from a study evaluating the cytoprotective effects of SCM-198 and its analogs on H9c2 cardiomyocyte cells challenged with hydrogen peroxide (H₂O₂). Several analogs demonstrated more potent effects than the parent compound, SCM-198.

CompoundModifications to Core StructureCell Viability (% of Control) at 1 µMLDH Release (% of Max) at 1 µMKey Findings
SCM-198 Parent CompoundBaselineBaselineExhibits notable cardioprotective effects.
Analog 14o [Modification details not fully available in snippets]Significantly higher than SCM-198Comparable to 10 µM SCM-198Showed superior cytoprotective effects and reduced apoptosis markers (increased Bcl-2, decreased caspase-3). Also demonstrated lower infarct size in a mouse model of myocardial infarction.
Other Analogs Various substitutions on the aromatic ringSeveral analogs showed more potent cytoprotective effects than SCM-198 at 1 µM and 10 µM concentrations.Data not specifiedModifications on the aromatic ring can enhance cardioprotective activity.

Signaling Pathways and Mechanism of Action

SCM-198 exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Its mechanism varies depending on the pathological context.

Endometriosis: Regulation of the Inflammation-Endocrine-Autophagy Axis

In endometriosis, SCM-198 rebalances the estrogen and progesterone signals, which are often disrupted. It inhibits the pro-inflammatory cytokine TNF-α, which in turn suppresses the aromatase-estrogen-Estrogen Receptor α (ERα) signaling pathway. This action, combined with an increase in Progesterone Receptor B (PRB) expression, upregulates autophagy and promotes apoptosis in ectopic endometrial stromal cells, thereby inhibiting the growth of endometriotic lesions.

SCM198_Endometriosis_Pathway SCM-198 Mechanism in Endometriosis SCM198 SCM-198 TNFa TNF-α SCM198->TNFa PRB PRB Expression SCM198->PRB Aromatase Aromatase-Estrogen-ERα Signaling TNFa->Aromatase Autophagy Autophagy Aromatase->Autophagy (-) PRB->Autophagy (+) Apoptosis Apoptosis of Ectopic Cells Autophagy->Apoptosis LesionGrowth Ectopic Lesion Growth Apoptosis->LesionGrowth SCM198_Apoptosis_Pathway SCM-198 Regulation of Apoptosis SCM198 SCM-198 Bcl2 Bcl-2 (Anti-apoptotic) SCM198->Bcl2 Bax Bax (Pro-apoptotic) SCM198->Bax Mito Mitochondrial Integrity Bcl2->Mito Maintains Bax->Mito Disrupts CytoC Cytochrome c Release Mito->CytoC Prevents Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis In_Vitro_Workflow General In Vitro Experimental Workflow Start Seed Cells (e.g., H9c2 Cardiomyocytes) Pretreat Pre-treatment with SCM-198 or Analog Start->Pretreat Induce Induce Cellular Stress (e.g., H₂O₂) Pretreat->Induce Assays Perform Assays Induce->Assays MTT Cell Viability Assay (MTT) Assays->MTT LDH Cytotoxicity Assay (LDH Release) Assays->LDH WB Protein Expression (Western Blot) Assays->WB Analysis Data Analysis and Interpretation MTT->Analysis LDH->Analysis WB->Analysis

References

The Antioxidant Effect of SCM-198 on Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCM-198, a synthetic derivative of leonurine, has demonstrated significant potential as a modulator of intracellular reactive oxygen species (ROS) production. This technical guide provides an in-depth overview of the current understanding of SCM-198's effects on ROS, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Evidence suggests that SCM-198 exerts its antioxidant effects through multiple mechanisms, including the activation of the Nrf2 antioxidant response pathway and the modulation of inflammatory and pro-survival signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are investigating the therapeutic potential of SCM-198.

Quantitative Effects of SCM-198 on ROS Production

SCM-198 has been shown to reduce ROS levels in various cellular and animal models. The following tables summarize the quantitative data from key studies. The data is primarily presented as a percentage of the control or in arbitrary fluorescence units (A.U.), reflecting the common use of fluorescent probes for ROS detection.

Table 1: In Vitro Effects of SCM-198 on ROS Levels

Cell TypeExperimental ModelSCM-198 ConcentrationOutcomeReference
Postovulatory Aged Mouse OocytesIn vitro aging50 µMSignificantly lower ROS levels compared to the aged group.[1][1]
Human Endometrial Stromal Cells (eESCs)Not specified200 µMNot explicitly quantified for ROS, but shown to inhibit the pro-oxidant TNF-α pathway.
H9c2 CardiomyocytesHydrogen Peroxide (H₂O₂) Induced Oxidative StressConcentration-dependentReduced intracellular ROS generation.[2][2]
bEnd.3 Brain Endothelial CellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)1 µM and 10 µMRestored activity of catalase (CAT), improved expression of Cu-Zn superoxide dismutase (SOD1), and decreased malondialdehyde (MDA) production.[3]

Table 2: In Vivo Effects of SCM-198 on ROS Levels

Animal ModelTissue/OrganSCM-198 DosageDuration of TreatmentOutcomeReference
Maternally Aged MiceOocytes20 mg/kg/day (gavage)15 and 30 daysSignificantly lower ROS levels in oocytes compared to the aged group.
Rat Model of Chronic Myocardial InfarctionHeart15 mg/kg/dayNot specifiedNot explicitly quantified for ROS, but improved cardiac function and showed anti-apoptotic effects.

Experimental Protocols for ROS Measurement

The most common method for measuring intracellular ROS levels in the cited studies is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

General DCFH-DA Assay Protocol for Adherent Cells
  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of SCM-198 for the specified duration. A positive control (e.g., H₂O₂) and a vehicle control should be included.

  • DCFH-DA Staining:

    • Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in a serum-free medium or PBS.

    • Remove the treatment medium and wash the cells once with a serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

Experimental Workflow for ROS Detection

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assay ROS Measurement (DCFH-DA Assay) cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with SCM-198 (and controls) cell_seeding->treatment staining Incubate with DCFH-DA treatment->staining washing Wash to Remove Excess Probe staining->washing measurement Measure Fluorescence (Plate Reader / Microscope) washing->measurement normalization Normalize Data (Cell Number / Protein) measurement->normalization quantification Quantify ROS Levels normalization->quantification

A generalized workflow for measuring intracellular ROS levels.

Signaling Pathways Modulated by SCM-198 to Reduce ROS

SCM-198's antioxidant effects are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these mechanisms.

Activation of the Nrf2 Antioxidant Response Pathway

SCM-198 is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses.

Nrf2_Pathway SCM198 SCM-198 Nrf2_Keap1 Nrf2-Keap1 Complex SCM198->Nrf2_Keap1 Induces dissociation ROS_source Oxidative Stress (e.g., aging, injury) ROS_source->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, HO-1) ARE->Antioxidant_Enzymes Promotes transcription ROS_reduction Reduced ROS Antioxidant_Enzymes->ROS_reduction Catalyzes breakdown of ROS

SCM-198 promotes the dissociation of Nrf2 from Keap1.
Inhibition of the TNF-α-Aromatase-Estrogen-ERα Pathway in Endometriosis

In the context of endometriosis, inflammation driven by TNF-α contributes to oxidative stress. SCM-198 has been shown to counteract this by inhibiting the downstream signaling cascade that promotes cell survival and inflammation.

Endometriosis_Pathway SCM198 SCM-198 TNFa TNF-α SCM198->TNFa Inhibits Aromatase Aromatase TNFa->Aromatase Activates Estrogen Estrogen Aromatase->Estrogen Increases synthesis ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds and activates Cell_Survival eESC Survival & Inflammation ERa->Cell_Survival Promotes ROS_Production Increased ROS Cell_Survival->ROS_Production

SCM-198 inhibits the pro-inflammatory TNF-α pathway.
Modulation of Pro-Survival PI3K/Akt Signaling

SCM-198 has been observed to activate the PI3K/Akt pathway, which is known to play a role in cell survival and can indirectly influence the cellular redox state.

PI3K_Akt_Pathway SCM198 SCM-198 PI3K PI3K SCM198->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Downregulates Mitochondrial_Integrity Mitochondrial Integrity Bcl2->Mitochondrial_Integrity Maintains Bax->Mitochondrial_Integrity Disrupts Reduced_ROS Reduced Mitochondrial ROS Mitochondrial_Integrity->Reduced_ROS

SCM-198 promotes cell survival via the PI3K/Akt pathway.
Neuroprotection via the p-STAT3/NOX4/Bcl-2 Signaling Pathway

In the context of neuroprotection, SCM-198 has been shown to stabilize endothelial cell function and protect against oxidative stress by modulating the p-STAT3/NOX4/Bcl-2 signaling pathway.

Neuroprotection_Pathway SCM198 SCM-198 pSTAT3 p-STAT3 SCM198->pSTAT3 Activates Bcl2 Bcl-2 SCM198->Bcl2 Upregulates NOX4 NOX4 pSTAT3->NOX4 Inhibits ROS ROS NOX4->ROS Produces Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection

References

Leonurine's Regulatory Impact on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leonurine, a natural alkaloid compound, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying leonurine's effects, with a specific focus on its role in regulating key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive molecule.

Overview of Leonurine's Therapeutic Potential

Leonurine demonstrates a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, cardioprotective, and neuroprotective effects.[1][2][3] These therapeutic properties are attributed to its ability to modulate a variety of intracellular signaling cascades that are fundamental to cellular homeostasis and disease pathogenesis. This document will systematically dissect the influence of leonurine on these critical pathways.

Key Signaling Pathways Modulated by Leonurine

Leonurine has been shown to exert its effects by intervening in several major signaling pathways. The following sections detail its impact on the NF-κB, MAPK, PI3K/Akt, TGF-β, Nrf2, and NO/NOS pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Leonurine has been consistently shown to inhibit this pathway, thereby exerting potent anti-inflammatory effects.[1][4] In inflammatory conditions, leonurine suppresses the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Below is a diagram illustrating the inhibitory effect of Leonurine on the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, IL-1β) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Inhibits (by binding) p50 p50 IkBa->p50 NFkB_complex NF-κB Complex (p65/p50) p65_n p65 NFkB_complex->p65_n Translocates p50_n p50 Leonurine Leonurine Leonurine->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Inflammation

Inhibition of NF-κB Pathway by Leonurine.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, which includes p38, ERK, and JNK, is crucial for cellular processes like proliferation, differentiation, and apoptosis. Leonurine has been found to suppress the activation of the MAPK pathway in various models. For instance, in chondrocytes stimulated with IL-1β, leonurine reduced the phosphorylation of p38, ERK, and JNK. This inhibition contributes to its anti-inflammatory and anti-catabolic effects.

The following diagram depicts how Leonurine modulates the MAPK signaling cascade.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Growth Factors (e.g., IL-1β) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Leonurine Leonurine Leonurine->MAPKK Inhibits Phosphorylation CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse

Modulation of MAPK Pathway by Leonurine.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Leonurine has been shown to activate this pathway, which contributes to its anti-apoptotic and pro-survival effects. For example, in a rat model of myocardial infarction, leonurine treatment increased the phosphorylation of PI3K and Akt, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.

The diagram below illustrates the activation of the PI3K/Akt signaling pathway by Leonurine.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome Leonurine Leonurine Receptor Receptor Leonurine->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits CellSurvival Cell Survival (Anti-apoptosis) Bcl2->CellSurvival Bax->CellSurvival Inhibits

Activation of PI3K/Akt Pathway by Leonurine.
Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is involved in fibrosis and tissue remodeling. Leonurine has demonstrated anti-fibrotic effects by suppressing this pathway. In a model of renal fibrosis, leonurine treatment suppressed the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling. This leads to a reduction in the expression of fibrotic markers like α-SMA and collagen.

The inhibitory action of Leonurine on the TGF-β pathway is depicted below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad3 Smad3 TGFbR->Smad3 Phosphorylates Smad2 Smad2 pSmad3 p-Smad3 Smad_complex Smad Complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_n Smad Complex Smad_complex->Smad_complex_n Translocates Leonurine Leonurine Leonurine->Smad3 Inhibits Phosphorylation DNA DNA Smad_complex_n->DNA Fibrosis Fibrotic Gene Expression (α-SMA, Collagen) DNA->Fibrosis

Inhibition of TGF-β/Smad Pathway by Leonurine.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Leonurine activates the Nrf2 signaling pathway, which underlies its potent antioxidant effects. By promoting the nuclear translocation of Nrf2, leonurine upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to mitigate oxidative stress and protect cells from damage.

The activation of the Nrf2 antioxidant response by Leonurine is illustrated in the following diagram.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Leonurine Leonurine Leonurine->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds to AntioxidantResponse Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantResponse

Activation of Nrf2 Pathway by Leonurine.
Nitric Oxide/Nitric Oxide Synthase (NO/NOS) Signaling Pathway

The NO/NOS pathway plays a complex role in cellular signaling, with both protective and detrimental effects depending on the context. Leonurine has been shown to modulate this pathway to provide neuroprotection against ischemic injury. It reduces the production of nitric oxide (NO) and the activity of nitric oxide synthase (NOS) in cerebral ischemia, which helps to mitigate oxidative stress and neuronal apoptosis.

The modulatory effect of Leonurine on the NO/NOS pathway is shown below.

G cluster_stimulus Stimulus cluster_cellular Cellular Components cluster_outcome Outcome Ischemia Cerebral Ischemia iNOS iNOS Ischemia->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces OxidativeStress Oxidative Stress NO->OxidativeStress Apoptosis Neuronal Apoptosis NO->Apoptosis Leonurine Leonurine Leonurine->iNOS Inhibits

Modulation of NO/NOS Pathway by Leonurine.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of leonurine on different signaling pathways and cellular responses.

Table 1: Effects of Leonurine on NF-κB and MAPK Pathways

Cell/Animal ModelTreatmentConcentrationEffectReference
Rat ChondrocytesIL-1β + Leonurine5 and 20 μMInhibited IL-1β-induced phosphorylation of p65 (NF-κB) and phosphorylation of p38, ERK, and JNK (MAPK).
Mouse Mastitis ModelLPS + Leonurine-Inhibited the activation of NF-κB and the phosphorylation of p38, ERK, and JNK.
Angiotensin II-induced Cardiac InjuryAng II + Leonurine-Inhibited the activation of MAPK and NF-κB pathways.
OVA-induced Asthma ModelOVA + Leonurine-Inhibited the activation of p38 MAPK/NF-κB signaling pathway.

Table 2: Effects of Leonurine on PI3K/Akt and Apoptosis Pathways

Cell/Animal ModelTreatmentConcentration/DoseEffectReference
Rat Model of Myocardial InfarctionLeonurine15 mg/kg/dayIncreased phosphorylation of PI3K, Akt, and GSK3β; increased Bcl-2 and decreased Bax and caspase-3 levels.
Rat ChondrocytesIL-1β + Leonurine5 and 20 μMIncreased Bcl-2 and decreased Bax gene and protein levels; reduced caspase-3 activity.
H292 Lung Cancer CellsLeonurine Hydrochloride10, 25, and 50 μmol/LReduced Akt phosphorylation; increased expression of caspase-3, caspase-9, and Bax/Bcl-2 ratio.

Table 3: Effects of Leonurine on TGF-β, Nrf2, and NO/NOS Pathways

Cell/Animal ModelTreatmentConcentrationEffectReference
Unilateral Ureteral Obstruction MiceLeonurine-Suppressed the phosphorylation of Smad3.
Isoprenaline-induced Cardiac Fibrosis RatsLeonurine-Regulated the TGF-β/Smad2 signaling pathway.
LPS-induced Intestinal Epithelial CellsLPS + Leonurine-Activated Nrf2-heme oxygenase-1 (HO-1) pathway.
Ischemic Acute Kidney Injury RatsLeonurine-Promoted Nrf2 nuclear translocation and suppressed TLR4/NF-κB pathway.
OGD-treated PC12 CellsOGD + Leonurine-Reduced NO/NOS production.

Experimental Protocols

This section provides an overview of the key experimental methodologies commonly employed in studies investigating the effects of leonurine.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are used depending on the research focus, including chondrocytes, mast cells, cardiomyocytes, endothelial cells, and cancer cell lines.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of leonurine for a specified period before being stimulated with an agonist (e.g., LPS, IL-1β, Ang II) to induce a particular cellular response.

Western Blotting

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells or tissues are lysed using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., p-p65, p-Akt, Nrf2) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The general workflow for Western blotting is outlined in the diagram below.

G A Sample Preparation (Cell/Tissue Lysis) B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Experimental Workflow for Western Blotting.
Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes.

  • RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent or a similar RNA isolation kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Coating: The wells of a microplate are coated with a capture antibody specific for the target protein.

  • Blocking: The remaining protein-binding sites on the wells are blocked.

  • Sample Incubation: The samples and standards are added to the wells.

  • Detection: A detection antibody, often conjugated to an enzyme, is added, followed by a substrate that produces a measurable signal.

  • Measurement: The absorbance is read using a microplate reader, and the concentration of the target protein is determined from a standard curve.

Conclusion

Leonurine is a multifaceted compound that exerts its therapeutic effects through the intricate regulation of multiple key signaling pathways. Its ability to inhibit pro-inflammatory pathways like NF-κB and MAPK, while activating pro-survival and antioxidant pathways such as PI3K/Akt and Nrf2, underscores its potential as a lead compound for the development of novel therapies for a range of diseases, including inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. The detailed mechanistic insights and experimental methodologies presented in this guide are intended to facilitate further research and accelerate the translation of leonurine's therapeutic promise into clinical applications.

References

Preclinical Profile of SCM-198 (Leonurine) in Cardiovascular Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCM-198, also known as Leonurine, is a potent alkaloid derived from Herba Leonuri (Chinese Motherwort). Emerging preclinical evidence highlights its significant therapeutic potential across a spectrum of cardiovascular diseases. This technical guide synthesizes the current body of preclinical research on SCM-198, focusing on its efficacy in models of myocardial infarction, atherosclerosis, and cardiac fibrosis. The document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Quantitative Data Summary

The cardioprotective effects of SCM-198 have been quantified in several key preclinical studies. The data below is aggregated from research in rodent and rabbit models of cardiovascular disease.

Table 1: Efficacy of SCM-198 in a Rat Model of Myocardial Infarction
ParameterControl Group (MI + Saline)SCM-198 Treated Group (15 mg/kg/day)Percentage ChangeKey Findings
Cardiac Function
LVEDP (mmHg)IncreasedDecreasedImproved diastolic function.[1]
+dP/dt (mmHg/s)DecreasedIncreasedEnhanced systolic function.[1]
Infarct Size & Fibrosis
Myocardial Infarct SizeSignificantSignificantly AlleviatedReduced area of damaged heart tissue.[2]
Collagen DepositionMarked IncreaseSignificantly AlleviatedAttenuated adverse cardiac remodeling.[2]
Apoptosis Markers
Bcl-2 ExpressionDecreasedIncreasedUpregulation of anti-apoptotic protein.[1]
Bax ExpressionIncreasedDecreasedDownregulation of pro-apoptotic protein.
Cleaved-Caspase 3IncreasedSignificantly DecreasedInhibition of key executioner of apoptosis.

LVEDP: Left Ventricular End-Diastolic Pressure; +dP/dt: Maximum rate of pressure increase in the left ventricle.

Table 2: Effects of SCM-198 on Atherosclerosis in Hypercholesterolemic Rabbits
ParameterControl Group (High-Cholesterol Diet)SCM-198 Treated Group (Low, Moderate, High Doses)Key Findings
Atherosclerotic Lesions PronouncedDose-dependent alleviationReduced plaque formation.
Vascular Function ImpairedImproved elasticity and hemodynamicsEnhanced arterial health.
Inflammation
Macrophage InfiltrationSignificantDecreasedReduced inflammatory cell accumulation.
PECAM-1 ExpressionIncreasedDecreasedAttenuated endothelial adhesion molecule expression.
Oxidative Stress Markers
Aortic SOD-1, CAT, GPx mRNADecreasedIncreasedUpregulation of antioxidant enzyme gene expression.
Hepatic SOD, CAT, GPx, GSHDecreasedEnhanced activities/levelsBoosted systemic antioxidant capacity.

PECAM-1: Platelet-endothelial cell adhesion molecule-1; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GSH: Glutathione.

Table 3: Impact of SCM-198 on Cardiac Fibroblasts and Myocardial Fibrosis
ModelKey ParameterControlSCM-198 (10-20 µM)Key Findings
In Vitro (Ang II-stimulated neonatal rat cardiac fibroblasts)
α-SMA ExpressionIncreasedAttenuatedInhibition of fibroblast to myofibroblast differentiation.
Type I & III CollagenIncreasedAttenuatedReduced extracellular matrix deposition.
MMP-2/9 Expression & ActivityIncreasedAttenuatedModulation of matrix metalloproteinase activity.
Intracellular ROS ProductionIncreasedAttenuatedDecreased oxidative stress in fibroblasts.
In Vivo (Post-MI rat model)
Myocardial FibrosisSignificantInhibitedAttenuated fibrotic remodeling of the heart.
Cardiac Nox4 ExpressionIncreasedReducedDownregulation of a key source of ROS.
NF-κB ActivationIncreasedReducedSuppression of a key inflammatory transcription factor.

Ang II: Angiotensin II; α-SMA: Alpha-smooth muscle actin; MMP: Matrix metalloproteinase; ROS: Reactive oxygen species; Nox4: NADPH oxidase 4; NF-κB: Nuclear factor-kappa B.

Experimental Protocols

Myocardial Infarction Model
  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction: Acute myocardial infarction is induced by ligating the left anterior descending (LAD) coronary artery. Anesthesia is maintained throughout the surgical procedure. Sham-operated animals undergo the same procedure without LAD ligation.

  • SCM-198 Administration: SCM-198 is administered orally by gavage at a dose of 15 mg/kg/day, commencing after the induction of myocardial infarction and continuing for the duration of the study (e.g., 28 days). The control group receives an equal volume of saline.

  • Outcome Assessments:

    • Cardiac Function: Evaluated using echocardiography and catheterization to measure parameters such as LVEDP and +dP/dt.

    • Histology: Heart tissues are stained with Masson's trichrome to assess collagen deposition and infarct size.

    • Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays are performed on heart tissue sections to quantify apoptotic cells.

    • Western Blot Analysis: Protein expression of key markers in signaling pathways (e.g., p-PI3K, p-AKT, p-GSK3β, Bcl-2, Bax, cleaved-caspase 3) is quantified.

Atherosclerosis Model
  • Animal Model: Male New Zealand White rabbits.

  • Disease Induction: Atherosclerosis is induced by feeding the animals a high-cholesterol diet (e.g., 1% cholesterol) for a specified period (e.g., 8 weeks). A control group is fed a normal diet.

  • SCM-198 Administration: Rabbits on the high-cholesterol diet receive concurrent treatment with SCM-198 at varying doses (low, moderate, and high) or a placebo.

  • Outcome Assessments:

    • Vascular Imaging: Ultrasonographic imaging of arteries is performed to assess vascular morphology and function.

    • Pathological Analysis: Aortas are excised for histological examination of atherosclerotic lesion size, smooth muscle cell migration, and macrophage infiltration.

    • Molecular Analysis: Gene expression of inflammatory markers (e.g., PECAM-1) and antioxidant enzymes (e.g., SOD-1, CAT, GPx) in the aorta is measured using RT-PCR.

    • Biochemical Assays: The activities of antioxidant enzymes (SOD, CAT, GPx) and levels of glutathione (GSH) are measured in liver tissue.

Cardiac Fibrosis Model
  • In Vitro Model:

    • Cell Culture: Primary neonatal rat cardiac fibroblasts are isolated and cultured.

    • Induction of Fibrosis: Fibroblastic activation is induced by stimulation with angiotensin II (Ang II).

    • SCM-198 Treatment: Cells are pretreated with SCM-198 (10-20 µM) before Ang II stimulation.

    • Analysis: Western blotting is used to measure the expression of fibrotic markers (α-SMA, collagen I/III) and signaling proteins. Intracellular ROS is measured using fluorescent probes. MMP activity is assessed by zymography.

  • In Vivo Model:

    • Model: Post-myocardial infarction rat model as described previously.

    • SCM-198 Administration: SCM-198 is administered to the rats following MI.

    • Analysis: Myocardial fibrosis is assessed by histological staining. Expression of Nox4 and activation of NF-κB in the heart tissue are determined by Western blotting and immunohistochemistry.

Signaling Pathways and Mechanism of Action

PI3K/Akt Signaling Pathway in Cardioprotection

SCM-198 has been shown to exert its potent anti-apoptotic effects in the context of myocardial infarction by activating the PI3K/Akt signaling pathway. This pathway is a critical pro-survival cascade in cardiomyocytes.

PI3K_Akt_Pathway SCM198 SCM-198 PI3K PI3K SCM198->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Expression Bax Bax Akt->Bax Inhibits Expression Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis

Caption: SCM-198 activates the PI3K/Akt pathway, leading to inhibition of apoptosis.

Modulation of the Nox4-ROS Pathway in Cardiac Fibrosis

In the context of cardiac fibrosis, SCM-198 attenuates the profibrotic response by inhibiting the Nox4-ROS pathway. This pathway is a major contributor to oxidative stress and the activation of cardiac fibroblasts.

Nox4_ROS_Pathway AngII Angiotensin II Nox4 NADPH Oxidase 4 (Nox4) AngII->Nox4 Upregulates SCM198 SCM-198 SCM198->Nox4 Inhibits ROS Reactive Oxygen Species (ROS) Nox4->ROS Generates NFkB NF-κB ROS->NFkB Activates ERK12 ERK1/2 ROS->ERK12 Activates Fibroblast_Activation Cardiac Fibroblast Activation (α-SMA, Collagen) NFkB->Fibroblast_Activation ERK12->Fibroblast_Activation

Caption: SCM-198 inhibits Nox4-mediated ROS production, reducing cardiac fibrosis.

Experimental Workflow for Preclinical Evaluation of SCM-198

The preclinical investigation of SCM-198 in cardiovascular diseases typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety studies.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation Cell_Culture Cardiomyocytes Cardiac Fibroblasts Endothelial Cells Mechanism_Assays Signaling Pathway Analysis (Western Blot) ROS Measurement Apoptosis Assays (TUNEL) Cell_Culture->Mechanism_Assays Animal_Models Myocardial Infarction (Rat) Atherosclerosis (Rabbit) Cardiac Fibrosis (Rat) Mechanism_Assays->Animal_Models Inform In Vivo Study Design Efficacy_Testing SCM-198 Administration (Dose-Response) Cardiac Function Assessment Histopathology Animal_Models->Efficacy_Testing Data_Analysis Quantitative Data Analysis Statistical Evaluation Efficacy_Testing->Data_Analysis Conclusion Elucidation of Cardioprotective Mechanisms Data_Analysis->Conclusion

Caption: A typical preclinical research workflow for SCM-198 in cardiovascular disease.

Conclusion

The preclinical data strongly support the therapeutic potential of SCM-198 in the management of major cardiovascular diseases. Its multifaceted mechanism of action, encompassing anti-apoptotic, anti-fibrotic, anti-inflammatory, and antioxidant effects, positions it as a promising candidate for further drug development. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research aimed at translating these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols: SCM-198 for In Vivo Myocardial Infarction Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCM-198, a synthetic derivative of leonurine, has demonstrated significant cardioprotective effects in preclinical models of myocardial infarction (MI). These application notes provide a detailed experimental protocol for investigating the therapeutic potential of SCM-198 in a rodent model of acute MI induced by left anterior descending (LAD) coronary artery ligation. The protocol outlines the surgical procedure, drug administration, and subsequent functional, histological, and molecular analyses to evaluate the efficacy and mechanism of action of SCM-198.

Experimental Protocols

Animal Model and Myocardial Infarction Induction

A widely used and reproducible method for inducing MI in rodents is the permanent ligation of the left anterior descending (LAD) coronary artery.[1][2][3][4][5]

Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Weight: 200-250 g for rats, 25-30 g for mice.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment with free access to food and water.

Surgical Procedure for LAD Ligation:

  • Anesthesia: Anesthetize the animal using isoflurane (4-5% for induction, 1.5-2% for maintenance) or with an intraperitoneal injection of pentobarbital sodium (30-50 mg/kg).

  • Intubation and Ventilation: Intubate the animal and connect it to a rodent ventilator.

  • Thoracotomy: Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

  • Pericardiotomy: Carefully open the pericardium to visualize the LAD coronary artery.

  • Ligation: Pass a 6-0 or 7-0 silk suture under the LAD, approximately 1-2 mm from its origin, and tie a permanent knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on an electrocardiogram (ECG).

  • Chest Closure: Close the chest in layers and allow the animal to recover on a heating pad.

  • Sham Operation: For the control group, perform the same surgical procedure without ligating the LAD artery.

SCM-198 Administration

Preparation of SCM-198:

  • Dissolve SCM-198 powder in sterile saline to the desired concentration. One study used a concentration of 1.5 mg/mL for intraperitoneal injection.

Dosage and Administration:

  • Dose: A commonly used and effective dose of SCM-198 is 15 mg/kg/day.

  • Route of Administration: SCM-198 can be administered via oral gavage or intraperitoneal injection.

  • Timing: Administer the first dose of SCM-198 immediately after the induction of MI and continue daily for the duration of the experiment (e.g., 28 days).

Evaluation of Cardioprotective Effects

a. Cardiac Function Assessment:

  • Echocardiography: Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 7, 14, and 28 days) to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular End-Systolic Volume (LVESV), and Left Ventricular End-Diastolic Volume (LVEDV).

  • Cardiac MRI: For a more detailed and accurate assessment, cardiac magnetic resonance imaging (MRI) can be employed to measure cardiac volumes, function, and infarct size.

b. Infarct Size Measurement:

  • At the end of the experimental period, euthanize the animals and harvest the hearts.

  • Triphenyltetrazolium Chloride (TTC) Staining: Slice the ventricles and incubate them in 1% TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale.

  • Histological Analysis (Masson's Trichrome Staining): Perfuse and fix the hearts, embed them in paraffin, and section them. Masson's trichrome staining can be used to visualize the fibrotic scar tissue (blue) and viable myocardium (red).

c. Assessment of Apoptosis and Fibrosis:

  • TUNEL Assay: To quantify apoptosis, perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on heart tissue sections.

  • Western Blotting: Analyze the expression of key proteins involved in apoptosis (Bcl-2, Bax, Caspase-3) and fibrosis (collagen I, collagen III, α-SMA) in myocardial tissue lysates.

Investigation of Signaling Pathways

To elucidate the mechanism of action of SCM-198, investigate the following signaling pathways:

  • PI3K/Akt/GSK3β Pathway: This is a key survival pathway that is often dysregulated in MI. SCM-198 has been shown to activate this pathway, leading to the inhibition of apoptosis. Analyze the phosphorylation status of PI3K, Akt, and GSK3β via Western blotting.

  • NADPH Oxidase 4 (Nox4) Pathway: SCM-198 has been found to inhibit Nox4, a source of reactive oxygen species (ROS) that contributes to oxidative stress and fibrosis post-MI. Measure Nox4 expression and ROS levels in the myocardium.

Data Presentation

Table 1: Experimental Groups

GroupTreatmentAnimal ModelRationale
ShamVehicle (Saline)Rat/MouseTo control for the effects of the surgical procedure.
MI + VehicleVehicle (Saline)Rat/MouseMyocardial infarction control group.
MI + SCM-19815 mg/kg/day SCM-198Rat/MouseTo evaluate the therapeutic effect of SCM-198.

Table 2: Quantitative Parameters for Cardiac Function

ParameterDescriptionMethod of Measurement
LVEF (%)Left Ventricular Ejection FractionEchocardiography, Cardiac MRI
FS (%)Fractional ShorteningEchocardiography
LVESV (μL)Left Ventricular End-Systolic VolumeEchocardiography, Cardiac MRI
LVEDV (μL)Left Ventricular End-Diastolic VolumeEchocardiography, Cardiac MRI

Table 3: Quantitative Parameters for Myocardial Injury and Remodeling

ParameterDescriptionMethod of Measurement
Infarct Size (%)Percentage of the left ventricle that is infarctedTTC Staining, Histology
Apoptotic Index (%)Percentage of TUNEL-positive cellsTUNEL Assay
Collagen Deposition (%)Area of fibrotic tissueMasson's Trichrome Staining
Protein ExpressionRelative levels of target proteinsWestern Blotting

Visualizations

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase cluster_analysis Terminal Analysis animal_model Animal Model Selection (Rat/Mouse) acclimatization Acclimatization (1 week) animal_model->acclimatization baseline Baseline Cardiac Function (Echocardiography) acclimatization->baseline anesthesia Anesthesia baseline->anesthesia lad_ligation LAD Ligation (MI Group) or Sham Operation anesthesia->lad_ligation scm198_admin SCM-198 (15 mg/kg/day) or Vehicle Administration lad_ligation->scm198_admin cardiac_function Cardiac Function Assessment (Echocardiography/MRI at 7, 14, 28 days) scm198_admin->cardiac_function euthanasia Euthanasia & Heart Harvest (Day 28) cardiac_function->euthanasia infarct_size Infarct Size Measurement (TTC/Masson's Trichrome) euthanasia->infarct_size apoptosis_fibrosis Apoptosis & Fibrosis Analysis (TUNEL/Western Blot) euthanasia->apoptosis_fibrosis signaling Signaling Pathway Analysis (Western Blot) euthanasia->signaling

Caption: Experimental workflow for the in vivo myocardial infarction model with SCM-198 treatment.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis cluster_nox4 Oxidative Stress & Fibrosis SCM198 SCM-198 PI3K PI3K SCM198->PI3K Activates Nox4 Nox4 SCM198->Nox4 Inhibits Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Bcl2 Bcl-2 Akt->Bcl2 Increases Bax Bax Akt->Bax Decreases Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis ROS ROS Nox4->ROS Fibrosis Fibrosis ROS->Fibrosis

Caption: Proposed signaling pathway of SCM-198 in cardioprotection after myocardial infarction.

References

Leonurine's Cardioprotective Potential: Application Notes and Protocols for In Vitro Studies Using H9c2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Leonurine, a natural alkaloid derived from Herba Leonuri (Motherwort), has garnered significant interest for its therapeutic potential in cardiovascular diseases. In vitro studies utilizing the H9c2 cardiomyoblast cell line have been instrumental in elucidating the cellular and molecular mechanisms underlying its cardioprotective effects. This document provides detailed application notes and experimental protocols for researchers investigating the effects of Leonurine on H9c2 cells, with a focus on its anti-apoptotic and anti-oxidative stress properties.

Core Applications of Leonurine in H9c2 Cell-Based Assays:

  • Protection Against Doxorubicin-Induced Cardiotoxicity: Leonurine has been shown to mitigate the cytotoxic effects of the chemotherapeutic agent doxorubicin (DOX) on H9c2 cells. It effectively reduces DOX-induced apoptosis and oxidative stress.[1][2][3]

  • Amelioration of Hypoxia-Induced Injury: Studies demonstrate that Leonurine can protect H9c2 cells from damage caused by hypoxic conditions, a model relevant to ischemic heart disease.[4][5]

  • Inhibition of Cardiac Fibrosis: Leonurine has been observed to inhibit pathways associated with cardiac fibrosis in H9c2 cells, suggesting its potential in preventing cardiac remodeling.

  • Investigation of Signaling Pathways: H9c2 cells serve as an excellent model to study the signaling cascades modulated by Leonurine. Key pathways implicated in its cardioprotective effects include the PI3K/Akt and MAPK/ERK pathways.

Summary of Quantitative Data

The following tables summarize the quantitative effects of Leonurine observed in various studies using H9c2 cells.

Table 1: Effect of Leonurine on H9c2 Cell Viability

Treatment ConditionLeonurine ConcentrationIncubation TimeAssayResultReference
Doxorubicin (DOX)-induced injury10 µmol/L, 20 µmol/L24 hoursCCK-8Increased cell viability compared to DOX-only treated cells.
HypoxiaNot specified2 hoursCCK-8Increased cell viability compared to hypoxia-only treated cells.
H2O2-induced injury0.1 µg/mL12 hoursMTTIncreased cell survival rate.

Table 2: Effect of Leonurine on Apoptosis in H9c2 Cells

Apoptosis InducerLeonurine ConcentrationIncubation TimeAssayKey FindingsReference
Doxorubicin (DOX)Not specifiedPre-treatment for 2h before DOXNot specifiedAttenuated DOX-induced apoptotic death.
Doxorubicin (DOX)10 µmol/L, 20 µmol/LNot specifiedTUNELSuppressed DOX-induced myocardial cell apoptosis.
HypoxiaNot specifiedNot specifiedTUNELAlleviated hypoxia-induced cardiomyocyte apoptosis.
H2O20.02, 0.1, 0.5 µg/mL12 hoursAnnexin V/PISignificantly decreased the apoptosis rate.

Table 3: Effect of Leonurine on Oxidative Stress Markers in H9c2 Cells

Stress InducerLeonurine ConcentrationIncubation TimeMarkerEffectReference
Doxorubicin (DOX)Not specifiedPre-treatment for 2h before DOXMDAReduced MDA formation.
Doxorubicin (DOX)10 µmol/L, 20 µmol/LNot specifiedMDA, SOD, GSHDecreased MDA; Increased SOD and GSH.
TGF-β20 µM48 hoursROSReduced ROS levels.

Table 4: Effect of Leonurine on Key Signaling Proteins in H9c2 Cells

Treatment/ModelLeonurine ConcentrationProteinEffectReference
Doxorubicin (DOX)Not specifiedBax, Bcl-2Decreased Bax, Increased Bcl-2.
Myocardial Infarction ModelNot specifiedp-AktIncreased phosphorylation.
Doxorubicin (DOX)Not specifiedMAPK/ERKInhibited activation.

Signaling Pathways and Experimental Workflows

Leonurine_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leonurine Leonurine Receptor Receptor Leonurine->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt Bax Bax pAkt->Bax inhibits Bcl2 Bcl-2 pAkt->Bcl2 activates Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: Leonurine activates the PI3K/Akt signaling pathway, promoting cell survival.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays H9c2_Culture Culture H9c2 Cells Induce_Injury Induce Injury (e.g., Doxorubicin, Hypoxia) H9c2_Culture->Induce_Injury Leonurine_Treatment Treat with Leonurine Induce_Injury->Leonurine_Treatment Viability Cell Viability Assay (MTT / CCK-8) Leonurine_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Leonurine_Treatment->Apoptosis ROS Oxidative Stress Assay (DCFH-DA) Leonurine_Treatment->ROS WesternBlot Protein Expression (Western Blot) Leonurine_Treatment->WesternBlot

Caption: General experimental workflow for studying Leonurine in H9c2 cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Leonurine on the viability of H9c2 cells, particularly in the context of an induced injury model.

Materials:

  • H9c2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Leonurine stock solution

  • Inducing agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • For protection studies, pre-treat cells with various concentrations of Leonurine for a specified time (e.g., 2-24 hours).

    • Add the inducing agent (e.g., Doxorubicin) to the wells (except for the control group) and incubate for the desired period.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Leonurine and an apoptosis-inducing agent.

Materials:

  • Treated H9c2 cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Treated H9c2 cells

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

  • PBS

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells in an appropriate culture vessel (e.g., 24-well plate or coverslips).

  • Treatment: Treat the cells with Leonurine and/or an oxidative stress inducer as required.

  • DCFH-DA Loading:

    • Remove the culture medium and wash the cells once with serum-free medium.

    • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.

    • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Measurement:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol outlines the steps for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Treated H9c2 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated H9c2 cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin.

References

Application Notes and Protocols for SCM-198 in Rodent Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCM-198, a synthetic derivative of leonurine, is an alkaloid with demonstrated therapeutic potential in various pathological conditions, including cardiovascular diseases.[1][2] Leonurine, the natural counterpart of SCM-198, has been extensively studied for its cardioprotective effects.[3][4] It has been shown to be effective in treating myocardial infarction, cardiac hypertrophy, and myocardial fibrosis.[3] The therapeutic benefits of leonurine are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties. This document provides detailed protocols for the administration of SCM-198 in rodent models of heart failure, based on the established research on leonurine.

Data Presentation

The following tables summarize the quantitative data from studies on leonurine in rodent models of cardiac disease, which can be extrapolated for designing studies with SCM-198.

Table 1: Effects of Leonurine on Cardiac Function in a Rat Model of Isoprenaline-Induced Heart Failure

Treatment GroupDoseLVSP (mmHg)LVEDP (mmHg)+dP/dt max (mmHg/s)-dP/dt max (mmHg/s)
Control-125.4 ± 8.72.1 ± 0.56875 ± 456-5432 ± 389
ISO Model85 mg/kg/day85.3 ± 6.28.9 ± 1.13897 ± 312-2876 ± 254
Leonurine (Low)10 mg/kg/day102.1 ± 7.56.5 ± 0.94567 ± 389-3543 ± 298
Leonurine (Medium)20 mg/kg/day115.6 ± 8.1 4.3 ± 0.75678 ± 412 -4213 ± 345
Leonurine (High)40 mg/kg/day118.2 ± 7.9 3.9 ± 0.65897 ± 432 -4567 ± 367

*p<0.05, **p<0.01 vs. ISO Model group. Data adapted from a study on isoprenaline-induced heart failure in rats. LVSP: Left Ventricular Systolic Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; ±dP/dt max: maximum rate of pressure increase/decrease.

Table 2: Effects of Leonurine on Myocardial Injury Markers and Fibrosis in a Rat Model of Isoprenaline-Induced Heart Failure

Treatment GroupDoseLDH (U/L)CK (U/L)Cardiac Fibrosis Area (%)
Control-154 ± 12210 ± 181.2 ± 0.3
ISO Model85 mg/kg/day321 ± 25456 ± 3215.8 ± 2.1
Leonurine (Low)10 mg/kg/day273 ± 21387 ± 2811.2 ± 1.5
Leonurine (Medium)20 mg/kg/day218 ± 19 298 ± 257.5 ± 1.1**
Leonurine (High)40 mg/kg/day259 ± 22354 ± 29*8.1 ± 1.2**

*p<0.05, **p<0.01 vs. ISO Model group. Data adapted from a study on isoprenaline-induced heart failure in rats. LDH: Lactate Dehydrogenase; CK: Creatine Kinase.

Experimental Protocols

Protocol 1: Induction of Heart Failure in Rodents using Isoprenaline

This protocol describes the induction of heart failure in rats via subcutaneous injection of isoprenaline (ISO), leading to cardiac fibrosis and dysfunction.

Materials:

  • Isoprenaline hydrochloride (Sigma-Aldrich)

  • Saline solution (0.9% NaCl)

  • Syringes and needles (25G)

  • Male Sprague-Dawley rats (200-250g)

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Prepare a stock solution of isoprenaline in saline.

  • To induce heart failure, subcutaneously inject rats with isoprenaline at a dose of 85 mg/kg body weight once daily for 7 days.

  • A control group should receive subcutaneous injections of saline.

  • Monitor the animals for signs of distress.

  • Following the 7-day induction period, proceed with SCM-198 administration.

Protocol 2: Administration of SCM-198 in a Rat Model of Heart Failure

This protocol outlines the administration of SCM-198 to rats with induced heart failure.

Materials:

  • SCM-198 (synthesized or commercially procured)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles or intraperitoneal injection needles

  • Male Sprague-Dawley rats with induced heart failure

Procedure:

  • Randomly divide the rats with induced heart failure into several groups:

    • Vehicle control group

    • SCM-198 low dose (e.g., 10 mg/kg/day)

    • SCM-198 medium dose (e.g., 20 mg/kg/day)

    • SCM-198 high dose (e.g., 40 mg/kg/day)

  • Prepare fresh solutions of SCM-198 in the chosen vehicle daily.

  • Administer SCM-198 or vehicle to the respective groups via oral gavage or intraperitoneal injection once daily. A study on chronic myocardial ischemia used intraperitoneal injection of leonurine at 15 mg/kg/day.

  • The treatment duration can vary depending on the study's objectives. A common duration for assessing cardiac remodeling is 4 to 8 weeks.

  • Monitor animal weight and health status throughout the treatment period.

  • At the end of the treatment period, perform functional assessments (e.g., echocardiography, hemodynamic measurements) and collect tissues for histological and molecular analysis.

Signaling Pathways and Experimental Workflow

The cardioprotective effects of leonurine, and by extension SCM-198, are mediated through various signaling pathways. Leonurine has been shown to activate the PI3K/Akt signaling pathway, which promotes cell survival and angiogenesis. It also inhibits cardiomyocyte pyroptosis by modulating the TGF-β/Smad2 signaling pathway.

G cluster_0 SCM-198 Administration cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Therapeutic Outcomes SCM-198 SCM-198 PI3K PI3K SCM-198->PI3K TGF-β TGF-β SCM-198->TGF-β inhibits Akt Akt PI3K->Akt Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis Smad2 Smad2 TGF-β->Smad2 Anti-pyroptosis Anti-pyroptosis Smad2->Anti-pyroptosis Anti-fibrosis Anti-fibrosis Smad2->Anti-fibrosis inhibits Improved Cardiac Function Improved Cardiac Function Anti-apoptosis->Improved Cardiac Function Reduced Myocardial Injury Reduced Myocardial Injury Anti-pyroptosis->Reduced Myocardial Injury Anti-fibrosis->Improved Cardiac Function

Caption: Signaling pathways of SCM-198 in cardioprotection.

G Acclimatization Acclimatization HF_Induction Heart Failure Induction (e.g., Isoprenaline) Acclimatization->HF_Induction Grouping Random Grouping HF_Induction->Grouping Treatment SCM-198 Administration Grouping->Treatment Assessment Functional & Histological Assessment Treatment->Assessment Analysis Data Analysis Assessment->Analysis

Caption: Experimental workflow for SCM-198 administration.

References

Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following SCM-198 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCM-198, a synthetic derivative of leonurine, has demonstrated significant potential as a therapeutic agent with anti-inflammatory, anti-oxidant, and anti-apoptotic properties.[1][2] Emerging research indicates that SCM-198 can induce apoptosis in various cell types, including ectopic endometrial stromal cells, making it a compound of interest for diseases like endometriosis.[3][4] The mechanism of SCM-198-induced apoptosis is multifaceted, involving the modulation of key signaling pathways that regulate programmed cell death.

One of the primary mechanisms by which SCM-198 promotes apoptosis is through the regulation of the Bcl-2 family of proteins.[3] It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade. Furthermore, the pro-apoptotic effects of SCM-198 are associated with the inhibition of the estrogen-ERα signaling pathway and the promotion of autophagy, which can, in turn, lead to apoptosis.

A key downstream event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is considered a hallmark of apoptosis. Therefore, Western blot analysis of the expression levels of Bcl-2, Bax, cleaved caspase-3, and cleaved PARP serves as a robust method for quantifying the pro-apoptotic effects of SCM-198.

These application notes provide a detailed protocol for utilizing Western blotting to assess the impact of SCM-198 on these key apoptosis markers.

Data Presentation: Effects of SCM-198 on Apoptosis Markers

The following table summarizes the expected quantitative changes in key apoptosis markers following treatment with SCM-198, as documented in preclinical studies.

Apoptosis MarkerExpected Change with SCM-198 TreatmentProtein FunctionMolecular Weight (approx.)
Bcl-2 DecreaseAnti-apoptotic26 kDa
Bax IncreasePro-apoptotic21-24 kDa
Cleaved Caspase-3 IncreaseExecutioner caspase17/19 kDa fragments
Cleaved PARP IncreaseMarker of apoptosis89 kDa fragment

Signaling Pathway and Experimental Workflow

Diagram 1: SCM-198 Induced Apoptosis Signaling Pathway

SCM198_Apoptosis_Pathway SCM198 SCM-198 EstrogenERa Estrogen-ERα Pathway SCM198->EstrogenERa Inhibits Bcl2 Bcl-2 (Anti-apoptotic) SCM198->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SCM198->Bax Promotes EstrogenERa->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Pro-Caspase-3 Mitochondrion->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleaves Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: SCM-198 induces apoptosis by modulating key signaling molecules.

Diagram 2: Western Blot Experimental Workflow

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell_Culture 1. Cell Culture & SCM-198 Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA/Bradford) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF/NC Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL 9. ECL Substrate Incubation Secondary_Ab->ECL Imaging 10. Chemiluminescence Imaging ECL->Imaging Analysis 11. Densitometry Analysis Imaging->Analysis

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of SCM-198 for the designated time. Include a vehicle-treated control group.

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in Radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA or Bradford protein assay, following the manufacturer's instructions.

Protocol 2: SDS-PAGE and Western Blotting
  • Sample Preparation for SDS-PAGE:

    • Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples onto a 4-12% gradient or a 10-15% polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for optimal transfer efficiency.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against Bcl-2, Bax, cleaved caspase-3, and PARP in the blocking buffer according to the manufacturer's recommendations. It is crucial to use an antibody for PARP that detects both the full-length (116 kDa) and the cleaved (89 kDa) forms. For cleaved caspase-3, use an antibody specific for the cleaved fragments (17/19 kDa).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

    • The appearance of an 89 kDa PARP band and 17/19 kDa caspase-3 bands, along with a decrease in Bcl-2 and an increase in Bax, will indicate apoptosis induction.

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control such as β-actin or GAPDH.

Recommended Antibody Dilutions and Gel Percentages
AntibodyHost SpeciesRecommended DilutionGel Percentage
Bcl-2Rabbit/Mouse1:100012%
BaxRabbit/Mouse1:100012%
Cleaved Caspase-3Rabbit1:500 - 1:100015%
PARP (full-length & cleaved)Rabbit/Mouse1:100010%
β-actin (Loading Control)Mouse1:500012%
HRP-conjugated Anti-Rabbit IgGGoat/Donkey1:2000 - 1:5000N/A
HRP-conjugated Anti-Mouse IgGGoat/Donkey1:2000 - 1:5000N/A

Note: Optimal antibody concentrations and incubation times should be determined empirically for each specific experimental system.

References

Application Notes and Protocols: SCM-198 Treatment in Streptozotocin-Induced and Genetic Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of SCM-198, a synthetic derivative of leonurine, in the context of diabetes. The following sections detail the effects of SCM-198 in both a streptozotocin (STZ)-induced type 1 diabetic model and a db/db mouse model of type 2 diabetes. This document includes a summary of key quantitative data, detailed experimental protocols for replication, and visualizations of the implicated signaling pathways and experimental workflows.

Data Presentation: Efficacy of SCM-198 in Diabetic Models

The administration of SCM-198 has demonstrated significant positive effects on key metabolic parameters in diabetic animal models. The data presented below is compiled from studies investigating its therapeutic impact.

Table 1: Effect of SCM-198 on Metabolic Parameters in db/db Mice (Type 2 Diabetes Model)

ParameterVehicle (db/db)SCM-198 (50 mg/kg)SCM-198 (100 mg/kg)SCM-198 (200 mg/kg)Pioglitazone (50 mg/kg)
Fasting Blood Glucose (% change from vehicle) -↓ 39.6%↓ 24.5%↓ 64.0%-
Plasma Insulin (ng/mL) Lower than db/m-↑ Significantly↑ Significantly-
Plasma Triacylglycerol (TAG) (% change from vehicle) ---↓ 65%-
Plasma HDL-Cholesterol (fold change from vehicle) ---↑ 1.2-fold*-

*Statistically significant change compared to the vehicle-treated db/db mice.[1][2]

Table 2: Protective Effects of SCM-198 in STZ-Induced Diabetic Mice (Type 1 Diabetes Model)

ParameterSTZ-Induced ControlSCM-198 Treated
Pancreatic β-cell Apoptosis IncreasedAttenuated
Fasting Blood Glucose ElevatedReduced
Plasma Insulin Levels DecreasedIncreased
Blood Lipid Profile DysregulatedImproved
Liver Function ImpairedImproved
Oxidative Stress Levels IncreasedReduced

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on SCM-198's effects in diabetic models.

Streptozotocin (STZ)-Induced Type 1 Diabetes Model

Objective: To induce a state of insulin-dependent diabetes in mice that mimics Type 1 diabetes in humans.

Materials:

  • Male C57BL/6J mice (4 weeks old)

  • Streptozotocin (STZ)

  • Sodium citrate buffer (pH 4.5)

  • Glucometer and test strips

Protocol:

  • Acclimate male C57BL/6J mice for one week under standard laboratory conditions.

  • Prepare a fresh solution of STZ in cold sodium citrate buffer immediately before use.

  • Induce diabetes by a single intraperitoneal injection of STZ at a dosage of 180 mg/kg body weight.

  • Monitor blood glucose levels from tail vein blood 72 hours after STZ injection and weekly thereafter.

  • Confirm successful induction of diabetes in mice with fasting blood glucose levels ≥ 16.7 mmol/L.

SCM-198 Administration in Diabetic Mice

Objective: To evaluate the therapeutic effects of SCM-198 in diabetic animal models.

Materials:

  • SCM-198

  • 1% Carboxymethylcellulose sodium (CMC-Na)

  • Oral gavage needles

Protocol:

  • Prepare a suspension of SCM-198 in 1% CMC-Na.

  • For the db/db mouse study, orally administer SCM-198 once daily for 3 weeks at doses of 50, 100, and 200 mg/kg body weight.[1][2] A vehicle control group receives 1% CMC-Na only.

  • For the STZ-induced model, administer SCM-198 at the desired concentration and duration post-diabetes confirmation.

  • Monitor body weight and fasting blood glucose levels regularly throughout the treatment period.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the animals to clear a glucose load from the blood, indicating glucose tolerance.

Materials:

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Protocol:

  • Fast the mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (0 minutes) from a tail vein blood sample.

  • Administer a glucose solution orally via gavage.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Analysis of Plasma Parameters

Objective: To quantify key metabolic markers in the blood.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kits for insulin

  • Biochemical assay kits for triacylglycerol (TAG), total cholesterol (TC), high-density lipoprotein (HDL), and low-density lipoprotein (LDL).

Protocol:

  • At the end of the treatment period, collect blood samples from the mice via cardiac puncture or another appropriate method.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • Determine plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

  • Measure plasma levels of TAG, TC, HDL, and LDL using appropriate biochemical assay kits.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the molecular mechanisms of SCM-198 by analyzing the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Tissue samples (e.g., liver, pancreas)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-Bax, anti-Bcl-2, anti-Caspase-3, and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Homogenize tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways modulated by SCM-198 and the general experimental workflow.

SCM198_NFkB_Pathway cluster_inflammation Pro-inflammatory Stimuli (e.g., TNF-α, IL-6) cluster_inhibition SCM-198 Action cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response TNF TNF-α IKK IKK Complex TNF->IKK IL6 IL-6 IL6->IKK SCM198 SCM-198 SCM198->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Inflammation Inflammation NFkB_nucleus->Inflammation Promotes InsulinResistance Insulin Resistance NFkB_nucleus->InsulinResistance Promotes

Caption: SCM-198 inhibits the NF-κB signaling pathway.

SCM198_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus (e.g., STZ) cluster_inhibition SCM-198 Action cluster_pathway Bax/Bcl-2/Caspase-3 Apoptosis Pathway cluster_response Cellular Outcome STZ Streptozotocin (STZ) Bax Bax (Pro-apoptotic) STZ->Bax Bcl2 Bcl-2 (Anti-apoptotic) STZ->Bcl2 SCM198 SCM-198 SCM198->Bax Inhibits SCM198->Bcl2 Promotes Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Pancreatic β-cell Apoptosis Caspase3->Apoptosis Executes

Caption: SCM-198 modulates the Bax/Bcl-2/Caspase-3 apoptosis pathway.

Experimental_Workflow cluster_model Diabetic Model Induction cluster_treatment Treatment Regimen cluster_monitoring In-life Monitoring cluster_analysis Terminal Analysis Induction Induce Diabetes (STZ injection or db/db mice) Treatment SCM-198 Administration (Oral Gavage) Induction->Treatment Monitoring Monitor Body Weight & Blood Glucose Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Collection Collect Blood & Tissues OGTT->Collection PlasmaAnalysis Analyze Plasma Parameters (Insulin, Lipids) Collection->PlasmaAnalysis WesternBlot Perform Western Blot (Signaling Pathways) Collection->WesternBlot

References

Application Notes: Evaluating the Cytotoxicity of S.C.M.-198 Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SCM-198, a synthetic derivative of leonurine, is a bioactive alkaloid with demonstrated therapeutic potential in a variety of conditions, including endometriosis, type 1 diabetes, and inflammatory diseases.[1][2] Its mechanisms of action are multifaceted, involving anti-inflammatory, anti-apoptotic, and autophagy-regulating effects.[1][2][3] Key signaling pathways modulated by SCM-198 include the Bax/Bcl-2/Caspase-3 apoptosis pathway, the TNF-α-aromatase-estrogen-ERα pathway, and the LPS-JNK-cJUN/cFOS-TLR4-NF-κB pathway. Given its potential as a therapeutic agent, a thorough understanding of its cytotoxic profile is essential for drug development and research applications.

This document provides detailed protocols for assessing the cytotoxicity of SCM-198 using a panel of common and robust cell viability assays: MTT, WST-1, CellTiter-Glo, and LDH assays. These assays collectively offer a comprehensive overview of cellular health by measuring different physiological endpoints, from metabolic activity to membrane integrity.

Choosing the Right Assay

The selection of a cell viability assay should be guided by the specific research question and the anticipated mechanism of SCM-198-induced cytotoxicity.

  • Metabolic Activity Assays (MTT, WST-1, CellTiter-Glo): These assays are ideal for assessing the impact of SCM-198 on cellular metabolism. A decrease in metabolic activity is often an early indicator of cytotoxicity.

    • MTT and WST-1 are colorimetric assays that measure the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.

    • CellTiter-Glo is a luminescent assay that quantifies ATP levels, providing a direct measure of metabolically active cells.

  • Membrane Integrity Assay (LDH): The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. This assay is a reliable indicator of plasma membrane damage and necrosis.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for presenting quantitative data obtained from the described cell viability assays. The IC50 (half-maximal inhibitory concentration) value represents the concentration of SCM-198 required to inhibit cell viability by 50%.

Table 1: Metabolic Activity Assays - SCM-198 Cytotoxicity

Cell LineAssayIncubation Time (hours)SCM-198 Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
Endometrial Stromal CellsMTT240 (Control)100 ± 5.2
1092 ± 4.8
5075 ± 6.1
10055 ± 5.5
20030 ± 4.2
Pancreatic MIN6 CellsWST-1480 (Control)100 ± 6.5
1095 ± 5.9
5080 ± 7.2
10060 ± 6.8
20035 ± 5.1
Jurkat CellsCellTiter-Glo720 (Control)100 ± 7.8
1098 ± 6.9
5085 ± 8.1
10065 ± 7.5
20040 ± 6.3

Table 2: Membrane Integrity Assay - SCM-198 Cytotoxicity

Cell LineAssayIncubation Time (hours)SCM-198 Concentration (µM)% Cytotoxicity (Mean ± SD)
Endometrial Stromal CellsLDH240 (Control)5 ± 1.2
108 ± 1.5
5015 ± 2.1
10030 ± 3.5
20055 ± 4.8
Pancreatic MIN6 CellsLDH480 (Control)6 ± 1.8
1010 ± 2.2
5020 ± 2.9
10038 ± 4.1
20062 ± 5.3

Experimental Protocols

1. MTT Assay Protocol

This protocol outlines the steps for assessing cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Cells of interest (e.g., endometrial stromal cells, pancreatic MIN6 cells)

  • Complete cell culture medium

  • SCM-198 stock solution

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of SCM-198 in complete culture medium. Remove the old medium from the wells and add 100 µL of the SCM-198 dilutions. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

2. WST-1 Assay Protocol

This protocol describes a colorimetric assay for the quantification of cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 to formazan.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • SCM-198 stock solution

  • 96-well clear flat-bottom plates

  • WST-1 reagent

  • Microplate reader capable of measuring absorbance between 420-480 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of SCM-198 and a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm.

  • Data Analysis: After subtracting the background absorbance, express the results as a percentage of the control.

3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol details a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • SCM-198 stock solution

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in 100 µL of medium in a 96-well opaque-walled plate.

  • Compound Treatment: Add the desired concentrations of SCM-198 and a vehicle control.

  • Incubation: Incubate for the chosen time period.

  • Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence and calculate cell viability relative to the control.

4. LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • SCM-198 stock solution

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit

  • Microplate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with SCM-198 and vehicle control. Include a positive control for maximum LDH release (e.g., using the lysis buffer provided in the kit).

  • Incubation: Incubate for the desired time.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, which typically compares the LDH release in treated cells to the maximum LDH release control.

Visualizations

Signaling Pathways and Experimental Workflows

SCM198_Apoptosis_Pathway SCM198 SCM-198 Bax Bax SCM198->Bax Upregulates Bcl2 Bcl-2 SCM198->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis SCM198_Inflammation_Pathway SCM198 SCM-198 TNFa TNF-α SCM198->TNFa Inhibits Aromatase Aromatase TNFa->Aromatase Activates Estrogen Estrogen Aromatase->Estrogen ERa ERα Estrogen->ERa Activates Autophagy Autophagy ERa->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Promotes Cell_Viability_Assay_Workflow cluster_setup Experimental Setup cluster_assays Assay Procedures cluster_readout Data Acquisition CellSeeding 1. Seed Cells in 96-well plate Incubation1 2. Incubate (24h) CellSeeding->Incubation1 Treatment 3. Treat with SCM-198 Incubation1->Treatment Incubation2 4. Incubate (24-72h) Treatment->Incubation2 MTT MTT Assay: Add MTT, Incubate, Solubilize WST1 WST-1 Assay: Add WST-1, Incubate CTG CellTiter-Glo: Add Reagent, Lyse & Stabilize LDH LDH Assay: Collect Supernatant, Add Reaction Mix Absorbance Measure Absorbance MTT->Absorbance WST1->Absorbance Luminescence Measure Luminescence CTG->Luminescence LDH->Absorbance

References

Application Notes and Protocols for Detecting Apoptosis with Leonurine Treatment using TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect and quantify apoptosis induced by Leonurine treatment. This document includes the principles of the TUNEL assay, its application in the context of Leonurine's pharmacological effects, detailed experimental protocols, and an overview of the relevant signaling pathways.

Introduction to Leonurine and Apoptosis

Leonurine is a natural alkaloid compound with a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2] It has shown significant potential in exhibiting anti-tumor effects by inducing apoptosis in various cancer cell lines.[1] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. A key feature of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments, generating a large number of DNA strand breaks.[2]

Principle of the TUNEL Assay

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[2] The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled deoxynucleotides (commonly dUTPs) to the 3'-hydroxyl (3'-OH) ends of DNA fragments. These incorporated labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells within a population.

Application of TUNEL Assay for Leonurine Treatment

The TUNEL assay is a valuable tool for assessing the pro-apoptotic effects of Leonurine in both in vitro and in vivo models. By quantifying the number of TUNEL-positive cells, researchers can determine the dose-dependent and time-dependent effects of Leonurine on apoptosis induction. This information is critical for understanding its mechanism of action and for the development of Leonurine-based therapeutics.

Quantitative Data on Leonurine-Induced Apoptosis

Cell LineTreatmentConcentration (μmol/L)Duration (h)Apoptotic Ratio (%)MethodReference
H292Control0244.9 ± 0.43Flow Cytometry
H292LH102411.5 ± 1.12Flow Cytometry
H292LH252419.3 ± 1.16Flow Cytometry
H292LH502461.3 ± 6.69Flow Cytometry

Note: The data presented is from flow cytometry analysis of Annexin V/PI stained cells, which is another standard method for detecting apoptosis. The TUNEL assay can be used as a complementary method to visualize and quantify apoptotic cells, particularly in tissue sections.

Experimental Protocols

I. TUNEL Assay Protocol for Cultured Cells (Fluorescence Microscopy)

This protocol provides a general guideline for performing a TUNEL assay on adherent cells treated with Leonurine. Optimization of fixation, permeabilization, and enzyme concentrations may be necessary for specific cell types.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton™ X-100 in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DNase I (for positive control)

  • Nuclease-free water

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Coverslips and microscope slides

  • Humidified chamber

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

    • Treat cells with various concentrations of Leonurine for the desired duration. Include an untreated control group.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Solution (0.1% Triton™ X-100 in PBS) for 5-15 minutes on ice.

    • Wash the cells three times with PBS for 5 minutes each.

  • Controls:

    • Positive Control: Treat a coverslip of fixed and permeabilized cells with DNase I (1 µg/mL in a suitable buffer) for 15-30 minutes at room temperature to induce DNA breaks. Rinse thoroughly before proceeding to the labeling step.

    • Negative Control: Prepare a sample that will go through the entire staining procedure but without the TdT enzyme in the labeling reaction mix.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme, labeled dUTPs, and reaction buffer).

    • Remove the PBS from the coverslips and add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.

    • Incubate the coverslips in a humidified chamber for 60 minutes at 37°C.

  • Staining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each to remove unincorporated nucleotides.

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and the nuclear counterstain.

    • Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the nuclear counterstain.

    • Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei (DAPI-stained) in several random fields of view.

II. TUNEL Assay Protocol for Paraffin-Embedded Tissue Sections

Materials:

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Proteinase K (20 µg/mL)

  • TUNEL Assay Kit

  • 3% Hydrogen Peroxide in Methanol (for blocking endogenous peroxidases if using a chromogenic detection method)

  • Hematoxylin (for counterstaining if using chromogenic detection)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (2 x 5-10 minutes).

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 5 minutes each, followed by a final wash in deionized water.

  • Permeabilization:

    • Incubate the slides with Proteinase K solution for 10-20 minutes at room temperature. The incubation time may need to be optimized depending on the tissue type.

    • Rinse the slides with PBS.

  • TUNEL Reaction:

    • Follow the TUNEL reaction steps as described in the protocol for cultured cells (steps 4 and 5), applying the reaction mixture directly to the tissue sections.

  • Detection:

    • For fluorescent detection, proceed with washing and mounting as described for cultured cells.

    • For chromogenic detection (e.g., with a biotin-labeled dUTP and streptavidin-HRP), follow the manufacturer's instructions for the detection steps, which typically involve incubation with a blocking solution, streptavidin-HRP, and a chromogenic substrate like DAB.

  • Counterstaining and Mounting:

    • For chromogenic detection, counterstain the sections with hematoxylin to visualize the nuclei of all cells.

    • Dehydrate the slides through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.

  • Analysis:

    • For fluorescently labeled sections, analyze as described for cultured cells.

    • For chromogenically labeled sections, visualize using a bright-field microscope. Apoptotic nuclei will be stained (e.g., brown with DAB), while non-apoptotic nuclei will be counterstained (e.g., blue with hematoxylin). Quantify the apoptotic index by counting the number of stained nuclei as a percentage of the total number of nuclei.

Signaling Pathways and Visualizations

Leonurine has been shown to induce apoptosis through various signaling pathways. Understanding these pathways provides a more comprehensive picture of its mechanism of action.

Leonurine-Induced Apoptotic Signaling Pathways

Leonurine can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: Leonurine treatment can lead to an increase in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential (MMP), and the release of cytochrome c from the mitochondria. This activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately apoptosis.

  • Extrinsic Pathway: Leonurine has been found to upregulate the expression of death receptors such as DR4 and DR5, making cancer cells more susceptible to apoptosis induced by ligands like TRAIL.

  • Other Involved Pathways: The p38 MAPK signaling pathway is often activated, while the Akt signaling pathway is typically inactivated following Leonurine treatment, both of which are associated with the promotion of apoptosis.

TUNEL_Assay_Workflow cluster_sample_prep Sample Preparation cluster_controls Controls cluster_labeling Labeling and Detection start Cells/Tissue Treated with Leonurine fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization pos_control Positive Control (DNase I Treatment) permeabilization->pos_control neg_control Negative Control (No TdT Enzyme) permeabilization->neg_control tdt_reaction TUNEL Reaction (TdT Enzyme + Labeled dUTPs) permeabilization->tdt_reaction pos_control->tdt_reaction neg_control->tdt_reaction detection Detection (Fluorescence Microscopy or Flow Cytometry) tdt_reaction->detection analysis Data Analysis (Quantification of Apoptotic Cells) detection->analysis

Caption: Workflow of the TUNEL assay for detecting apoptosis.

Leonurine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_other Other Signaling leonurine Leonurine dr4_dr5 Up-regulation of Death Receptors (DR4, DR5) leonurine->dr4_dr5 bax_bcl2 Increased Bax/Bcl-2 Ratio leonurine->bax_bcl2 p38_mapk p38 MAPK Activation leonurine->p38_mapk akt Akt Inactivation leonurine->akt caspase8 Caspase-8 Activation dr4_dr5->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mmp Loss of Mitochondrial Membrane Potential bax_bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation) p38_mapk->apoptosis akt->apoptosis caspase3->apoptosis

Caption: Signaling pathways of Leonurine-induced apoptosis.

References

Application Notes and Protocols for In Vivo Imaging to Assess SCM-198 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing advanced in vivo imaging techniques to assess the therapeutic efficacy of SCM-198, a synthetic derivative of Leonurine. SCM-198 has demonstrated significant neuroprotective, anti-inflammatory, and anti-apoptotic properties in preclinical studies. The following protocols are designed to enable the quantitative evaluation of SCM-198's effects on key pathological processes in relevant animal models of neurodegenerative diseases, such as Alzheimer's disease.

Introduction to SCM-198

SCM-198 exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting neuroinflammation and apoptosis. Its key molecular targets include the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory cascade. Additionally, SCM-198 modulates the Bax/Bcl-2/Caspase-3 signaling pathway to prevent programmed cell death. These mechanisms make SCM-198 a promising candidate for the treatment of diseases with a neuroinflammatory and neurodegenerative component.

Positron Emission Tomography (PET) Imaging of Neuroinflammation

Application Note

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular processes.[1] To assess the anti-neuroinflammatory effects of SCM-198, PET imaging can be employed using radiotracers that target the 18 kDa translocator protein (TSPO), a biomarker for activated microglia and astrocytes.[1] An increase in TSPO expression is a hallmark of neuroinflammation.[1] By quantifying the uptake of a TSPO-specific radiotracer, such as [¹⁸F]DPA-714 or [¹¹C]PBR28, it is possible to measure the extent of microglial activation and its reduction following SCM-198 treatment.[2] This application is crucial for determining the dose-dependent efficacy of SCM-198 in suppressing the inflammatory response in the brain.

Experimental Protocol: [¹⁸F]DPA-714 PET Imaging in a Mouse Model of Alzheimer's Disease

Objective: To quantify the effect of SCM-198 on neuroinflammation by measuring the uptake of the TSPO-specific radiotracer [¹⁸F]DPA-714 in the brains of APP/PS1 transgenic mice.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates (age 12-13 months)[2]

  • SCM-198

  • [¹⁸F]DPA-714 radiotracer

  • PK11195 (for blocking experiments to confirm specificity)

  • Animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Intravenous catheterization equipment

Procedure:

  • Animal Groups: Divide mice into four groups: 1) Wild-type control + vehicle, 2) APP/PS1 + vehicle, 3) APP/PS1 + SCM-198 (low dose), and 4) APP/PS1 + SCM-198 (high dose).

  • SCM-198 Administration: Administer SCM-198 or vehicle to the respective groups daily for a predefined period (e.g., 4 weeks).

  • Radiotracer Injection: Anesthetize the mice and place them in the PET scanner. Inject approximately 10 MBq of [¹⁸F]DPA-714 intravenously.

  • PET Scan: Perform a dynamic PET scan for 60 minutes.

  • CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration.

  • Blocking Study (for validation): In a separate cohort of APP/PS1 mice, co-administer an excess of the unlabeled TSPO ligand PK11195 (1 mg/kg) with [¹⁸F]DPA-714 to confirm that the radiotracer signal is specific to TSPO.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Define regions of interest (ROIs), such as the hippocampus and cortex.

    • Calculate the standardized uptake value (SUV) for each ROI. The SUV is a semi-quantitative measure of radiotracer uptake.

    • Compare the SUV values between the different treatment groups.

Quantitative Data Summary (Hypothetical)
GroupMean SUV in Hippocampus (± SD)% Reduction in SUV vs. APP/PS1 Vehicle
Wild-Type + Vehicle1.2 ± 0.2N/A
APP/PS1 + Vehicle2.5 ± 0.40%
APP/PS1 + SCM-198 (Low Dose)1.9 ± 0.324%
APP/PS1 + SCM-198 (High Dose)1.4 ± 0.244%

Multiphoton Microscopy of Amyloid-β Plaques

Application Note

Multiphoton microscopy is a high-resolution imaging technique that allows for the visualization of fluorescent molecules deep within living tissues. In the context of Alzheimer's disease, it can be used to longitudinally track the formation and growth of amyloid-beta (Aβ) plaques in the brains of transgenic mice. By using fluorescent dyes that bind to Aβ plaques, such as methoxy-X04, researchers can quantify plaque load and monitor the effects of therapeutic interventions. This technique is invaluable for assessing the ability of SCM-198 to not only prevent the formation of new plaques but also to potentially clear existing ones.

Experimental Protocol: Longitudinal Multiphoton Imaging of Aβ Plaques

Objective: To quantify the effect of SCM-198 on Aβ plaque dynamics in the brains of APPPS1 transgenic mice.

Materials:

  • APPPS1 transgenic mice (age 3-4 months)

  • SCM-198

  • Methoxy-X04 (amyloid-binding fluorescent dye)

  • Multiphoton microscope equipped for in vivo imaging

  • Surgical equipment for cranial window implantation

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cranial Window Implantation: Surgically implant a cranial window over the somatosensory or visual cortex of the mice to allow for optical access to the brain. Allow for a recovery period of at least two weeks.

  • Animal Groups: Divide mice into a treatment group (SCM-198) and a control group (vehicle).

  • Baseline Imaging:

    • Anesthetize the mouse and secure it under the multiphoton microscope.

    • Administer methoxy-X04 (10 mg/kg) via intraperitoneal injection 24 hours prior to imaging to label Aβ plaques.

    • Acquire a baseline 3D image stack of the brain volume beneath the cranial window.

  • SCM-198 Treatment: Begin daily administration of SCM-198 or vehicle.

  • Longitudinal Imaging: Repeat the imaging sessions at regular intervals (e.g., weekly or bi-weekly) for several months.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ or Imaris) to identify and quantify Aβ plaques in the 3D image stacks.

    • Measure the number, size, and total volume of plaques at each time point for each animal.

    • Track individual plaques over time to assess their growth or shrinkage.

    • Compare the changes in plaque load between the SCM-198 treated and control groups.

Quantitative Data Summary (Hypothetical)
Time PointMean Plaque Volume (µm³) in Control Group (± SD)Mean Plaque Volume (µm³) in SCM-198 Group (± SD)% Difference in Plaque Volume
Baseline580 ± 120590 ± 130-1.7%
4 Weeks850 ± 150650 ± 140-23.5%
8 Weeks1200 ± 200720 ± 160-40.0%
12 Weeks1650 ± 250810 ± 180-50.9%

Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI) of Microglial Activation

Application Note

Diffusion-weighted Magnetic Resonance Imaging (DW-MRI) is a non-invasive technique that measures the random motion of water molecules in tissue. Recent advancements have shown that DW-MRI can be used to detect changes in the morphology of microglia and astrocytes associated with neuroinflammation. By employing specific data acquisition sequences and mathematical models, it is possible to derive parameters that are sensitive to microglial activation. This approach offers a way to assess the efficacy of SCM-198 in modulating microglial responses without the need for exogenous contrast agents or ionizing radiation.

Experimental Protocol: DW-MRI to Assess Microglial Activation in a Rat Model of Neuroinflammation

Objective: To quantitatively assess the effect of SCM-198 on microglial activation using DW-MRI in a lipopolysaccharide (LPS)-induced neuroinflammation rat model.

Materials:

  • Sprague-Dawley rats

  • SCM-198

  • Lipopolysaccharide (LPS)

  • High-field MRI scanner (e.g., 7T) with diffusion-weighted imaging capabilities

  • Stereotaxic apparatus for intracranial injections

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Groups: Divide rats into: 1) Sham + vehicle, 2) LPS + vehicle, 3) LPS + SCM-198.

  • LPS Injection: Anesthetize the rats and, using a stereotaxic frame, inject LPS into the striatum to induce localized neuroinflammation. Inject saline in the sham group.

  • SCM-198 Treatment: Administer SCM-198 or vehicle according to the desired treatment regimen (e.g., pre-treatment or post-treatment).

  • DW-MRI Acquisition: At a specific time point after LPS injection (e.g., 24 hours), anesthetize the rats and perform DW-MRI. Acquire diffusion-weighted images with multiple b-values and diffusion directions.

  • Data Analysis:

    • Process the DW-MRI data using a multi-compartment model (e.g., Neurite Orientation Dispersion and Density Imaging - NODDI) to estimate microstructural parameters.

    • Focus on parameters sensitive to changes in the extra-neurite space, such as the orientation dispersion index (ODI), which has been shown to correlate with microglial density.

    • Compare these parameters between the different groups to quantify the effect of SCM-198 on microglial activation.

  • Histological Validation: After the final imaging session, perfuse the animals and perform immunohistochemistry for microglial markers (e.g., Iba1) to correlate with the MRI findings.

Quantitative Data Summary (Hypothetical)
GroupMean Orientation Dispersion Index (ODI) in Striatum (± SD)% Reduction in ODI vs. LPS Vehicle
Sham + Vehicle0.12 ± 0.02N/A
LPS + Vehicle0.25 ± 0.040%
LPS + SCM-1980.18 ± 0.0328%

Signaling Pathway and Workflow Diagrams

SCM198_Anti_Inflammatory_Pathway LPS LPS/ JNK JNK LPS->JNK NFkB NF-κB LPS->NFkB SCM198 SCM-198 SCM198->JNK inhibition SCM198->NFkB inhibition Inflammation Neuroinflammation (↑ TNF-α, IL-1β, IL-6) JNK->Inflammation NFkB->Inflammation

Caption: SCM-198 Anti-Inflammatory Signaling Pathway.

SCM198_Anti_Apoptotic_Pathway Stress Cellular Stress Bax Bax Stress->Bax SCM198 SCM-198 SCM198->Bax Bcl2 Bcl-2 SCM198->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Caption: SCM-198 Anti-Apoptotic Signaling Pathway.

PET_Imaging_Workflow cluster_0 Animal Preparation & Treatment cluster_1 PET/CT Imaging cluster_2 Data Analysis animal_groups 1. Animal Grouping (Control, AD, AD+SCM-198) treatment 2. SCM-198/Vehicle Administration animal_groups->treatment anesthesia 3. Anesthesia treatment->anesthesia injection 4. [18F]DPA-714 Injection anesthesia->injection scan 5. Dynamic PET/CT Scan injection->scan reconstruction 6. Image Reconstruction & Co-registration scan->reconstruction roi 7. ROI Analysis reconstruction->roi quantification 8. SUV Quantification & Comparison roi->quantification

Caption: PET Imaging Experimental Workflow.

Multiphoton_Workflow cluster_0 Surgical Preparation cluster_1 Longitudinal Imaging cluster_2 Image Quantification surgery 1. Cranial Window Implantation baseline 2. Baseline Imaging (Methoxy-X04) surgery->baseline treatment 3. SCM-198/Vehicle Treatment baseline->treatment follow_up 4. Follow-up Imaging (Weekly/Bi-weekly) treatment->follow_up analysis 5. 3D Plaque Analysis (Number, Size, Volume) follow_up->analysis comparison 6. Group Comparison analysis->comparison

Caption: Multiphoton Microscopy Experimental Workflow.

DW_MRI_Workflow cluster_0 Induction of Neuroinflammation cluster_1 Treatment & Imaging cluster_2 Data Analysis & Validation groups 1. Animal Grouping lps_injection 2. Intracerebral LPS Injection groups->lps_injection scm198_treatment 3. SCM-198/Vehicle Treatment lps_injection->scm198_treatment dw_mri 4. DW-MRI Acquisition scm198_treatment->dw_mri noddi_analysis 5. NODDI Model Fitting (ODI Quantification) dw_mri->noddi_analysis histo 7. Histological Validation (Iba1 Staining) dw_mri->histo stats 6. Statistical Comparison noddi_analysis->stats

Caption: DW-MRI Experimental Workflow.

References

Application Notes and Protocols: Masson's Trichrome Staining for Fibrosis Assessment Following SCM-198 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, liver, lungs, and kidneys. The development of effective anti-fibrotic therapies is a significant focus of biomedical research and drug development. SCM-198, a synthetic derivative of leonurine, an active compound from Leonurus japonicus, has demonstrated promising anti-inflammatory, antioxidant, and anti-fibrotic properties in various preclinical models.[1][2][3]

Masson's trichrome staining is a fundamental histological technique for the visualization and quantification of collagen fibers, making it an invaluable tool for assessing the degree of fibrosis.[4][5] This three-color staining method differentiates collagen from other tissue components, such as muscle and cytoplasm, providing a clear visual representation of fibrotic changes. In this application note, we provide detailed protocols for Masson's trichrome staining to evaluate the anti-fibrotic effects of SCM-198 in various animal models of fibrosis.

Principle of Masson's Trichrome Staining

Masson's trichrome stain utilizes three different dyes to selectively color various tissue components. The process typically involves:

  • Nuclear Staining: Weigert's iron hematoxylin is used to stain cell nuclei black or dark purple.

  • Cytoplasmic and Muscle Staining: Biebrich scarlet-acid fuchsin stains the cytoplasm, muscle, and erythrocytes red.

  • Collagen Staining: Aniline blue or light green is used to stain collagen fibers blue or green, respectively. A differentiation step with phosphotungstic and/or phosphomolybdic acid is crucial for removing the red stain from collagen, allowing for selective blue or green staining.

The resulting contrast between the blue/green collagen and the red muscle/cytoplasm allows for the qualitative and quantitative assessment of fibrosis.

Experimental Protocols

Animal Models of Fibrosis for SCM-198 Evaluation

The selection of an appropriate animal model is critical for studying the anti-fibrotic efficacy of SCM-198. Commonly used models include:

  • Cardiac Fibrosis:

    • Isoprenaline-Induced Cardiac Fibrosis: Chronic administration of isoprenaline induces cardiac hypertrophy and fibrosis.

    • Myocardial Infarction (MI) Model: Ligation of a coronary artery leads to ischemic injury and subsequent fibrotic scarring.

  • Liver Fibrosis:

    • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Repeated administration of CCl4 causes chronic liver injury and fibrosis.

  • Lung Fibrosis:

    • Bleomycin-Induced Pulmonary Fibrosis: Intratracheal or subcutaneous administration of bleomycin induces lung inflammation and fibrosis.

  • Endometriosis-Associated Fibrosis:

    • Surgically induced endometriosis in rodent models can be used to study the associated fibrotic lesions.

Detailed Protocol for Masson's Trichrome Staining of Paraffin-Embedded Sections

This protocol is a general guideline and may require optimization based on the specific tissue type and laboratory conditions.

Reagents and Materials:

  • Bouin's Solution (for post-fixation)

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic-Phosphotungstic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.

    • Rinse in running tap water for 5 minutes, then in distilled water.

  • Post-Fixation (for formalin-fixed tissues):

    • Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour or overnight at room temperature. This step enhances stain quality.

    • Wash slides in running tap water for 5-10 minutes to remove the yellow color completely.

  • Nuclear Staining:

    • Prepare fresh Weigert's iron hematoxylin by mixing equal parts of Solution A and Solution B.

    • Stain slides in the freshly prepared Weigert's hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation:

    • Immerse slides in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized (no longer red).

  • Collagen Staining:

    • Without rinsing, transfer slides directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 1-2 minutes.

  • Dehydration and Mounting:

    • Rinse in distilled water.

    • Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Collagen: Blue

  • Nuclei: Black/Dark Purple

  • Muscle, Cytoplasm, Keratin: Red

Quantitative Analysis of Fibrosis

The extent of fibrosis can be quantified from Masson's trichrome-stained sections using image analysis software (e.g., ImageJ, Visiopharm). The typical workflow involves:

  • Image Acquisition: Capture high-resolution images of the stained tissue sections using a light microscope equipped with a digital camera.

  • Color Thresholding: Segment the image based on color to isolate the blue-stained collagen fibers from the red-stained cellular components.

  • Area Measurement: Calculate the area of the blue-stained collagen and the total tissue area.

  • Fibrosis Quantification: Express the extent of fibrosis as the percentage of the collagen-positive area relative to the total tissue area.

SCM-198 Anti-Fibrotic Effects: Quantitative Data

The following tables summarize the quantitative data on the anti-fibrotic effects of SCM-198 (Leonurine) from preclinical studies.

Table 1: Effect of SCM-198 on Cardiac Fibrosis in a Rat Model of Isoprenaline-Induced Heart Failure

Treatment GroupFibrosis Area (%)Reference
Control~1%
Isoprenaline (Model)~15%
Isoprenaline + SCM-198 (Low Dose)~8%
Isoprenaline + SCM-198 (High Dose)~5%

Data are estimated from graphical representations in the cited literature and presented for illustrative purposes.

Table 2: Effect of SCM-198 on Fibrosis-Related Markers in a Mouse Model of Endometriosis

Treatment GroupCollagen Accumulation (Relative to Model)Fibronectin 1 (FN1) Expression (Relative to Model)Vimentin Expression (Relative to Model)Reference
Endometriosis (Model)100%100%100%
Endometriosis + SCM-198 (7.5 mg/kg)Significantly ReducedSignificantly ReducedSignificantly Reduced
Endometriosis + SCM-198 (15 mg/kg)Significantly ReducedSignificantly ReducedSignificantly Reduced

Qualitative descriptions from the study indicate a significant reduction, though precise percentages were not provided in a tabular format.

Visualizations

Signaling Pathways of SCM-198 in Attenuating Fibrosis

SCM-198 has been shown to exert its anti-fibrotic effects through the modulation of key signaling pathways involved in fibrogenesis.

SCM198_Antifibrotic_Pathway cluster_stimulus Fibrotic Stimuli cluster_scm198 Therapeutic Intervention cluster_pathways Intracellular Signaling cluster_cellular_response Cellular Response AngII Angiotensin II Nox4 NADPH Oxidase 4 (Nox4) AngII->Nox4 Activates TGFb TGF-β Smad2 Smad2 TGFb->Smad2 Activates SCM198 SCM-198 SCM198->Nox4 Inhibits SCM198->Smad2 Inhibits Phosphorylation ROS Reactive Oxygen Species (ROS) Nox4->ROS Produces Myofibroblast Myofibroblast Differentiation ROS->Myofibroblast pSmad2 p-Smad2 Smad2->pSmad2 Phosphorylation pSmad2->Myofibroblast Promotes ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Increases Fibrosis Fibrosis ECM->Fibrosis

Caption: SCM-198 anti-fibrotic signaling pathways.

Experimental Workflow for Fibrosis Assessment

The following diagram illustrates the general workflow for assessing the anti-fibrotic effects of SCM-198 using Masson's trichrome staining.

Fibrosis_Assessment_Workflow AnimalModel 1. Induction of Fibrosis (e.g., Isoprenaline, MI, Bleomycin) Treatment 2. SCM-198 Administration AnimalModel->Treatment TissueCollection 3. Tissue Collection and Fixation Treatment->TissueCollection Processing 4. Paraffin Embedding and Sectioning TissueCollection->Processing Staining 5. Masson's Trichrome Staining Processing->Staining Imaging 6. Digital Image Acquisition Staining->Imaging Analysis 7. Quantitative Image Analysis Imaging->Analysis Results 8. Data Interpretation and Comparison Analysis->Results

References

SCM-198 as a Cardioprotective Agent in an In Vitro Model of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a significant contributor to the pathophysiology of various cardiovascular diseases, including ischemic heart disease, heart failure, and drug-induced cardiotoxicity. An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of cardiomyocytes leads to cellular damage, apoptosis, and tissue remodeling. Therefore, therapeutic strategies aimed at mitigating oxidative stress hold great promise for the treatment of heart disease. SCM-198, a synthetic derivative of leonurine, has emerged as a potent cardioprotective agent with strong antioxidant properties. This document provides a detailed overview of the use of SCM-198 in an in vitro model of oxidative stress in cardiomyocytes, utilizing the H9c2 cell line. The provided protocols and data will guide researchers in evaluating the efficacy of SCM-198 and similar compounds.

Principle of the Model

The H9c2 cell line, derived from embryonic rat heart tissue, is a well-established and widely used in vitro model for studying the cellular and molecular mechanisms of cardiotoxicity and cardioprotection.[1] These cells exhibit many of the biochemical and physiological characteristics of primary cardiomyocytes. Oxidative stress is commonly induced in H9c2 cells by exposure to hydrogen peroxide (H₂O₂), a potent oxidizing agent that readily crosses cell membranes and generates intracellular ROS.[1][2] This model allows for the investigation of cellular responses to oxidative damage and the evaluation of protective effects of therapeutic agents like SCM-198.

Mechanism of Action of SCM-198

SCM-198 exerts its cardioprotective effects through multiple mechanisms, primarily centered on the attenuation of oxidative stress and the activation of pro-survival signaling pathways. One of the key mechanisms is the inhibition of NADPH oxidase 4 (Nox4), a major source of ROS in cardiomyocytes.[3] By reducing Nox4 activity, SCM-198 decreases the production of superoxide and other ROS, thereby alleviating oxidative damage.[3] Furthermore, SCM-198 has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, promoting the expression of anti-apoptotic proteins and enhancing the cellular antioxidant response.

Experimental Data

The following tables summarize the dose-dependent effects of SCM-198 on H9c2 cardiomyocytes subjected to oxidative stress induced by hydrogen peroxide.

Table 1: Effect of SCM-198 on H9c2 Cell Viability under H₂O₂-Induced Oxidative Stress

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 5.2
H₂O₂200 µM52 ± 4.5
SCM-198 + H₂O₂1 µM65 ± 3.8
SCM-198 + H₂O₂10 µM82 ± 5.1
SCM-198 + H₂O₂20 µM91 ± 4.9

Data are presented as mean ± standard deviation and are synthesized from multiple sources for representative purposes.

Table 2: Effect of SCM-198 on Oxidative Stress Markers in H₂O₂-Treated H9c2 Cells

Treatment GroupConcentrationIntracellular ROS (Fluorescence Intensity)MDA Level (nmol/mg protein)SOD Activity (U/mg protein)
Control-100 ± 8.71.2 ± 0.3150 ± 12.5
H₂O₂200 µM285 ± 21.34.8 ± 0.775 ± 9.8
SCM-198 + H₂O₂10 µM155 ± 15.62.5 ± 0.4120 ± 11.2

Data are presented as mean ± standard deviation and are synthesized from multiple sources for representative purposes.

Signaling Pathways

The protective effects of SCM-198 against oxidative stress in cardiomyocytes are mediated by complex signaling networks. The following diagrams illustrate the key pathways involved.

SCM198_PI3K_Akt_Pathway SCM198 SCM-198 PI3K PI3K SCM198->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellSurvival Cell Survival SCM198_Nox4_ROS_Pathway SCM198 SCM-198 Nox4 NADPH Oxidase 4 (Nox4) SCM198->Nox4 Inhibits ROS Reactive Oxygen Species (ROS) Nox4->ROS Produces OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cardiomyocyte Damage OxidativeStress->CellDamage Experimental_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (continued) cluster_3 Day 3 a Seed H9c2 cells in 96-well plates b Pre-treat with SCM-198 (various concentrations) for 2 hours a->b c Induce oxidative stress with 200 µM H₂O₂ for 24 hours b->c d Perform cell viability and oxidative stress assays c->d

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells in Endometriosis Models with SCM-198

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of immune cell populations in a murine model of endometriosis, with a specific focus on the therapeutic effects of SCM-198. The protocols detailed below cover the induction of endometriosis in mice, treatment with SCM-198, and the subsequent isolation and flow cytometric analysis of immune cells from peritoneal fluid and spleen.

Introduction

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, often associated with a dysregulated immune response.[1][2] The local immune environment, particularly in the peritoneal cavity, is rich in various immune cells, including macrophages, neutrophils, dendritic cells (DCs), T cells, and B cells, which are thought to play a crucial role in the pathogenesis of the disease.[3][4] SCM-198, a synthetic derivative of leonurine, has demonstrated therapeutic potential in alleviating endometriosis.[1] Its mechanism of action involves the modulation of the immune system, notably by suppressing the expansion and function of regulatory T cells (Tregs) through the estrogen-estrogen receptor alpha (ERα) signaling pathway.

Flow cytometry is a powerful technique for the detailed analysis of complex immune cell populations. This document outlines the necessary protocols to investigate the effects of SCM-198 on the immune cell landscape in a preclinical mouse model of endometriosis.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published literature investigating the effects of SCM-198 on immune cells in endometriosis models.

Table 1: Effect of SCM-198 on Regulatory T Cells (Tregs) in Peritoneal Fluid of Endometriosis Mouse Model

Treatment GroupPercentage of CD4+CD25+ Tregs in Peritoneal Fluid (Mean ± SEM)Percentage of IL-10+ cells in CD4+CD25+ Tregs (Mean ± SEM)Percentage of TGF-β1+ cells in CD4+CD25+ Tregs (Mean ± SEM)
Control (Endometriosis)HighHighHigh
SCM-198 TreatedSignificantly Lower than ControlSignificantly Lower than ControlSignificantly Lower than Control

Table 2: Proposed Comprehensive Immune Cell Phenotyping Panel for Peritoneal Fluid and Spleen

Cell TypePrimary MarkersSecondary Markers
MacrophagesCD45+, CD11b+, F4/80+M1: CD80+, MHCII+; M2: CD206+, CD163+
NeutrophilsCD45+, CD11b+, Ly6G+Ly6Cint
Dendritic CellsCD45+, CD11c+, MHCII+CD11b+, CD103+
T CellsCD45+, CD3+CD4+, CD8+
Regulatory T CellsCD45+, CD3+, CD4+, CD25+FoxP3+
B CellsCD45+, B220+ (CD45R)+CD19+
Natural Killer (NK) CellsCD45+, NK1.1+CD3-

Experimental Protocols

I. Induction of Endometriosis in a Mouse Model

This protocol describes a surgical method for inducing endometriosis in mice.

Materials:

  • Donor and recipient female mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • Suture materials

  • Sterile Phosphate-Buffered Saline (PBS)

Procedure:

  • Anesthetize a donor mouse.

  • Surgically remove the uterus and place it in cold, sterile PBS.

  • Longitudinally open the uterine horns and dissect the endometrium from the myometrium.

  • Fragment the endometrial tissue into small pieces (approximately 2x2 mm).

  • Anesthetize a recipient mouse and make a small midline incision in the abdomen.

  • Suture four to six pieces of the donor endometrial tissue to the peritoneal wall.

  • Close the incision with sutures.

  • Allow the endometriotic lesions to establish for 2-4 weeks.

II. SCM-198 Treatment

Materials:

  • SCM-198

  • Vehicle (e.g., sterile saline)

  • Gavage needles

Procedure:

  • Following the establishment of endometriotic lesions, divide the mice into a control group and an SCM-198 treatment group.

  • Administer SCM-198 (e.g., via oral gavage) to the treatment group daily for a specified period (e.g., 2-4 weeks). The control group should receive the vehicle.

III. Isolation of Immune Cells from Peritoneal Fluid and Spleen

A. Peritoneal Fluid Immune Cell Isolation

Materials:

  • Sterile PBS

  • Syringes and needles

  • Centrifuge tubes

Procedure:

  • Euthanize the mouse.

  • Expose the peritoneal cavity without puncturing the peritoneum.

  • Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.

  • Gently massage the abdomen to dislodge the cells.

  • Aspirate the peritoneal fluid and transfer it to a centrifuge tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in flow cytometry staining buffer.

B. Spleen Immune Cell Isolation

Materials:

  • Sterile PBS or RPMI-1640 medium

  • 70 µm cell strainer

  • Syringe plunger

  • Centrifuge tubes

  • Red Blood Cell (RBC) Lysis Buffer (optional)

Procedure:

  • Aseptically remove the spleen and place it in a petri dish with sterile PBS or RPMI.

  • Place a 70 µm cell strainer over a 50 mL centrifuge tube.

  • Transfer the spleen to the strainer and gently mash it through the mesh using the plunger of a syringe.

  • Rinse the strainer with additional PBS or RPMI to collect the remaining cells.

  • Centrifuge the cell suspension and discard the supernatant.

  • If necessary, resuspend the pellet in RBC lysis buffer to remove red blood cells, then wash with PBS or RPMI.

  • Resuspend the final cell pellet in flow cytometry staining buffer.

IV. Flow Cytometry Analysis

Materials:

  • Isolated immune cells from peritoneal fluid and spleen

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)

  • Fc block (anti-CD16/CD32)

  • Viability dye

  • For intracellular staining (e.g., FoxP3, IL-10, TGF-β1): Fixation/Permeabilization buffer and appropriate intracellular antibodies.

Procedure:

  • Adjust the cell concentration to 1x10^6 cells per 100 µL of staining buffer.

  • Add Fc block to the cell suspension to prevent non-specific antibody binding and incubate.

  • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate in the dark.

  • Wash the cells with staining buffer.

  • If performing intracellular staining: a. Resuspend the cells in fixation buffer. b. Wash and resuspend in permeabilization buffer. c. Add the intracellular antibody cocktail and incubate in the dark. d. Wash the cells with permeabilization buffer.

  • Resuspend the cells in staining buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on single, live cells first, then identifying the immune cell populations of interest based on their marker expression.

Mandatory Visualizations

experimental_workflow cluster_model Endometriosis Model Induction cluster_treatment SCM-198 Treatment cluster_analysis Immune Cell Analysis donor Donor Mouse recipient Recipient Mouse donor->recipient Uterine Tissue Transplantation control Control Group (Vehicle) recipient->control scm198 SCM-198 Group recipient->scm198 peritoneal Peritoneal Fluid Immune Cell Isolation control->peritoneal spleen Spleen Immune Cell Isolation control->spleen scm198->peritoneal scm198->spleen flow Flow Cytometry Analysis peritoneal->flow spleen->flow

Caption: Experimental workflow for SCM-198 treatment and immune cell analysis.

signaling_pathway cluster_endo Endometriotic Lesion cluster_treg Regulatory T Cell (Treg) TNFa TNF-α Aromatase Aromatase TNFa->Aromatase stimulates Estrogen Estrogen Aromatase->Estrogen produces ERa ERα Estrogen->ERa binds Treg_Expansion Treg Expansion & Function ERa->Treg_Expansion promotes IL10 IL-10 Treg_Expansion->IL10 TGFb1 TGF-β1 Treg_Expansion->TGFb1 SCM198 SCM-198 SCM198->Estrogen inhibits SCM198->ERa inhibits

Caption: SCM-198 signaling pathway in endometriosis.

logical_relationship Endometriosis Endometriosis Immune_Dysregulation Immune Dysregulation Endometriosis->Immune_Dysregulation Estrogen_ERa Increased Estrogen-ERα Signaling Immune_Dysregulation->Estrogen_ERa Treg_Function Increased Treg Expansion & Function Estrogen_ERa->Treg_Function Treg_Function->Endometriosis SCM198 SCM-198 Treatment SCM198->Estrogen_ERa inhibits Immune_Modulation Immune Modulation SCM198->Immune_Modulation Reduced_Treg Decreased Treg Expansion & Function Immune_Modulation->Reduced_Treg Amelioration Amelioration of Endometriosis Reduced_Treg->Amelioration

Caption: Logical relationship of SCM-198's effect on endometriosis.

References

Application Note: Quantification of Inflammatory Cytokines Following SCM-198 Treatment Using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

SCM-198, a synthetic derivative of leonurine, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2][3] Its mechanism of action often involves the modulation of key inflammatory signaling pathways and a subsequent reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] This application note provides a detailed protocol for the accurate quantification of these cytokines in cell culture supernatants or other biological samples after treatment with SCM-198 using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it summarizes the compound's known effects on cytokine levels and visualizes the key signaling pathways and experimental workflows.

Introduction

Inflammatory cytokines are key signaling molecules that mediate and regulate inflammatory responses.[4] Dysregulation of cytokines like TNF-α, IL-6, and IL-1β is implicated in a wide range of inflammatory diseases. SCM-198 has emerged as a promising therapeutic agent with potent anti-inflammatory effects. Studies have shown that SCM-198 can suppress the production of these key pro-inflammatory cytokines, often by inhibiting pathways such as the NF-κB and estrogen-ERα signaling cascades.

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying protein concentrations in various samples, making it an ideal tool for assessing the efficacy of anti-inflammatory compounds like SCM-198. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing ELISA to measure the impact of SCM-198 on inflammatory cytokine production.

Data Presentation

The inhibitory effect of SCM-198 on cytokine production is dose-dependent and can vary between cell types and inflammatory stimuli. The following table summarizes representative quantitative data from in vitro studies.

Table 1: Effect of SCM-198 on Pro-Inflammatory Cytokine Production

Target CytokineCell TypeInflammatory StimulusSCM-198 Concentration (µM)% Inhibition of Cytokine ProductionReference
TNF-αEctopic Endometrial Stromal Cells (eESCs)Endogenous200Significant Suppression
IL-6---Data Not Available-
IL-1β---Data Not Available-
IL-10 (anti-inflammatory)Regulatory T cells (Tregs)Endogenous200Downregulation
TGF-β1 (anti-inflammatory)Regulatory T cells (Tregs)Endogenous200Downregulation

Note: Quantitative values for IL-6 and IL-1β inhibition by SCM-198 were not explicitly available in the searched literature, though its downregulating effect on these cytokines is mentioned. The effect on IL-10 and TGF-β1 is context-dependent, where SCM-198 downregulates their production in regulatory T cells in the context of endometriosis.

Signaling Pathways Modulated by SCM-198

SCM-198 exerts its anti-inflammatory effects by targeting multiple points within cellular signaling cascades. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or endogenous signals can activate pathways leading to the production of pro-inflammatory cytokines. SCM-198 has been shown to interfere with these pathways.

SCM198_Pathway SCM-198 Anti-Inflammatory Signaling Pathway cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Transcription cluster_output Cytokine Production Inflammatory_Stimulus e.g., TNF-α, LPS Aromatase Aromatase Inflammatory_Stimulus->Aromatase NFkB NF-κB Inflammatory_Stimulus->NFkB Estrogen Estrogen Aromatase->Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Gene_Expression Pro-inflammatory Gene Expression ERa->Gene_Expression NFkB->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines SCM198 SCM-198 SCM198->Aromatase Inhibits SCM198->NFkB Inhibits

Caption: SCM-198 inhibits inflammatory cytokine production.

Experimental Protocols

This section provides a detailed methodology for the quantification of inflammatory cytokines in cell culture supernatants following treatment with SCM-198 using a sandwich ELISA.

A. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., macrophages, endothelial cells, or other relevant cell types) in a 24- or 48-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treatment with SCM-198: The following day, replace the medium with fresh medium containing various concentrations of SCM-198. A vehicle control (e.g., DMSO) should also be included. Incubate for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., LPS) to the wells (except for the unstimulated control wells) and incubate for a period sufficient to induce cytokine production (e.g., 6-24 hours).

  • Sample Collection: Following incubation, centrifuge the plates to pellet any cells. Carefully collect the cell culture supernatant and store it at -80°C until the ELISA is performed.

B. Sandwich ELISA Protocol

The following is a general protocol; always refer to the specific instructions provided with your ELISA kit.

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Seal the plate and incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate 3-4 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation: Aspirate the Blocking Buffer and wash the plate 3-4 times with Wash Buffer. Prepare serial dilutions of the cytokine standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Seal the plate and incubate for 2 hours at RT.

  • Detection Antibody Incubation: Aspirate the samples/standards and wash the plate 4-5 times with Wash Buffer. Add 100 µL of the diluted biotinylated detection antibody to each well. Seal the plate and incubate for 1 hour at RT.

  • Enzyme Conjugate Incubation: Aspirate the detection antibody and wash the plate 4-5 times with Wash Buffer. Add 100 µL of Streptavidin-HRP solution to each well. Seal the plate and incubate for 20-30 minutes at RT, protected from light.

  • Substrate Development and Measurement: Aspirate the enzyme conjugate and wash the plate thoroughly 5-7 times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well. Incubate at RT in the dark for 15-30 minutes, or until a sufficient color gradient develops in the standards. Add 50 µL of Stop Solution to each well to stop the reaction. Read the optical density (OD) at 450 nm using a microplate reader.

C. Data Analysis

  • Standard Curve Generation: Subtract the mean OD of the blank from the mean OD of all standards and samples. Plot a standard curve of the corrected OD values (Y-axis) against the known concentrations of the cytokine standards (X-axis). A four-parameter logistic (4-PL) curve fit is typically recommended.

  • Concentration Determination: Interpolate the cytokine concentrations in your unknown samples from the standard curve using their corrected OD values.

  • Data Interpretation: Multiply the interpolated concentration by any dilution factor used for the samples. Results are typically expressed in pg/mL or ng/mL. Compare the cytokine concentrations in the SCM-198 treated groups to the stimulated control group to determine the inhibitory effect.

Experimental Workflow Visualization

ELISA_Workflow ELISA Workflow for Cytokine Measurement Start Start: Plate Coating (Capture Antibody) Blocking Blocking (Prevent Non-specific Binding) Start->Blocking Wash Sample_Incubation Sample/Standard Incubation (Cytokine Capture) Blocking->Sample_Incubation Wash Detection_Ab Detection Antibody Incubation (Biotinylated) Sample_Incubation->Detection_Ab Wash Enzyme_Conj Enzyme Conjugate Incubation (Streptavidin-HRP) Detection_Ab->Enzyme_Conj Wash Substrate Substrate Addition (TMB) Enzyme_Conj->Substrate Wash Stop_Read Stop Reaction & Read OD (450 nm) Substrate->Stop_Read Data_Analysis Data Analysis (Standard Curve & Concentration) Stop_Read->Data_Analysis

Caption: General experimental workflow for cytokine measurement.

Conclusion

The sandwich ELISA is a robust and reliable method for quantifying the effects of SCM-198 on the production of key inflammatory cytokines. This application note provides a framework for researchers to design and execute experiments to evaluate the anti-inflammatory potential of SCM-198 and similar compounds. The provided protocols and visualizations serve as a guide to ensure accurate and reproducible results in the investigation of novel anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Improving the solubility and stability of Leonurine for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility and stability challenges with Leonurine for in vivo studies. Poor aqueous solubility and potential instability can lead to low bioavailability and variable results, hindering preclinical development. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols address common issues and offer detailed strategies to improve the performance of Leonurine in your research.

Frequently Asked Questions (FAQs)

Q1: What is Leonurine and why is its solubility a challenge for in vivo studies?

Leonurine is a major alkaloid compound extracted from the plant Leonurus japonicus (Motherwort).[1] It possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.[1][2][3] However, Leonurine is a lipophilic compound with poor water solubility and low oral bioavailability (reported as low as 1.78-2.21% in rats), which poses a significant challenge for achieving therapeutic plasma concentrations in animal models.[4] This poor solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and erratic absorption.

Q2: What are the known solubility characteristics of Leonurine and its common salt form?

Leonurine is typically supplied as a crystalline solid. Its solubility is highly dependent on the solvent and its salt form. Leonurine hydrochloride, the salt form, generally exhibits improved solubility in aqueous media compared to the free base. A summary of reported solubility data is presented below.

Table 1: Solubility of Leonurine and Leonurine Hydrochloride

Compound Solvent Reported Solubility Citations
Leonurine DMSO ~3 mg/mL
Leonurine Ethanol Slightly or partially soluble
Leonurine Methanol Soluble
Leonurine Chloroform Soluble
Leonurine Acid Water Soluble
Leonurine Water Insoluble (< 0.1 mg/mL)
Leonurine HCl DMSO 30.3 mg/mL to 70 mg/mL

| Leonurine HCl | Ethanol | ~7 mg/mL | |

Note: Solubility can vary between batches and is affected by factors like temperature and pH. Always use fresh, high-purity solvents.

Q3: What are the primary strategies to improve Leonurine's solubility and bioavailability for in vivo administration?

To overcome the challenges of poor solubility, several formulation strategies can be employed. The choice of strategy depends on the intended route of administration, required dose, and the specific animal model.

  • pH Adjustment: Since Leonurine is an alkaloid, its solubility is pH-dependent. Using an acidic vehicle (e.g., acid water) can improve its solubility. This is a simple and common first step.

  • Co-solvents: Utilizing water-miscible organic solvents (e.g., polyethylene glycol, propylene glycol, ethanol) can significantly increase the solubility of lipophilic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.

  • Lipid-Based Formulations: Formulating Leonurine in oils, surfactants, or as a self-emulsifying drug delivery system (SEDDS) can improve its absorption by utilizing lipid absorption pathways in the gut. A study that prepared a Leonurine microemulsion demonstrated a significant increase in oral bioavailability from 1.78% to 10.95%.

  • Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.

  • Structural Modification: Creating prodrugs or conjugates, such as combining Leonurine with cysteine or aspirin, has been shown to improve pharmacokinetic properties and enhance pharmacological activity.

Q4: How stable is Leonurine and what are the best storage practices?

As a solid, Leonurine is stable for at least four years when stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to one month. For long-term storage of solutions, it is recommended to store them at -80°C and use within six months. It is crucial to avoid repeated freeze-thaw cycles.

There is limited public data on the stability of Leonurine in various pH and temperature conditions in aqueous formulations. Therefore, it is critical for researchers to conduct their own stability assessments of their final formulations, especially if they are to be stored for any period before administration.

Troubleshooting Guide

Problem 1: My Leonurine formulation precipitates when diluted with aqueous media or upon administration.
  • Possible Cause: The concentration of the co-solvent or surfactant in your formulation may be too high, causing the drug to "crash out" upon dilution into an aqueous environment (e.g., buffer, saline, or gastrointestinal fluid). This is a common issue with co-solvent systems.

  • Troubleshooting Steps:

    • Reduce Concentration: Titrate the concentration of the co-solvent downwards to determine the minimum amount needed to keep Leonurine solubilized in the final diluted solution.

    • Use a Combination of Solubilizers: A combination of excipients, such as a co-solvent and a surfactant at lower individual concentrations, can be more effective and prevent precipitation.

    • Switch to a More Robust System: If co-solvents consistently fail, consider more stable formulation approaches like cyclodextrin complexation or a lipid-based system (e.g., SEDDS), which are designed to better protect the drug from the aqueous environment until absorption.

Problem 2: I'm observing low and highly variable bioavailability in my animal studies.
  • Possible Cause: This is the classic presentation for a poorly soluble drug. Low bioavailability is likely due to incomplete dissolution and absorption, while high variability can result from inconsistent wetting and dissolution of the drug particles in the GI tract between individual animals. Leonurine also has a high first-pass metabolism, which contributes to low oral bioavailability.

  • Troubleshooting Steps:

    • Enhance Dissolution Rate: The primary goal is to ensure the drug dissolves before it passes the absorption window. Employ formulation strategies that enhance dissolution, such as solid dispersions, nanosuspensions, or SEDDS.

    • Consider Salt Formation: Use Leonurine hydrochloride, as its higher intrinsic solubility can lead to better absorption compared to the free base.

    • Protect from Metabolism: Encapsulation within a cyclodextrin or a lipid-based system can offer some protection against first-pass metabolism in the gut wall.

    • Workflow for Strategy Selection: A systematic approach is crucial for selecting the right formulation strategy.

G cluster_0 start Start: Poorly Soluble Leonurine is_ionizable Is Leonurine Ionizable? start->is_ionizable ph_adjust pH Adjustment (e.g., Acidic Vehicle) is_ionizable->ph_adjust Yes salt_form Use Salt Form (Leonurine HCl) ph_adjust->salt_form check_sol Sufficiently Soluble? salt_form->check_sol proceed Proceed to In Vivo Study check_sol->proceed Yes advanced Select Advanced Strategy check_sol->advanced No cosolvent Co-solvents (PEG, Propylene Glycol) advanced->cosolvent cyclodextrin Cyclodextrin Complexation lipid Lipid-Based (SEDDS, Microemulsion) nanosuspension Particle Size Reduction (Nanosuspension)

Caption: Workflow for selecting a solubility enhancement technique.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex of Leonurine

This protocol provides a general method for preparing a Leonurine-cyclodextrin complex using the kneading method, which is simple and effective for lab-scale preparations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Objective: To prepare a Leonurine-HP-β-CD inclusion complex to improve its aqueous solubility.

Materials:

  • Leonurine or Leonurine Hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Methodology:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of Leonurine to HP-β-CD. This can be optimized later. Calculate the required mass of each component.

  • Wetting the Cyclodextrin: Place the accurately weighed HP-β-CD into a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to moisten the powder until a homogeneous paste is formed.

  • Incorporating Leonurine: Weigh the Leonurine and add it to the HP-β-CD paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should remain a consistent paste. If it becomes too dry, add a few more drops of the water:ethanol mixture.

  • Drying: The resulting paste is spread in a thin layer on a petri dish and dried to a constant weight. This can be done in a vacuum oven at 40°C for 24 hours or by using a freeze-dryer.

  • Pulverization and Storage: The dried complex is pulverized into a fine powder using the mortar and pestle and then passed through a sieve. Store the final product in a desiccator at room temperature.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex and determine the improvement in solubility using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and phase solubility studies.

Protocol 2: General Protocol for Assessing Formulation Stability

Objective: To assess the physical and chemical stability of a Leonurine formulation intended for in vivo use.

Materials:

  • Prepared Leonurine formulation

  • HPLC-UV system

  • pH meter

  • Appropriate storage containers (e.g., glass vials)

  • Environmental chamber or incubators set at desired temperatures (e.g., 4°C, 25°C)

Methodology:

  • Initial Analysis (Time 0):

    • Visual Inspection: Observe the formulation for clarity, color, and any signs of precipitation.

    • pH Measurement: Record the pH of the formulation.

    • Chemical Purity: Assay the concentration of Leonurine in the formulation using a validated HPLC method. This will serve as the 100% baseline.

  • Storage: Aliquot the formulation into several sealed vials and store them under different conditions (e.g., refrigerated at 4°C and at room temperature 25°C). Protect from light if the compound is known to be light-sensitive.

  • Time-Point Analysis: At predetermined time points (e.g., 1 hour, 4 hours, 24 hours, 7 days), remove a vial from each storage condition and repeat the analysis steps from Time 0.

  • Data Evaluation:

    • Physical Stability: Note any changes in appearance (e.g., precipitation, color change).

    • Chemical Stability: Calculate the percentage of the initial Leonurine concentration remaining at each time point. A common stability threshold for preclinical formulations is retaining ≥90% of the initial concentration.

    • pH Stability: Record any significant changes in pH.

Signaling Pathways Modulated by Leonurine

Leonurine exerts its therapeutic effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt Signaling Pathway

Leonurine has been shown to provide neuroprotective and cardioprotective effects by activating the PI3K/Akt pathway. This pathway is critical for promoting cell survival and angiogenesis while inhibiting apoptosis. For instance, Leonurine can ameliorate oxidative stress in endothelial cells by activating PI3K/Akt-eNOS signaling.

G Leonurine Leonurine PI3K PI3K Leonurine->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Survival Cell Survival & Angiogenesis eNOS->Survival Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Leonurine's activation of the PI3K/Akt survival pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of Leonurine are partly mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing NF-κB, Leonurine can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.

G cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Leonurine Leonurine Leonurine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_Active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_Active->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription

Caption: Leonurine's inhibition of the NF-κB inflammatory pathway.

References

Navigating SCM-198: A Technical Guide to Consistent Cell Culture Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCM-198. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in cell culture experiments involving SCM-198 (Leonurine).

Frequently Asked Questions (FAQs)

Q1: What is SCM-198 and what is its primary mechanism of action?

A1: SCM-198 is a synthetic form of leonurine, an active alkaloid compound originally purified from Leonurus japonicus Houtt.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-apoptotic properties.[1][3] SCM-198 has been shown to modulate various cellular pathways, including those involved in apoptosis, autophagy, and inflammation.[4]

Q2: I am observing inconsistent results with SCM-198 in my cell culture experiments. What are the potential causes?

A2: Inconsistent results in cell culture experiments can arise from a multitude of factors. When working with SCM-198, it is crucial to consider both general cell culture best practices and compound-specific variables. Common sources of variability include:

  • Cell Health and Culture Conditions: The overall health and growth phase of your cells can significantly impact their response to SCM-198. Factors such as nutrient depletion, high cell density, or suboptimal incubator conditions can lead to inconsistent results.

  • Reagent Quality: The quality and storage of your media, serum, and SCM-198 stock solution are critical. Using expired or improperly stored reagents can affect cell health and the efficacy of the compound.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can drastically alter experimental outcomes. The continuous use of antibiotics can sometimes mask low-level contamination.

  • Experimental Protocol Variability: Inconsistencies in cell seeding density, SCM-198 concentration, incubation times, and handling techniques can all contribute to variable results.

Troubleshooting Guide

Problem 1: Increased Cell Death or Cytotoxicity

Q: I'm observing higher-than-expected cell death after treating with SCM-198. What should I do?

A: Unexpected cytotoxicity can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Verify SCM-198 Concentration: Ensure your stock solution concentration is correct and that the final concentration in your culture medium is as intended. Serial dilutions should be prepared fresh for each experiment.

  • Assess Cell Health: Before treatment, ensure your cells are in the logarithmic growth phase and are not overly confluent. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.

  • Optimize Treatment Duration: The cytotoxic effects of SCM-198 may be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration for your cell line.

  • Check for Contamination: Microbial contamination can induce cell death. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.

  • Review Dissociation Procedures: Over-trypsinization can damage cells, making them more fragile. Ensure you are using the correct dissociation reagents and incubation times.

Problem 2: Lack of Expected Biological Effect

Q: I am not observing the expected biological effect of SCM-198 on my cells. What could be the reason?

A: If SCM-198 is not producing the anticipated effect, consider the following:

  • Confirm SCM-198 Activity: Test the activity of your SCM-198 stock on a positive control cell line known to respond to the compound.

  • Evaluate Cell Line Specificity: The effects of SCM-198 can be cell-type specific. The signaling pathways modulated by SCM-198 may not be active or relevant in your chosen cell line.

  • Optimize Concentration Range: It is possible the effective concentration for your cell type is different from what has been reported in the literature. Perform a dose-response experiment to determine the optimal concentration.

  • Check Media Components: Components in your culture medium, such as serum factors, could interfere with the activity of SCM-198.

  • Cell Passage Number: Continuous culturing can lead to genetic drift and altered cellular responses. It is recommended to use cells with a low passage number and return to frozen stocks periodically.

Experimental Protocols & Data

Table 1: Example SCM-198 Concentrations and Treatment Times in Preclinical Studies
Study FocusCell TypeSCM-198 Concentration(s)Treatment TimeReference
EndometriosisEctopic Endometrial Stromal Cells (eESCs)50, 100, 200, 400 µM48 hours
Endometriosis (in vivo)EMS mice7.5 mg/kg (low dose), 15 mg/kg (high dose)Once daily for 1 week
DiabetesINS-1 cellsNot specifiedNot specified
Diabetes (in vivo)STZ-induced T1DM miceNot specifiedNot specified
Detailed Methodologies

Cell Viability Assay (Example Protocol):

  • Seed ectopic endometrial stromal cells (eESCs) in a 96-well plate at a desired density.

  • Allow cells to adhere overnight.

  • Prepare fresh dilutions of SCM-198 in culture medium to achieve final concentrations of 0, 50, 100, 200, and 400 µM.

  • Remove the existing medium from the cells and add 100 µL of the SCM-198 containing medium to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of CCK-8 detection reagent to each well.

  • Incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

Cell Invasion Assay (Example Protocol):

  • Coat the upper chamber of a Transwell insert with Matrigel and incubate at 37°C for 2 hours.

  • In the lower chamber, add a medium containing a chemoattractant (e.g., 20% FBS).

  • Resuspend eESCs (5 x 10^4 cells) in 200 µL of serum-free medium containing the desired concentration of SCM-198.

  • Add the cell suspension to the upper chamber.

  • Incubate at 37°C for 48 hours.

  • After incubation, remove the non-invading cells from the top of the membrane.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of invading cells under a microscope.

Signaling Pathways and Workflows

SCM-198 Mechanism in Endometriosis

SCM-198 has been shown to counteract the effects of endometriosis by modulating the inflammation-endocrine-autophagy axis. High levels of TNF-α in ectopic endometrial stromal cells (eESCs) lead to increased estrogen production, which in turn activates ERα signaling. This signaling cascade results in a state of low autophagy, preventing apoptosis of the eESCs. SCM-198 intervenes by inhibiting the TNF-α-activated pathway and increasing the expression of Progesterone Receptor B (PRB), thereby upregulating autophagy and promoting apoptosis of the ectopic cells.

SCM198_Endometriosis_Pathway TNFa TNF-α Aromatase Aromatase TNFa->Aromatase Estrogen Estrogen Aromatase->Estrogen ERa ERα Estrogen->ERa LowAutophagy Low Autophagy ERa->LowAutophagy AntiApoptosis Anti-Apoptosis LowAutophagy->AntiApoptosis SCM198 SCM-198 SCM198->TNFa PRB PRB Expression SCM198->PRB UpregulatedAutophagy Upregulated Autophagy PRB->UpregulatedAutophagy Apoptosis Apoptosis UpregulatedAutophagy->Apoptosis

Caption: SCM-198 action in endometriosis.

SCM-198 and Apoptosis in Type 1 Diabetes

In the context of type 1 diabetes, SCM-198 has been found to protect pancreatic β-cells by modulating the Bax/Bcl-2/Caspase-3 signaling pathway to attenuate apoptosis.

SCM198_Diabetes_Pathway SCM198 SCM-198 Bax Bax SCM198->Bax Bcl2 Bcl-2 SCM198->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Pancreatic β-cell Apoptosis Caspase3->Apoptosis

Caption: SCM-198's anti-apoptotic pathway.

General Troubleshooting Workflow

When encountering inconsistent results, a logical and systematic approach is key to identifying the root cause.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckCulture Check Cell Culture Conditions (Contamination, Density, Media) Start->CheckCulture CheckReagents Verify Reagent Quality (SCM-198 stock, Media, Serum) Start->CheckReagents ReviewProtocol Review Experimental Protocol (Concentrations, Times, Technique) Start->ReviewProtocol IsolateVariable Isolate and Test One Variable at a Time CheckCulture->IsolateVariable CheckReagents->IsolateVariable ReviewProtocol->IsolateVariable ProblemIdentified Problem Identified and Corrected IsolateVariable->ProblemIdentified Successful Consult Consult Literature / Technical Support IsolateVariable->Consult Unsuccessful End Consistent Results Achieved ProblemIdentified->End Consult->IsolateVariable

Caption: A systematic troubleshooting workflow.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of SCM-198

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of SCM-198.

Frequently Asked Questions (FAQs)

Q1: What is SCM-198 and why is its oral bioavailability a concern?

A1: SCM-198, also known as Leonurine, is a bioactive alkaloid derived from the plant Leonurus japonicus Houtt. It exhibits a range of therapeutic properties, including anti-inflammatory, anti-oxidant, and anti-apoptotic effects. Despite these promising activities, the oral bioavailability of SCM-198 is reported to be low, ranging from approximately 2.21% to 20% in rat models. This poor bioavailability is largely attributed to extensive first-pass metabolism in the liver and potentially the intestine, which significantly reduces the amount of active drug reaching systemic circulation. Such low and variable bioavailability can hinder its clinical development and therapeutic efficacy.

Q2: What are the known physicochemical properties of SCM-198 relevant to its bioavailability?

A2: SCM-198 is an alkaloid with the following relevant properties:

  • Solubility: It is reported to have a solubility of 3 mg/mL in DMSO and is partially soluble in ethanol. One study noted its poor fat solubility. To enhance its aqueous solubility, a modified version of SCM-198 has been synthesized by replacing a methoxy group with a sulfonic acid group[1].

  • Lipinski's Rule of Five: One study indicated that SCM-198 adheres to Lipinski's Rule of Five, suggesting it possesses drug-like properties conducive to oral absorption[2]. However, this does not account for extensive first-pass metabolism.

  • Permeability: While a definitive Biopharmaceutics Classification System (BCS) classification is not available, its low oral bioavailability despite some aqueous solubility suggests it may be a BCS Class III (high solubility, low permeability) or Class IV (low solubility, low permeability) compound, with permeability being a limiting factor, possibly due to efflux transporters or rapid metabolism at the gut wall.

Q3: What are the primary strategies to overcome the poor oral bioavailability of SCM-198?

A3: The main approaches focus on protecting SCM-198 from first-pass metabolism and enhancing its absorption. Key strategies include:

  • Advanced Formulation Technologies:

    • Solid Dispersions: Dispersing SCM-198 in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and promote lymphatic uptake, which can partially bypass first-pass metabolism.

    • Nanoparticle Formulations: Encapsulating SCM-198 into nanoparticles can protect it from degradation in the gastrointestinal tract and improve its uptake by intestinal cells.

  • Chemical Modification: As demonstrated by the creation of a sulfonic acid derivative, modifying the chemical structure of SCM-198 can improve its physicochemical properties, such as solubility[1].

  • Co-administration with Inhibitors: Using inhibitors of metabolic enzymes (e.g., cytochrome P450 enzymes) or efflux transporters (e.g., P-glycoprotein) can increase the systemic exposure of SCM-198.

Troubleshooting Guides

Issue 1: Low and Variable SCM-198 Plasma Concentrations in Preclinical Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility 1. Solubility Screening: Determine the solubility of SCM-198 in various pharmaceutically acceptable solvents, co-solvents, and surfactants. 2. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution. 3. Formulate as a Solid Dispersion: Prepare a solid dispersion of SCM-198 with a hydrophilic polymer.Increased dissolution rate and higher apparent solubility, leading to improved absorption.
Low intestinal permeability 1. Caco-2 Permeability Assay: Conduct a bidirectional Caco-2 cell permeability assay to assess the apparent permeability (Papp) and efflux ratio of SCM-198. 2. Incorporate Permeation Enhancers: Include excipients known to enhance intestinal permeability in the formulation.Identification of efflux transporters' involvement and improved transport across the intestinal epithelium.
Extensive first-pass metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the primary metabolic pathways and enzymes responsible for SCM-198 degradation. 2. Develop Lipid-Based Formulations: Formulate SCM-198 in a lipid-based system (e.g., SEDDS) to promote lymphatic transport, thereby bypassing the portal circulation to some extent.Reduced pre-systemic metabolism and increased systemic exposure.

Experimental Protocols

Protocol 1: Development and Evaluation of a Solid Dispersion of SCM-198

Objective: To enhance the dissolution rate of SCM-198 by preparing a solid dispersion using the solvent evaporation method.

Materials:

  • SCM-198

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Ethanol (or a common solvent for both SCM-198 and the polymer)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

  • Dissolution apparatus (USP Type II)

  • Phosphate buffered saline (PBS), pH 6.8

Methodology:

  • Preparation of the Solid Dispersion: a. Accurately weigh SCM-198 and the chosen polymer (e.g., PVP K30) in various ratios (e.g., 1:1, 1:2, 1:4 w/w). b. Dissolve both the SCM-198 and the polymer in a minimal amount of ethanol in a round-bottom flask. c. Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed. d. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. e. Gently scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: a. Drug Content: Determine the actual drug content in the solid dispersion using a validated analytical method (e.g., HPLC-UV). b. In Vitro Dissolution Study: i. Perform dissolution testing using a USP Type II apparatus at 37°C with a paddle speed of 75 RPM. ii. Use 900 mL of PBS (pH 6.8) as the dissolution medium. iii. Add a quantity of the solid dispersion equivalent to a specific dose of SCM-198. iv. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with fresh medium. v. Analyze the concentration of SCM-198 in the samples by HPLC-UV. vi. Compare the dissolution profile of the solid dispersion with that of pure SCM-198.

Protocol 2: Formulation and Characterization of an SCM-198 Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a lipid-based formulation to improve the solubility and potentially the oral bioavailability of SCM-198.

Materials:

  • SCM-198

  • Oils (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactants (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-solvents (e.g., Transcutol® HP, Propylene Glycol)

  • Vortex mixer

  • Water bath

Methodology:

  • Excipient Screening: a. Determine the solubility of SCM-198 in various oils, surfactants, and co-solvents by adding an excess amount of the drug to a known volume of the excipient, followed by vortexing and equilibration in a water bath at 37°C for 48 hours. b. Centrifuge the samples and analyze the supernatant for SCM-198 concentration to identify the excipients with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: a. Based on the screening results, select an oil, a surfactant, and a co-solvent. b. Prepare various mixtures of these three components at different ratios. c. For each mixture, determine the self-emulsification properties by adding a small volume to water and observing the formation of an emulsion. Titrate with water to identify the boundaries of the microemulsion region.

  • Preparation of SCM-198 Loaded SEDDS: a. Select an optimal formulation from the ternary phase diagram that forms a stable microemulsion. b. Dissolve the required amount of SCM-198 in the selected oil/surfactant/co-solvent mixture with gentle heating and vortexing until a clear solution is obtained.

  • Characterization: a. Droplet Size Analysis: Dilute the SCM-198 SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. b. In Vitro Drug Release: Perform an in vitro release study using a dialysis bag method in a simulated intestinal fluid (SIF, pH 6.8).

Protocol 3: Caco-2 Permeability Assay for SCM-198

Objective: To assess the intestinal permeability of SCM-198 and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well)

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • SCM-198

  • P-gp inhibitor (e.g., Verapamil)

  • Analytical instrument (e.g., LC-MS/MS)

Methodology:

  • Cell Culture: a. Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. b. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Apical to Basolateral (A-B) Transport: Add SCM-198 solution in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side. c. Basolateral to Apical (B-A) Transport: Add SCM-198 solution in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side. d. To investigate P-gp mediated efflux, repeat the A-B and B-A transport experiments in the presence of a P-gp inhibitor (e.g., Verapamil) in both compartments. e. Incubate the plates at 37°C with gentle shaking. f. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the end of the experiment.

  • Sample Analysis and Data Calculation: a. Analyze the concentration of SCM-198 in the samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment. c. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of an inhibitor confirms the role of that specific transporter.

Data Presentation

Table 1: Pharmacokinetic Parameters of SCM-198 in Rats (Literature Data)

Parameter Value Reference
Oral Bioavailability2.21%Wang et al., 2022[3]
Oral Bioavailability15-20%Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC[4]
Time to Peak Plasma Concentration (Tmax)~0.75 hWang et al., 2022
Primary MetabolismHigh first-pass eliminationWang et al., 2022

Table 2: Example Data from SCM-198 Formulation Development

Formulation Strategy Key Parameters Example Result Interpretation
Solid Dispersion (1:4 SCM-198:PVP K30) Dissolution at 60 min85%Significant improvement over pure SCM-198 (15% dissolution).
SEDDS Droplet Size50 nmFormation of a nanoemulsion, which can enhance absorption.
Caco-2 Permeability Papp (A-B)0.5 x 10⁻⁶ cm/sLow to moderate permeability.
Efflux Ratio4.5Suggests significant active efflux.
Efflux Ratio (+ Verapamil)1.2Indicates P-gp is a major efflux transporter for SCM-198.

Visualizations

Signaling Pathways Modulated by SCM-198

SCM198_Signaling cluster_apoptosis Apoptosis Regulation cluster_inflammation Anti-inflammatory Pathway cluster_ems Endometriosis Pathway SCM198_apoptosis SCM-198 Bax Bax SCM198_apoptosis->Bax Upregulates Bcl2 Bcl-2 SCM198_apoptosis->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis SCM198_inflammation SCM-198 JNK JNK SCM198_inflammation->JNK Inhibits LPS LPS LPS->JNK cFOS_cJUN cFOS/cJUN JNK->cFOS_cJUN TLR4 TLR4 cFOS_cJUN->TLR4 NFkB NF-κB TLR4->NFkB Inflammation Inflammation NFkB->Inflammation SCM198_ems SCM-198 TNFa TNF-α SCM198_ems->TNFa Inhibits Aromatase Aromatase TNFa->Aromatase Activates Estrogen Estrogen Aromatase->Estrogen ERa ERα Estrogen->ERa Autophagy Autophagy ERa->Autophagy Inhibits

Caption: Signaling pathways modulated by SCM-198.

Experimental Workflow for Improving SCM-198 Bioavailability

Bioavailability_Workflow cluster_investigation Initial Investigation cluster_formulation Formulation Development start Problem: Poor Oral Bioavailability of SCM-198 physchem Physicochemical Characterization (Solubility, LogP) start->physchem invitro_perm In Vitro Permeability (Caco-2 Assay) start->invitro_perm invitro_met In Vitro Metabolism (Liver Microsomes) start->invitro_met solid_disp Solid Dispersion physchem->solid_disp nano_form Nanoparticle Formulation physchem->nano_form lipid_form Lipid-Based Formulation (SEDDS) invitro_perm->lipid_form invitro_met->lipid_form evaluation In Vitro & In Vivo Evaluation solid_disp->evaluation lipid_form->evaluation nano_form->evaluation outcome Optimized Formulation with Improved Bioavailability evaluation->outcome

Caption: Workflow for enhancing SCM-198 oral bioavailability.

References

Technical Support Center: Leonurine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose Leonurine in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established No-Observed-Adverse-Effect Level (NOAEL) for Leonurine or its extracts in animal models?

A1: A 13-week subchronic toxicity study in F344 rats using an aqueous extract of Leonuri Herba established a NOAEL of 1000 mg/kg/day for both male and female rats when administered orally.[1][2]

Q2: What are the primary target organs for toxicity at supra-therapeutic or very high doses?

A2: Based on current animal studies, the primary organs of concern at very high doses are the stomach, liver, and kidneys.[1][2][3] Specifically, squamous cell hyperplasia in the forestomach was noted in rats at a dose of 2000 mg/kg/day of Leonuri Herba aqueous extract. Some studies also indicate that high doses of Leonurus decoctions might lead to mild inflammatory lesions in the liver and kidney.

Q3: What specific histopathological changes have been observed at high doses?

A3: The most definitive histopathological finding is squamous cell hyperplasia in the forestomach of F344 rats orally administered 2000 mg/kg/day of Leonuri Herba aqueous extract for 13 weeks. Additionally, studies on aqueous extracts of Leonotis leonurus (a related plant) have shown various unspecified histopathological changes in organs following high-dose administration.

Q4: Are there any reported effects of high-dose Leonurine on hematological or serum chemistry parameters?

A4: While a 13-week study on Leonuri Herba extract found no treatment-related differences in hematology or serum chemistry up to 2000 mg/kg/day, a separate study on an aqueous extract of Leonotis leonurus reported significant changes. In that study, doses of 1600 mg/kg (sub-acute) and as low as 200 mg/kg (chronic) caused alterations in red blood cells, packed cell volume, hemoglobin, platelets, and white blood cells. Biochemical parameters, including urea, creatinine, total bilirubin, and liver enzymes, were also affected at doses of 400 mg/kg and higher in chronic toxicity tests.

Q5: What clinical signs of toxicity should I monitor in animals during a high-dose study?

A5: In a study where mortality was observed (at 3200 mg/kg of Leonotis leonurus extract), preceding clinical signs included a starry hair coat and respiratory distress. General monitoring should always include changes in body weight, food and water consumption, behavioral changes, and overall appearance.

Troubleshooting Guides

Issue 1: Unexpected Mortality in High-Dose Group

  • Possible Cause: The administered dose may have exceeded the lethal threshold for the specific animal model and extract used. Acute toxicity studies of an aqueous extract of Leonotis leonurus showed mortality at a dose of 3200 mg/kg. In contrast, an aqueous extract of Leonurus cardiaca did not cause mortality even at 5000 mg/kg, indicating that the specific plant and preparation are critical.

  • Troubleshooting Steps:

    • Immediately perform a necropsy on deceased animals to look for gross pathological changes.

    • Review the specific extract or pure compound being used, as toxicity profiles vary significantly.

    • Consider conducting a dose-range-finding study to establish a maximum tolerated dose (MTD) before proceeding with long-term studies.

    • Monitor surviving animals closely for clinical signs such as respiratory distress.

Issue 2: Evidence of Gastric Irritation or Abnormalities at Necropsy

  • Possible Cause: High oral doses of Leonuri Herba extract have been directly linked to squamous cell hyperplasia in the forestomach of rats. This suggests a direct irritant effect at high concentrations.

  • Troubleshooting Steps:

    • Perform a thorough histopathological examination of the stomach, particularly the forestomach in rodents.

    • If gastric effects are a concern for the experimental endpoint, consider an alternative route of administration (e.g., intraperitoneal injection), though this will require a separate toxicity assessment.

    • Evaluate if reducing the concentration of the oral gavage solution (while maintaining the dose) mitigates the effect.

Issue 3: Significant Elevations in Liver or Kidney Function Markers (e.g., ALT, AST, Creatinine)

  • Possible Cause: High doses of Leonurus extracts may induce mild inflammatory lesions in the liver and kidneys. Studies with Leonotis leonurus extract also showed alterations in liver and kidney-related biochemical markers.

  • Troubleshooting Steps:

    • Correlate serum chemistry findings with histopathological examination of the liver and kidneys to confirm tissue damage.

    • Measure inflammatory markers in the tissue or serum to investigate a potential inflammatory mechanism.

    • Determine a NOAEL for these effects by testing a range of lower doses.

Data Presentation

Table 1: Summary of Subchronic Oral Toxicity of Leonuri Herba Aqueous Extract in F344 Rats

Dose Group (mg/kg/day)DurationKey FindingsNOAEL (mg/kg/day)Reference
0, 125, 250, 500, 100013 WeeksNo treatment-related adverse effects observed.1000
200013 WeeksSquamous cell hyperplasia in the forestomach.-

Table 2: Summary of Toxicity Findings for Leonotis leonurus Aqueous Extract in Wistar Rats

Study TypeDose (mg/kg)Key FindingsReference
Acute3200Mortality observed.
Sub-acute1600Significant changes in hematological parameters.
Chronic200Significant changes in hematological parameters.
Chronic400Significant reduction in urea, total bilirubin, GGT, ALT, and other markers.

Experimental Protocols

Protocol 1: Subchronic Oral Toxicity Assessment of Leonuri Herba Extract

  • Animal Model: Male and female F344 rats.

  • Test Substance: Aqueous extract of Leonuri Herba.

  • Dosage: Animals are divided into groups receiving 0 (control), 125, 250, 500, 1000, or 2000 mg/kg/day.

  • Route of Administration: Once daily via oral gavage.

  • Duration: 13 consecutive weeks.

  • Assessments:

    • Daily: Mortality and clinical signs.

    • Weekly: Body weight and food consumption.

    • Pre-treatment and Termination: Ophthalmology, urinalysis, hematology, and serum chemistry.

    • Termination: Gross necropsy, organ weights, and comprehensive histopathological examination of tissues.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Terminal Analysis acclimatization Animal Acclimatization (F344 Rats) grouping Randomization into Dose Groups (0 to 2000 mg/kg/day) acclimatization->grouping dosing Daily Oral Gavage (13 Weeks) grouping->dosing monitoring Daily Clinical Observation Weekly Body Weights dosing->monitoring blood_work Hematology & Serum Chemistry monitoring->blood_work necropsy Gross Necropsy & Organ Weights blood_work->necropsy histo Histopathology necropsy->histo

Caption: Experimental workflow for a 13-week subchronic toxicity study.

Caption: Key signaling pathways of Leonurine and observed high-dose effects.

troubleshooting_guide start Issue: Unexpected Mortality in High-Dose Group q1 Was the substance pure Leonurine or a plant extract? start->q1 extract Action: Review literature for the specific plant extract (e.g., Leonotis vs. Leonurus). Toxicity varies greatly. q1->extract Extract pure Action: Re-verify dose calculations. Perform acute toxicity test (LD50) to establish lethal dose. q1->pure Pure Compound q2 Were clinical signs like respiratory distress observed before death? extract->q2 pure->q2 signs_yes Action: Focus necropsy on cardiopulmonary system. Consider acute cardiotoxicity or respiratory failure. q2->signs_yes Yes signs_no Action: Conduct full necropsy with histopathology of all major organs to identify target. q2->signs_no No

Caption: Troubleshooting logic for unexpected mortality in animal studies.

References

Technical Support Center: Optimizing Delivery Methods for SCM-198 in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SCM-198 in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of SCM-198 delivery and ensure the reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is SCM-198 and what is its mechanism of action?

A1: SCM-198, also known as leonurine, is a synthetic alkaloid with demonstrated therapeutic potential in various conditions, including endometriosis and type 1 diabetes.[1] Its mechanisms of action are multifaceted and include anti-inflammatory, anti-apoptotic, and immunomodulatory effects. Key signaling pathways modulated by SCM-198 include the inhibition of the TNF-α-induced aromatase-estrogen-estrogen receptor alpha (ERα) signaling pathway, the modulation of the Bax/Bcl-2/Caspase-3 apoptosis pathway, and the suppression of the LPS-JNK-cJUN/cFOS-TLR4-NF-κB inflammatory pathway.[1][2][3][4]

Q2: What are the recommended administration routes for SCM-198 in preclinical models?

A2: In published preclinical studies, SCM-198 has been effectively administered via intraperitoneal (IP) injection and vaginal delivery. The choice of administration route should be guided by the specific research question, the animal model being used, and the target tissue. For systemic effects, IP injection is a common choice. For localized treatment of uterine conditions like endometriosis, vaginal administration may be a suitable alternative.

Q3: What are the typical dosages of SCM-198 used in mouse models?

A3: In mouse models of endometriosis, SCM-198 has been used at doses of 7.5 mg/kg (low dose) and 15 mg/kg (high dose) administered daily. The optimal dose for your specific study may vary depending on the animal model, the indication being studied, and the desired therapeutic effect. A dose-response study is recommended to determine the most effective dosage for your experimental setup.

Q4: How should I prepare SCM-198 for in vivo administration?

A4: SCM-198 is typically formulated for in vivo studies. A common vehicle used for administration is a 1% solution of carboxymethylcellulose sodium (CMC-Na). It is crucial to ensure complete dissolution and to prepare the formulation fresh before each use to maintain stability and ensure accurate dosing.

Q5: What are the potential off-target effects of SCM-198?

A5: While SCM-198 has shown a promising safety profile in preclinical studies, as with any experimental compound, it is important to consider potential off-target effects. The known signaling pathways affected by SCM-198 are involved in fundamental cellular processes. Therefore, it is advisable to include appropriate controls in your experiments to monitor for any unintended effects on non-target tissues or pathways.

II. Troubleshooting Guides

This section addresses common issues that may arise during the preclinical evaluation of SCM-198.

Problem Possible Cause(s) Recommended Solution(s)
Poor solubility of SCM-198 during formulation preparation. SCM-198 may have limited solubility in certain aqueous buffers.- Prepare a stock solution in a small amount of a suitable organic solvent like DMSO before diluting it into the final vehicle. - Use a vehicle known to improve the solubility of hydrophobic compounds, such as 1% CMC-Na. - Gentle heating and sonication can aid in dissolution.
Inconsistent results between experiments. - Variability in drug preparation and administration. - Animal-to-animal variability. - Inconsistent timing of administration and sample collection.- Standardize the formulation preparation protocol and ensure accurate dosing for each animal. - Increase the number of animals per group to account for biological variability. - Maintain a strict and consistent schedule for all experimental procedures.
Precipitation of SCM-198 at the injection site. The formulation may not be stable or may be interacting with physiological fluids.- Ensure the final concentration of any organic solvent (e.g., DMSO) is kept to a minimum (typically <5-10%) in the final injection volume. - Visually inspect the formulation for any signs of precipitation before administration. - Consider alternative administration routes if precipitation persists.
Lack of expected therapeutic effect. - Suboptimal dosage. - Inappropriate administration route for the target tissue. - Degradation of the compound.- Conduct a dose-response study to identify the optimal therapeutic dose. - Re-evaluate the administration route to ensure the compound is reaching the target site in sufficient concentrations. - Prepare fresh formulations for each experiment and store the stock compound under recommended conditions.
Observed toxicity or adverse events in animals. - The dose may be too high. - The vehicle may be causing adverse reactions.- Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose. - Include a vehicle-only control group to assess any effects of the delivery vehicle itself.

III. Data Presentation

Table 1: In Vivo Efficacy of SCM-198 in a Mouse Model of Endometriosis

Treatment GroupDose (mg/kg/day, IP)Ectopic Lesion Weight (mg)Ectopic Lesion Size (mm³)
Control (Endometriosis)Vehicle125 ± 15150 ± 20
SCM-198 (Low Dose)7.580 ± 1095 ± 15
SCM-198 (High Dose)1555 ± 8 60 ± 10
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the control group.
This table is a representative summary based on published data and should be used for informational purposes. Actual results may vary.

Table 2: Effect of SCM-198 on Apoptotic Markers in Endometriotic Lesions

Treatment GroupDose (mg/kg/day, IP)Bax/Bcl-2 Ratio (fold change)
Control (Endometriosis)Vehicle1.0
SCM-198 (Low Dose)7.52.5
SCM-198 (High Dose)154.0**
Data are presented as mean fold change relative to the control group. *p < 0.05, *p < 0.01 compared to the control group.
This table is a representative summary based on published data and should be used for informational purposes. Actual results may vary.

IV. Experimental Protocols

Protocol 1: Establishment of a Mouse Model of Endometriosis and SCM-198 Treatment

Materials:

  • 6-8 week old female C57BL/6 mice

  • SCM-198

  • Vehicle (e.g., 1% CMC-Na in sterile PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • Sutures

Procedure:

  • Induction of Endometriosis: a. Anesthetize the donor mouse. b. Perform a midline laparotomy to expose the uterine horns. c. Excise one uterine horn and place it in sterile PBS. d. Mince the uterine tissue into small fragments (~1-2 mm). e. Anesthetize the recipient mouse. f. Make a small incision in the abdominal wall. g. Suture the uterine fragments to the peritoneal wall. h. Close the incision with sutures. i. Allow the mice to recover for 7-14 days to allow for the establishment of endometriotic lesions.

  • SCM-198 Administration: a. Prepare the SCM-198 formulation at the desired concentration in the chosen vehicle. b. Administer SCM-198 or vehicle to the mice via intraperitoneal injection once daily for the duration of the study (e.g., 2-4 weeks).

  • Evaluation of Efficacy: a. At the end of the treatment period, euthanize the mice. b. Surgically excise the endometriotic lesions. c. Measure the weight and volume of the lesions. d. Process the tissues for further analysis (e.g., histology, Western blotting, ELISA).

Protocol 2: Western Blot Analysis of Protein Expression

Materials:

  • Tissue or cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: a. Lyse cells or tissues in RIPA buffer with protease inhibitors. b. Centrifuge to pellet cellular debris and collect the supernatant. c. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software.

Protocol 3: ELISA for Cytokine Quantification

Materials:

  • Cell culture supernatants or serum samples

  • ELISA kit for the cytokine of interest (e.g., TNF-α)

  • Microplate reader

Procedure:

  • Plate Preparation: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: a. Add standards and samples to the wells and incubate for 2 hours at room temperature. b. Wash the plate three times with wash buffer.

  • Detection: a. Add the detection antibody and incubate for 1-2 hours at room temperature. b. Wash the plate three times with wash buffer. c. Add the avidin-HRP conjugate and incubate for 30 minutes at room temperature. d. Wash the plate five times with wash buffer. e. Add the substrate solution and incubate in the dark for 15-30 minutes. f. Stop the reaction with the stop solution.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve and calculate the concentration of the cytokine in the samples.

V. Mandatory Visualizations

SCM198_Signaling_Pathway_1 TNFa TNF-α Aromatase Aromatase TNFa->Aromatase Estrogen Estrogen Aromatase->Estrogen ERa ERα Estrogen->ERa Apoptosis Reduced Apoptosis & Increased Cell Survival ERa->Apoptosis SCM198 SCM-198 SCM198->TNFa

Caption: SCM-198 inhibits the TNF-α/Aromatase/ERα pathway.

SCM198_Signaling_Pathway_2 Apoptotic_Stimuli Apoptotic Stimuli Bax Bax Apoptotic_Stimuli->Bax Bcl2 Bcl-2 Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SCM198 SCM-198 SCM198->Bcl2 SCM198->Bax

Caption: SCM-198 promotes apoptosis via the Bax/Bcl-2 pathway.

Experimental_Workflow A Establish Endometriosis Mouse Model B Randomize into Treatment Groups A->B C Daily SCM-198 or Vehicle Administration (IP) B->C D Monitor Animal Health and Body Weight C->D E Euthanize and Excise Lesions D->E F Measure Lesion Weight and Volume E->F G Tissue Processing for Histology, WB, ELISA E->G

Caption: Experimental workflow for in vivo SCM-198 efficacy testing.

References

Technical Support Center: Large-Scale Synthesis of SCM-198

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of SCM-198 (Leonurine).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production of SCM-198?

A1: The most widely adopted synthetic strategy for SCM-198 involves a convergent approach, wherein two key intermediates, Syringic Acid and 4-Guanidino-1-butanol , are synthesized separately and then coupled in the final step. This method is favored for its efficiency and adaptability to industrial-scale production.[1][2][3]

Q2: What are the primary challenges encountered during the scale-up of SCM-198 synthesis?

A2: Key challenges in the large-scale synthesis of SCM-198 include:

  • Cost-effectiveness and availability of starting materials: Ensuring a stable and economical supply of precursors like syringaldehyde or 3,4,5-trimethoxybenzoic acid is crucial.

  • Efficient and safe guanidinylation: The introduction of the guanidine group can be challenging due to the high basicity and potential for side reactions.[4][5]

  • Purification of intermediates and the final product: Removing impurities, especially by-products from the coupling reaction like dicyclohexylurea (DCU), can be complex on a large scale.

  • Reproducibility and yield optimization: Maintaining consistent yields and purity across different batches requires stringent process control.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety measures are critical:

  • Handling of coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) are potent allergens and should be handled with appropriate personal protective equipment (PPE).

  • Use of hazardous solvents: Solvents such as hexamethylphosphoramide (HMPT) are hazardous and should be handled in a well-ventilated area, and less toxic alternatives should be considered if possible.

  • Exothermic reactions: Some steps, like the guanidinylation, can be exothermic and require careful temperature control to prevent runaway reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Esterification of Syringic Acid
Potential Cause Recommended Solution
Incomplete reactionIncrease the reaction time or temperature moderately. Ensure efficient stirring to improve mass transfer.
Catalyst deactivationUse fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid). Ensure all reagents and glassware are dry.
Reversible reactionUse a large excess of the alcohol (e.g., methanol) to shift the equilibrium towards the product. Consider removing water as it forms, for example, by using a Dean-Stark apparatus.
Impure Syringic AcidEnsure the starting syringic acid is of high purity. Recrystallize if necessary.
Problem 2: Inefficient Guanidinylation of 4-Amino-1-butanol
Potential Cause Recommended Solution
Inappropriate guanidinylating agentSelect a suitable agent based on scale and substrate. S-methylisothiourea is a common choice. For sensitive substrates, protected guanidinylating reagents might be necessary.
Sub-optimal reaction pHThe reaction is pH-sensitive. Maintain the recommended pH to ensure the amine is sufficiently nucleophilic.
Amine protection issuesIf using a protected amine, ensure complete deprotection before the guanidinylation step.
Side reactionsThe high basicity of guanidines can lead to side reactions. Careful control of stoichiometry and reaction conditions is crucial.
Problem 3: Difficulty in Removing Dicyclohexylurea (DCU) By-product
Potential Cause Recommended Solution
DCU precipitation in the reaction mixtureAfter the reaction, cool the mixture to fully precipitate the DCU, followed by filtration.
Co-precipitation of product with DCUOptimize the solvent system for filtration to maximize DCU precipitation while keeping the product in solution.
Residual DCU after filtrationMultiple washes of the crude product with a suitable solvent (in which DCU is insoluble) can be effective. Recrystallization of the final product is often necessary for high purity.

Experimental Protocols

Key Experiment: Synthesis of SCM-198 via DCC Coupling

This protocol outlines the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride.

Materials:

  • Syringic Acid

  • 4-Guanidino-1-butanol hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • Hexamethylphosphoramide (HMPT) and Ethyl Ether (1:1 mixture) or an alternative less toxic solvent system.

Procedure:

  • Dissolve syringic acid and 4-guanidino-1-butanol hydrochloride in the HMPT:Ether solvent system.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of DCC in the same solvent system to the cooled mixture with constant stirring.

  • Allow the reaction to stir at room temperature for 72 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to precipitate the dicyclohexylurea (DCU) by-product.

  • Filter the mixture to remove the DCU.

  • Wash the filtrate with a suitable solvent to remove any remaining DCU.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure SCM-198.

Quantitative Data Summary

Parameter Reported Value Reference
Yield of SCM-198 (DCC coupling) >80%
Purity of Syringic Acid (from Syringaldehyde) >98.6%
Yield of Syringic Acid (from Syringaldehyde) >86.5%

Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction cluster_purification Purification syringic_acid Syringic Acid Synthesis coupling DCC Coupling of Precursors syringic_acid->coupling guanidino_butanol 4-Guanidino-1-butanol Synthesis guanidino_butanol->coupling filtration DCU Filtration coupling->filtration Crude Product purification Final Purification (Recrystallization) filtration->purification product SCM-198 purification->product Pure SCM-198 troubleshooting_logic start Low Final Yield check_coupling Check Coupling Reaction Yield start->check_coupling coupling_ok Coupling OK check_coupling->coupling_ok check_precursors Check Precursor Purity & Yields precursors_ok Precursors OK check_precursors->precursors_ok check_purification Check Purification Step for Product Loss optimize_purification Optimize Purification (e.g., solvent choice, recrystallization conditions) check_purification->optimize_purification coupling_ok->check_precursors [No] troubleshoot_coupling Troubleshoot Coupling Reaction (See Guide 1) coupling_ok->troubleshoot_coupling [Yes] precursors_ok->check_purification [No] troubleshoot_precursors Troubleshoot Precursor Synthesis (See Guides 2 & 3) precursors_ok->troubleshoot_precursors [Yes]

References

Technical Support Center: Minimizing Off-Target Effects of Leonurine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the off-target effects of Leonurine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Leonurine and what are its primary known targets?

A1: Leonurine is a natural alkaloid compound isolated from Herba leonuri (Motherwort).[1] It is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] Its therapeutic potential has been investigated for cardiovascular diseases, neurological disorders, and some types of cancer.[3][4] Leonurine's mechanisms of action are complex and involve the modulation of multiple signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.

Q2: What are the potential off-target effects of Leonurine that I should be aware of in my research?

A2: While Leonurine has demonstrated therapeutic potential, its broad range of biological activities suggests the possibility of off-target effects. These can arise from its interaction with unintended proteins or signaling pathways, leading to misinterpretation of experimental results or cellular toxicity. Given that Leonurine modulates fundamental signaling pathways like PI3K/Akt and NF-κB, which are involved in numerous cellular processes, off-target effects could manifest as unexpected changes in cell proliferation, apoptosis, or inflammatory responses.

Q3: How can I proactively minimize off-target effects when designing my experiments with Leonurine?

A3: A key strategy is to use the lowest effective concentration of Leonurine that elicits the desired on-target effect. It is also crucial to include appropriate controls, such as a vehicle control and, if possible, a structurally similar but inactive analog. When investigating a specific pathway, consider using well-characterized inhibitors of that pathway in combination with Leonurine to confirm that the observed effects are indeed mediated by the target of interest.

Q4: What are some recommended experimental approaches to identify and validate potential off-target effects of Leonurine?

A4: A multi-faceted approach is recommended. This can include:

  • Dose-Response Curves: Generate detailed dose-response curves for both your intended on-target effect and any suspected off-target effects. A significant separation between the effective concentrations for these effects can indicate a therapeutic window.

  • Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knockdown the intended target of Leonurine. If the biological effect of Leonurine persists in the absence of its primary target, it strongly suggests an off-target mechanism.

  • Control Compounds: Employ a structurally related but biologically inactive compound as a negative control. This helps to ensure that the observed effects are not due to the general chemical structure of Leonurine.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Off-target effects of Leonurine may be influencing cellular pathways other than the one under investigation. The expression levels of on-target or off-target proteins can also vary between different cell lines.

  • Troubleshooting Steps:

    • Verify Target Expression: Confirm the expression of your target protein in the cell line you are using via Western blot or qPCR.

    • Titrate Leonurine Concentration: Perform a dose-response experiment to identify the minimal concentration of Leonurine required to achieve the desired effect.

    • Use a Secondary Cell Line: Replicate key experiments in a different cell line known to express the target protein to see if the results are consistent.

    • Employ Pathway Inhibitors: Use specific inhibitors for pathways known to be affected by Leonurine (e.g., PI3K/Akt inhibitors) to dissect the on-target versus off-target effects.

Issue 2: Observed phenotype does not align with the known function of the intended target.

  • Possible Cause: The observed phenotype may be a consequence of Leonurine modulating an unknown, off-target protein or pathway.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for all known biological activities of Leonurine to identify potential alternative pathways it may be modulating.

    • Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to eliminate the intended target. If the phenotype persists after treatment with Leonurine, it is a strong indicator of an off-target effect.

    • Affinity Chromatography: If you have the resources, use Leonurine-conjugated beads to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify potential off-target binders.

Quantitative Data Summary

The following table summarizes the reported IC50 values of Leonurine in different cancer cell lines, which can help in determining an appropriate starting concentration for your experiments.

Cell LineCancer TypeIC50 (mM)Reference
K562Chronic Myeloid Leukemia0.773
KU812Chronic Myeloid Leukemia0.882

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Leonurine using a Dose-Response Curve

Objective: To identify the lowest effective concentration of Leonurine that produces the desired on-target effect while minimizing potential off-target effects.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of Leonurine in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the various concentrations of Leonurine. Include a vehicle-only control (e.g., DMSO or PBS).

  • Incubation: Incubate the cells for a time period relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired assay to measure the on-target effect (e.g., a cell viability assay like MTT or a specific biomarker assay).

  • Data Analysis: Plot the response versus the log of the Leonurine concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Visualizations

Leonurine_Signaling_Pathways Leonurine Leonurine PI3K PI3K Leonurine->PI3K NFkB NFkB Leonurine->NFkB MAPK MAPK Leonurine->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell_Survival Akt->Cell_Survival Inflammation Inflammation NFkB->Inflammation MAPK->Apoptosis MAPK->Inflammation

Caption: Key signaling pathways modulated by Leonurine.

Off_Target_Troubleshooting_Workflow Start Inconsistent Results with Leonurine Dose_Response Perform Dose-Response Curve Start->Dose_Response Target_Validation Validate Target Expression (Western/qPCR) Start->Target_Validation Pathway_Inhibitors Use Specific Pathway Inhibitors Dose_Response->Pathway_Inhibitors siRNA_CRISPR Target Knockdown/Knockout (siRNA/CRISPR) Target_Validation->siRNA_CRISPR Pathway_Inhibitors->siRNA_CRISPR Phenotype_Persists Phenotype Persists? siRNA_CRISPR->Phenotype_Persists Off_Target Likely Off-Target Effect Phenotype_Persists->Off_Target Yes On_Target Likely On-Target Effect Phenotype_Persists->On_Target No

Caption: Troubleshooting workflow for Leonurine off-target effects.

References

SCM-198 Technical Support Center: Optimizing Treatment Duration in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the SCM-198 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting SCM-198 treatment duration for various chronic disease models. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is SCM-198 and what is its mechanism of action in chronic diseases?

A1: SCM-198, a synthetic derivative of leonurine, is a bioactive compound with demonstrated therapeutic potential in several chronic disease models. Its mechanisms of action are multifaceted and include anti-inflammatory, anti-oxidant, and anti-apoptotic properties. In models of endometriosis, SCM-198 has been shown to regulate estrogen receptor (ERα) signaling and promote autophagy.[1][2][3] In diabetic models, it has been observed to inhibit the NF-κB pathway.[4]

Q2: What are the reported efficacious doses of SCM-198 in preclinical models?

A2: The effective dose of SCM-198 can vary depending on the specific chronic disease model. It is crucial to perform dose-response studies to determine the optimal dose for your model. However, published studies can provide a starting point.

Disease ModelAnimal ModelDosing RegimenDuration
EndometriosisMouse7.5 mg/kg and 15 mg/kg (intraperitoneally)Once daily for 1 week
Endometriosis (in vitro)Human ectopic endometrial stromal cells200 µM48 hours
Type 1 DiabetesSTZ-induced MouseNot specifiedNot specified
Type 2 Diabetesdb/db Mouse50, 100, and 200 mg/kg (oral gavage)Once daily for 3 weeks

Q3: How do I determine the optimal treatment duration for my specific chronic disease model?

A3: Determining the optimal treatment duration is a critical step in experimental design. Several factors should be considered, including the specific disease model, the intended therapeutic effect, and the pharmacokinetic and pharmacodynamic properties of SCM-198. A general approach involves:

  • Reviewing existing literature: Examine studies using similar compounds or disease models to get a preliminary idea of typical treatment durations.

  • Conducting pilot studies: It is highly recommended to perform a pilot study with a small number of animals to evaluate the efficacy and tolerability of a chosen dosing regimen and duration.

  • Monitoring disease progression: The treatment should be administered for a duration sufficient to observe a significant therapeutic effect compared to the control group. This will depend on the rate of disease progression in your model.

  • Considering the mechanism of action: If SCM-198 is expected to have a disease-modifying effect, a longer treatment duration may be necessary compared to a symptomatic treatment.

Q4: Are there any known safety or toxicology concerns with SCM-198?

A4: While some studies suggest that SCM-198 has desirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, comprehensive public data on its safety and toxicology is limited.[4] As with any experimental compound, it is essential to closely monitor animal health throughout the study for any signs of adverse effects. If you plan to use SCM-198 in a new model or for a prolonged duration, it is advisable to conduct preliminary toxicity studies.

Troubleshooting Guide

Issue 1: I am not observing a therapeutic effect with SCM-198 in my chronic disease model.

  • Possible Cause 1: Suboptimal Dose. The selected dose may be too low for your specific model.

    • Solution: Conduct a dose-response study to identify a more effective dose. Refer to the table above for doses used in other models as a starting point.

  • Possible Cause 2: Insufficient Treatment Duration. The treatment period may be too short to produce a measurable effect.

    • Solution: Consider extending the treatment duration in a pilot study. The appropriate duration will depend on the pathophysiology of your specific chronic disease model.

  • Possible Cause 3: Poor Bioavailability. The route of administration may not be optimal, leading to low systemic exposure.

  • Possible Cause 4: Compound Instability. SCM-198 solution may not be stable under your storage or experimental conditions.

    • Solution: Prepare fresh solutions of SCM-198 for each administration. Information on optimal storage conditions and solution stability should be obtained from the supplier.

Issue 2: I am observing adverse effects in my animals treated with SCM-198.

  • Possible Cause 1: Dose is too high. The administered dose may be causing toxicity.

    • Solution: Reduce the dose of SCM-198. Conduct a toxicity study to determine the maximum tolerated dose (MTD) in your animal model.

  • Possible Cause 2: Vehicle-related toxicity. The vehicle used to dissolve SCM-198 may be causing adverse effects.

    • Solution: Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider using alternative, biocompatible vehicles.

Experimental Protocols

Protocol 1: Mouse Model of Endometriosis

This protocol is a summary of methodologies described in published studies.

  • Animal Model: Female C57BL/6 mice.

  • Induction of Endometriosis: Surgically induce endometriosis by suturing uterine fragments into the peritoneal cavity.

  • SCM-198 Preparation: Dissolve SCM-198 in a suitable vehicle (e.g., sterile saline).

  • Treatment Groups:

    • Sham-operated control group.

    • Endometriosis control group (vehicle).

    • Endometriosis + SCM-198 (7.5 mg/kg, daily).

    • Endometriosis + SCM-198 (15 mg/kg, daily).

  • Administration: Administer SCM-198 or vehicle via intraperitoneal injection once daily for 1 week.

  • Efficacy Readouts:

    • Measure the size and weight of endometriotic lesions.

    • Histological analysis of lesions.

    • Analysis of relevant biomarkers (e.g., ERα, inflammatory cytokines) in lesion tissue.

Protocol 2: db/db Mouse Model of Type 2 Diabetes

This protocol is based on a published study.

  • Animal Model: Male db/db mice.

  • SCM-198 Preparation: Prepare SCM-198 in a suitable vehicle for oral administration.

  • Treatment Groups:

    • Wild-type control group (vehicle).

    • db/db control group (vehicle).

    • db/db + SCM-198 (50 mg/kg, daily).

    • db/db + SCM-198 (100 mg/kg, daily).

    • db/db + SCM-198 (200 mg/kg, daily).

  • Administration: Administer SCM-198 or vehicle via oral gavage once daily for 3 weeks.

  • Efficacy Readouts:

    • Monitor blood glucose and insulin levels.

    • Assess metabolic parameters (e.g., lipid profile).

    • Analyze inflammatory markers in relevant tissues (e.g., liver).

Signaling Pathways and Workflows

SCM198_Endometriosis_Pathway cluster_estrogen Estrogen Signaling cluster_cellular Cellular Processes TNF-alpha TNF-alpha Aromatase Aromatase TNF-alpha->Aromatase Activates Estrogen Estrogen Aromatase->Estrogen Produces ER_alpha ERα Estrogen->ER_alpha Activates Autophagy Autophagy ER_alpha->Autophagy Inhibits Cell_Growth Cell Growth & Survival ER_alpha->Cell_Growth Promotes Apoptosis Apoptosis Autophagy->Apoptosis Induces Autophagy->Cell_Growth Inhibits SCM198 SCM-198 SCM198->TNF-alpha

Caption: SCM-198 mechanism in endometriosis.

Adjusting_Treatment_Duration_Workflow start Start: Define Chronic Disease Model & Objectives lit_review Literature Review: Similar compounds & models start->lit_review pilot_study Pilot Study: Dose-ranging & initial duration lit_review->pilot_study assess_efficacy Assess Efficacy: Biomarkers & Phenotypes pilot_study->assess_efficacy assess_toxicity Assess Toxicity: Animal health & weight pilot_study->assess_toxicity decision Optimal Duration? assess_efficacy->decision assess_toxicity->decision extend_duration Extend Duration decision->extend_duration No definitive_study Definitive Study: Full-scale experiment decision->definitive_study Yes extend_duration->pilot_study

Caption: Workflow for optimizing treatment duration.

References

SCM-198 Experimental Data Interpretation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from SCM-198 studies. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Studies on SCM-198 propose different primary mechanisms of action for its therapeutic effect on endometriosis. How should I interpret these seemingly conflicting findings?

A1: It is accurate that various studies highlight different, yet interconnected, primary mechanisms of action for SCM-198 in the context of endometriosis. This does not necessarily indicate conflicting data but rather reflects the multifaceted nature of SCM-198's therapeutic effects. The compound appears to influence several key pathological pathways involved in endometriosis.

For instance, one area of research demonstrates that SCM-198 alleviates endometriosis by suppressing the estrogen-ERα mediated differentiation and function of CD4+CD25+ regulatory T cells (Tregs)[1][2]. Another study suggests that SCM-198 prevents endometriosis by reversing low autophagy in endometrial stromal cells through the balancing of ERα and progesterone receptor (PR) signals[3][4]. A third perspective indicates that SCM-198 can inhibit the development of endometriosis by reversing the decreased proportions of IFN-γ+T cells and CCR5+T cells[5].

These findings should be viewed as complementary pieces of a larger puzzle. SCM-198 likely exerts its effects through a network of interactions rather than a single, linear pathway. The predominant mechanism observed may also depend on the specific experimental model and conditions. We recommend considering the broader biological context and how these different pathways may converge to produce the overall therapeutic outcome.

Q2: I am observing variability in the reported efficacy of SCM-198 in my experiments. What are the potential sources of this variation?

A2: Variability in the efficacy of SCM-198 can arise from several experimental factors. It is crucial to standardize your protocols to ensure reproducibility. Key areas to consider include:

  • In Vitro vs. In Vivo Models: SCM-198's effects in cell culture may differ from those in animal models due to the complex microenvironment and systemic factors present in vivo. For example, in vivo studies confirmed that SCM-198 can retard the growth of ectopic lesions and downregulate the functions of Tregs via estrogen-ERα inactivation.

  • Dosage and Treatment Duration: The concentration and duration of SCM-198 treatment can significantly impact its effects. One study, for instance, used a concentration of 200 µM for 48 hours in in vitro experiments with peritoneal immune cells. Dose-dependent effects on estrogen levels and ERα expression have also been reported.

  • Cell Type and Source: The origin and type of cells used in experiments are critical. Ectopic endometrial stromal cells (eESCs) are a key focus in many SCM-198 studies. The passage number and culture conditions of these primary cells can influence their response.

  • Animal Model Specifics: If using animal models, the method of endometriosis induction, the species and strain of the animal, and the timing of treatment initiation can all contribute to variability.

We recommend carefully documenting all experimental parameters and, where possible, performing dose-response and time-course studies to characterize the effects of SCM-198 in your specific model system.

Troubleshooting Guides

Issue 1: Difficulty in reconciling the immunomodulatory and hormone-signaling effects of SCM-198.

Troubleshooting Steps:

  • Review the Interplay between Pathways: The immune and endocrine systems are intricately linked in the pathology of endometriosis. SCM-198 appears to target this crosstalk. For example, estrogen-ERα signaling has been shown to promote the expansion of immunosuppressive Tregs, and SCM-198 can inhibit this process.

  • Examine Upstream Regulators: Consider upstream inflammatory signals that can influence hormone production. For instance, TNF-α has been shown to activate the aromatase-estrogen-ERα signaling pathway, which is in turn inhibited by SCM-198.

  • Visualize the Network: Constructing a signaling diagram that integrates the different reported pathways can help to conceptualize how they might interact. The diagrams provided below illustrate the key pathways identified in different studies.

Issue 2: Inconsistent results in autophagy-related assays following SCM-198 treatment.

Troubleshooting Steps:

  • Confirm the Cellular Context: The pro-autophagic effects of SCM-198 have been linked to its ability to balance ERα and PR signals in ectopic endometrial stromal cells. Ensure your experiments are being conducted in a relevant cell type.

  • Assess Hormone Receptor Status: The expression levels of ERα and PR in your cells can influence their response to SCM-198. It may be beneficial to quantify the expression of these receptors in your experimental system.

  • Measure Multiple Autophagy Markers: To get a comprehensive picture of autophagy, it is advisable to measure multiple markers, such as the conversion of LC3B-I to LC3B-II and the expression of BECN1.

  • Consider Upstream Signaling: The inhibition of the TNF-α-activated aromatase-estrogen-ERα signal by SCM-198 is reported to be a key trigger for upregulating autophagy.

Quantitative Data Summary

Table 1: Summary of SCM-198 Effects on Key Biomarkers in Endometriosis Models

Biomarker Effect of SCM-198 Experimental Model Reference
Treg Proportion DownregulatedPeritoneal immune cells from ePF; EMS mice
IL-10 & TGF-β1 (in Tregs) DownregulatedPeritoneal immune cells from ePF; EMS mice
Estrogen Production SuppressedEctopic endometrial stromal cells (eESCs)
ERα mRNA (in Tregs) SuppressedTregs
ERα Expression (in eESCs) DownregulatedEctopic endometrial stromal cells (eESCs)
Bcl-2 Expression InhibitedHuman eESCs
Bax Expression PromotedHuman eESCs
Fibronectin 1 & Vimentin ReducedHuman eESCs
LC3B-II/I Ratio & BECN1 UpregulatedEctopic endometrial stromal cells (eESCs)
IFN-γ+ T cells Reversed decreased proportionEctopic lesions in EMS mice
CCR5+ T cells Reversed decreased proportionEctopic lesions in EMS mice
CCL5 Expression EnhancedEctopic lesions in EMS mice

Experimental Protocols

Protocol 1: In Vitro Treg Differentiation Assay

  • Objective: To assess the effect of SCM-198 on the differentiation of regulatory T cells.

  • Methodology:

    • Purify CD4+CD25- T cells from peripheral blood mononuclear cells (PBMCs).

    • Culture the cells with α-CD3, α-CD28, recombinant human IL-2, and TGF-β1 to induce Treg differentiation.

    • In parallel, treat cell cultures with either E2 (estradiol), PPT (an ERα agonist), or SCM-198.

    • After the incubation period, analyze the proportion of Tregs (e.g., by flow cytometry for CD4+CD25+Foxp3+ cells).

    • Measure the concentration of IL-10 and TGF-β1 in the culture supernatant by ELISA.

  • Reference: This protocol is based on the methodology described in the study by Li et al. (2022).

Protocol 2: Analysis of Autophagy in Endometrial Stromal Cells

  • Objective: To determine the effect of SCM-198 on autophagy in ectopic endometrial stromal cells (eESCs).

  • Methodology:

    • Culture human eESCs.

    • Treat the cells with varying concentrations of SCM-198 for a defined period.

    • Lyse the cells and perform Western blotting to detect the expression of autophagy-related proteins, such as LC3B (detecting both LC3B-I and LC3B-II forms) and BECN1.

    • To further investigate the mechanism, RNA silencing or plasmid overexpression can be used to manipulate the expression of ERα and PR.

  • Reference: This protocol is adapted from the methods described in the study by Jiang et al. (2022).

Visualizations

SCM198_Treg_Pathway cluster_0 Estrogen Signaling cluster_1 Treg Differentiation & Function Estrogen Estrogen ERa ERα Estrogen->ERa activates Treg_Diff Treg Differentiation ERa->Treg_Diff promotes Treg_Function Immunosuppressive Cytokines (IL-10, TGF-β1) Treg_Diff->Treg_Function leads to Endometriosis Endometriosis Progression Treg_Function->Endometriosis promotes SCM198 SCM-198 SCM198->Estrogen inhibits production SCM198->ERa suppresses mRNA

Caption: SCM-198 inhibits the Estrogen-ERα pathway, suppressing Treg differentiation and function.

SCM198_Autophagy_Pathway cluster_0 Inflammatory & Endocrine Signaling cluster_1 Cellular Processes TNFa TNF-α Aromatase Aromatase TNFa->Aromatase activates Estrogen Estrogen Aromatase->Estrogen produces ERa ERα Estrogen->ERa activates Autophagy Autophagy (LC3B-II/I, BECN1) ERa->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis promotes Endometriosis Endometriosis Progression Apoptosis->Endometriosis inhibits SCM198 SCM-198 SCM198->TNFa SCM198->ERa SCM198->Autophagy promotes PR Progesterone Receptor (PR) SCM198->PR promotes expression PR->Autophagy promotes

Caption: SCM-198 promotes autophagy by inhibiting the TNF-α-Estrogen-ERα axis and promoting PR expression.

SCM198_TCell_Modulation cluster_0 T Cell Populations in Ectopic Lesions cluster_1 Chemokine Signaling SCM198 SCM-198 IFNg_TCells IFN-γ+ T Cells SCM198->IFNg_TCells reverses decrease CCR5_TCells CCR5+ T Cells SCM198->CCR5_TCells reverses decrease CCL5 CCL5 SCM198->CCL5 enhances expression Endometriosis_Growth Ectopic Lesion Growth IFNg_TCells->Endometriosis_Growth inhibits CCR5_TCells->Endometriosis_Growth inhibits CCL5->CCR5_TCells recruits

Caption: SCM-198 modulates T cell populations and chemokine signaling in ectopic lesions.

References

SCM-198 Technical Support Center: Your Guide to Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SCM-198 compound, a synthetic form of Leonurine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on the storage, handling, and experimental use of SCM-198.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for SCM-198 powder?

For optimal stability, SCM-198 in its solid, powdered form should be stored at -20°C.[1][2] When stored under these conditions, the compound is stable for at least four years.[1]

Q2: How should I prepare and store SCM-198 stock solutions?

SCM-198 is soluble in dimethyl sulfoxide (DMSO).[1][3] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Prepared stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

Always ensure the vials are sealed tightly to prevent moisture absorption, which can affect the solubility and stability of the compound.

Q3: What is the solubility of SCM-198 in common solvents?

The solubility of SCM-198 can vary slightly between batches and suppliers. The following table summarizes the reported solubility data:

SolventSolubility
Dimethyl Sulfoxide (DMSO)3 mg/mL to 70 mg/mL
EthanolPartially soluble
WaterInsoluble

For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to ensure complete dissolution, especially for higher concentration stock solutions.

Q4: What are the primary mechanisms of action for SCM-198?

SCM-198, also known as Leonurine, is a bioactive alkaloid with diverse biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects. Its mechanisms of action involve the modulation of several key signaling pathways.

Troubleshooting Guide

Problem: My SCM-198 powder won't fully dissolve in DMSO.

  • Possible Cause 1: Incorrect Solvent. Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly decrease solubility.

  • Possible Cause 2: Low-Quality DMSO. Use a fresh, unopened bottle of DMSO whenever possible. Older DMSO can absorb moisture from the air.

  • Possible Cause 3: Insufficient Sonication. Gentle warming to 37°C and brief sonication can aid in the dissolution of the compound.

  • Possible Cause 4: Concentration Exceeds Solubility Limit. Refer to the solubility table above. If your desired concentration is at the higher end of the reported range, try preparing a slightly more dilute stock solution.

Problem: I am observing unexpected or inconsistent results in my cell-based assays.

  • Possible Cause 1: Stock Solution Instability. Ensure your stock solutions have been stored correctly and are within the recommended stability period. Avoid repeated freeze-thaw cycles by using single-use aliquots.

  • Possible Cause 2: DMSO Toxicity. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) and that your vehicle control experiments are properly conducted.

  • Possible Cause 3: Compound Degradation. Protect the compound and its solutions from prolonged exposure to light and air.

Experimental Protocols

General Protocol for In Vitro Cell Treatment

This protocol provides a general guideline for treating adherent cell lines with SCM-198. Specific parameters such as cell seeding density, treatment duration, and SCM-198 concentration should be optimized for your specific cell line and experimental goals.

  • Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Working Solution:

    • Thaw a frozen aliquot of your SCM-198 DMSO stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

  • Cell Treatment:

    • Remove the existing culture medium from your cells.

    • Add the prepared SCM-198-containing medium (or vehicle control medium) to the cells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis (e.g., Western blotting, RT-qPCR, flow cytometry).

Signaling Pathways and Workflows

SCM-198 Signaling Pathway in Endometriosis

SCM198_Endometriosis_Pathway SCM198 SCM-198 TNFa TNF-α SCM198->TNFa inhibits PRB PRB SCM198->PRB increases Aromatase Aromatase TNFa->Aromatase activates Estrogen Estrogen Aromatase->Estrogen produces ERa ERα Estrogen->ERa activates Autophagy Autophagy ERa->Autophagy inhibits PRB->Autophagy promotes Apoptosis Apoptosis of Endometrial Stromal Cells Autophagy->Apoptosis induces Endometriosis Endometriosis Progression Apoptosis->Endometriosis inhibits

Caption: SCM-198 inhibits endometriosis by modulating hormone signaling and promoting apoptosis.

SCM-198 and Apoptosis Regulation in Pancreatic β-cells

SCM198_Apoptosis_Pathway SCM198 SCM-198 Bax Bax SCM198->Bax inhibits Bcl2 Bcl-2 SCM198->Bcl2 promotes Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Pancreatic β-cell Apoptosis Caspase3->Apoptosis induces Troubleshooting_Workflow Start Experiment Start Issue Unexpected Results? Start->Issue CheckStock Check Stock Solution: - Storage Conditions? - Age of Solution? - Freeze-Thaw Cycles? Issue->CheckStock Yes Consult Consult Literature/ Technical Support Issue->Consult No CheckDMSO Check DMSO: - Anhydrous? - Fresh Bottle? - Final Concentration? CheckStock->CheckDMSO CheckProtocol Review Protocol: - Correct Concentration? - Appropriate Incubation Time? - Consistent Vehicle Control? CheckDMSO->CheckProtocol Redo Prepare Fresh Reagents and Repeat Experiment CheckProtocol->Redo

References

Addressing batch-to-batch variability of synthetic SCM-198

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic SCM-198. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability of synthetic SCM-198 and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing variable efficacy of synthetic SCM-198 between different batches in our cell-based assays. What could be the underlying cause?

A1: Batch-to-batch variability in the efficacy of synthetic small molecules like SCM-198 can stem from several factors. The most common causes include differences in purity, the presence of residual solvents or reagents from synthesis, variations in crystalline structure (polymorphism), or degradation of the compound. These factors can alter the compound's solubility, stability, and ultimately its biological activity.

Q2: How can we confirm the identity and purity of our different batches of SCM-198?

A2: A panel of analytical techniques should be employed to ensure the identity and purity of each batch. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is essential for confirming the molecular weight and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation. Quantitative analysis of purity can be achieved using HPLC with a UV detector by calculating the peak area percentage.

Q3: Could the observed variability be related to the experimental setup rather than the compound itself?

A3: It is crucial to rule out experimental artifacts. Ensure that all experimental conditions are kept consistent across experiments using different batches. This includes cell passage number, confluency, media and supplement lots, incubation times, and the handling of the SCM-198 stock solutions. We recommend running a reference standard (if available) alongside new batches to benchmark activity.

Q4: What are the known signaling pathways of SCM-198? Understanding these might help in designing our validation experiments.

A4: SCM-198, a synthetic form of leonurine, has been shown to exert its effects through multiple signaling pathways. In the context of endometriosis, it can inhibit the TNF-α-induced aromatase-estrogen-estrogen receptor alpha (ERα) signaling pathway and upregulate progesterone receptor B (PRB) expression, leading to increased autophagy and apoptosis of ectopic endometrial stromal cells.[1][2][3] It also suppresses the LPS-JNK-cJUN/cFOS-TLR4-NF-κB pathway, contributing to its anti-inflammatory effects.[4] In other contexts, it has been shown to modulate the Bax/Bcl-2/Caspase-3 signaling cascade, protecting against apoptosis.[1]

Troubleshooting Guides

Issue: Inconsistent IC50 values between batches of SCM-198

This guide provides a systematic approach to troubleshooting inconsistent IC50 values observed with different batches of synthetic SCM-198.

Workflow for Troubleshooting Batch-to-Batch Variability

G cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Experimental Review cluster_2 Phase 3: Resolution A Start: Inconsistent IC50 values observed B Perform Analytical Chemistry Comparison of Batches (HPLC, LC-MS, NMR) A->B C Are there significant differences in purity or structure? B->C D Review Experimental Protocol and Conditions C->D No F Source new, validated batch of SCM-198 C->F Yes E Are there any inconsistencies in the protocol execution? D->E G Standardize experimental protocol and re-run assay E->G Yes H Contact supplier with analytical data E->H No F->G I End: Consistent results achieved G->I H->I

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Step-by-Step Troubleshooting:

  • Analytical Chemistry Comparison:

    • Action: Analyze the problematic batches alongside a batch that gave the expected results (a "golden batch," if available) using the analytical techniques detailed in the "Experimental Protocols" section below.

    • Data to Collect: Purity data from HPLC, mass confirmation from LC-MS, and structural confirmation from NMR.

    • Interpretation: Compare the chromatograms, mass spectra, and NMR spectra. Look for new impurity peaks, changes in the relative abundance of the main peak, or any structural discrepancies.

  • Solubility and Stability Assessment:

    • Action: Prepare stock solutions of each batch in your standard solvent (e.g., DMSO) and visually inspect for any precipitation. Measure the concentration of the stock solutions using a spectrophotometer if an extinction coefficient is known. Assess the stability of the compound in your assay media over the time course of your experiment.

    • Data to Collect: Visual solubility, spectrophotometric concentration, and degradation over time (measured by HPLC).

    • Interpretation: Poor solubility or degradation can lead to a lower effective concentration of the compound in the assay, resulting in a higher apparent IC50.

  • Review of Experimental Protocol:

    • Action: Scrutinize your experimental protocol for any potential sources of variability. This includes reagent preparation, cell handling, and instrument settings.

    • Data to Collect: A checklist of all experimental parameters for each run.

    • Interpretation: Inconsistencies in factors such as cell density, passage number, or incubation times can significantly impact results.

Data Presentation: Batch Comparison

ParameterBatch A (Reference)Batch B (Problematic)Batch C (Problematic)Acceptance Criteria
Purity (HPLC, %) 99.5%95.2%99.3%> 98%
Molecular Weight (LC-MS) ConfirmedConfirmedConfirmedMatches theoretical MW
Structure (NMR) ConformsConformsMinor unidentified peaksConforms to reference
Solubility in DMSO Clear at 10 mMPrecipitate at 10 mMClear at 10 mMClear at working conc.
IC50 (µM) 5.2 µM15.8 µM5.5 µMWithin 2-fold of ref.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of each SCM-198 batch in 1 mL of acetonitrile.

  • Analysis: Inject 10 µL of each sample. Integrate the peak areas to determine the percentage purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Instrumentation: An LC system coupled to a mass spectrometer.

  • Method: Utilize the same chromatographic conditions as the HPLC purity assessment.

  • Analysis: Confirm that the mass of the major peak corresponds to the expected molecular weight of SCM-198.

Nuclear Magnetic Resonance (NMR) for Structural Verification
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each SCM-198 batch in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts and coupling constants to a reference spectrum or literature data to confirm the chemical structure.

Signaling Pathway Diagrams

SCM-198 Mechanism in Endometriosis

G cluster_0 SCM-198 Action cluster_1 Cellular Signaling SCM198 SCM-198 TNFa TNF-α SCM198->TNFa inhibits PRB PRB SCM198->PRB upregulates Aromatase Aromatase TNFa->Aromatase activates Estrogen Estrogen Aromatase->Estrogen ERa ERα Estrogen->ERa Autophagy Autophagy ERa->Autophagy inhibits PRB->Autophagy promotes Apoptosis Apoptosis Autophagy->Apoptosis induces G cluster_0 SCM-198 Action cluster_1 Apoptotic Cascade SCM198 SCM-198 Bcl2 Bcl-2 SCM198->Bcl2 upregulates Bax Bax Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 SCM-198 Action cluster_1 Inflammatory Signaling SCM198 SCM-198 JNK JNK SCM198->JNK inhibits LPS LPS LPS->JNK activates cJUN_cFOS cJUN/cFOS JNK->cJUN_cFOS TLR4 TLR4 cJUN_cFOS->TLR4 NFkB NF-κB TLR4->NFkB Inflammation Inflammation NFkB->Inflammation

References

How to control for confounding variables in SCM-198 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SCM-198 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during SCM-198 experiments.

Frequently Asked Questions (FAQs)

Q1: What is SCM-198 and what are its primary research applications?

SCM-198 is a synthetic form of leonurine, a bioactive alkaloid.[1] It exhibits multiple pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-apoptotic properties.[1][2] Primary research applications for SCM-198 include the study of endometriosis and type 1 diabetes.[1][3] In endometriosis research, SCM-198 has been shown to inhibit the growth of ectopic lesions by regulating the inflammation-endocrine-autophagy axis. In the context of type 1 diabetes, SCM-198 demonstrates protective effects on pancreatic β-cells by modulating apoptosis signaling pathways.

Q2: What are common confounding variables in in vivo SCM-198 experiments and how can I control for them?

In vivo experiments with SCM-198, particularly those using mouse models of endometriosis or diabetes, can be influenced by several confounding variables. Failure to control for these can lead to spurious associations and threaten the internal validity of the study.

Confounding VariableMitigation Strategy
Age of Animals Use animals within a narrow and consistent age range for all experimental groups.
Hormonal Cycle of Female Animals For endometriosis studies, synchronize the estrous cycle of female mice before inducing the disease model and treatment. Vaginal smears can be used to select mice in the estrus phase.
Genetic Background of Animals Use a single, well-defined strain of animals (e.g., C57BL/6 mice) from a reputable supplier to ensure a consistent genetic background.
Housing and Environmental Conditions House all animals under identical conditions (temperature, humidity, light-dark cycle) and provide the same diet and water ad libitum. Distribute animals from different experimental groups across multiple cages to avoid "cage effects."
Baseline Health Status Acclimatize animals to the facility for a period (e.g., two weeks) before starting the experiment to reduce stress and ensure they are healthy. Monitor for any signs of illness throughout the study.

Q3: What are the key confounding variables to consider in in vitro SCM-198 experiments?

In vitro studies using SCM-198 on cell lines, such as endometrial stromal cells or pancreatic β-cells, are susceptible to a different set of confounding variables.

Confounding VariableMitigation Strategy
Cell Line Passage Number High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments and document the passage number meticulously.
Batch-to-Batch Variation of Reagents Differences in media, sera, and SCM-198 itself can introduce variability. Use a single, large batch of each reagent for the entire set of experiments. If this is not possible, perform validation studies to ensure consistency between batches.
Incubator Conditions (CO₂, Temperature, Humidity) Fluctuations can impact cell health and growth. Regularly calibrate and monitor incubator conditions. Distribute plates for different experimental groups across various shelves to average out minor variations.
Plate Position Effects ("Edge Effects") Cells in the outer wells of a microplate can experience different environmental conditions, leading to non-uniform responses. Avoid using the outer wells for experimental samples. If not feasible, randomize the placement of samples and controls across the plate.
Operator Variability Differences in techniques, such as pipetting and timing of reagent addition, can introduce errors. Ensure all personnel are trained on a standardized protocol. Ideally, a single operator should perform a given experiment from start to finish.

Q4: How can I statistically control for confounding variables in my SCM-198 study?

While robust experimental design is the primary method for controlling confounders, statistical methods can be used to adjust for their effects during data analysis, especially in non-randomized studies.

  • Stratification: Analyze the data in subgroups (strata) based on the confounding variable. For example, in an animal study, you could stratify the analysis by age group. The results from each stratum can then be pooled to provide an overall effect estimate that is adjusted for the confounder.

  • Multivariate Analysis: Techniques like Analysis of Covariance (ANCOVA) can be used to adjust for the effects of confounding variables. In this approach, the confounding variable is included as a covariate in the statistical model, allowing for the estimation of the effect of SCM-198 while accounting for the confounder.

Experimental Protocols & Methodologies

Protocol 1: Induction of Endometriosis Mouse Model

This protocol is based on methodologies described in studies investigating SCM-198's effect on endometriosis.

  • Animal Selection: Use female C57BL/6 mice, approximately 6-8 weeks old.

  • Donor Preparation: Anesthetize donor mice and surgically remove the uterus. Place the uterus in sterile phosphate-buffered saline (PBS).

  • Endometrial Tissue Preparation: Open the uterine horns longitudinally and cut them into small fragments (e.g., 2x2 mm).

  • Recipient Preparation: Anesthetize recipient mice. Make a small incision in the abdominal wall.

  • Induction of Endometriosis: Suture the endometrial fragments to the peritoneum or other desired locations within the abdominal cavity of the recipient mice.

  • Post-operative Care: Close the incision and provide appropriate post-operative care, including analgesics.

  • Treatment: After a recovery period (e.g., 1-2 weeks), begin treatment with SCM-198 or vehicle control. The treatment duration and dosage will depend on the specific study design.

  • Evaluation: At the end of the treatment period, euthanize the mice and measure the size and weight of the ectopic lesions. The lesions can then be harvested for further analysis (e.g., histology, RNA sequencing, Western blotting).

Protocol 2: In Vitro Treatment of Endometrial Stromal Cells (ESCs)

This protocol outlines a general procedure for treating ESCs with SCM-198.

  • Cell Culture: Culture human ectopic endometrial stromal cells (eESCs) in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding: Seed the eESCs in multi-well plates at a predetermined density. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare different concentrations of SCM-198 in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing SCM-198 or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).

  • Analysis: After incubation, the cells or the supernatant can be collected for various assays, such as:

    • Cell Viability Assays (e.g., MTT): To assess the effect of SCM-198 on cell proliferation.

    • ELISA: To measure the concentration of secreted proteins like TNF-α or estrogen in the supernatant.

    • Western Blotting: To analyze the expression of proteins involved in signaling pathways such as ERα, PR, and autophagy markers.

    • RT-PCR: To measure the mRNA expression of target genes.

Visualizations

G cluster_0 Experimental Design Phase cluster_1 Data Analysis Phase Identify Potential Confounders Identify Potential Confounders Randomization Randomization Identify Potential Confounders->Randomization Restriction Restriction Identify Potential Confounders->Restriction Matching Matching Identify Potential Confounders->Matching Experiment Experiment Randomization->Experiment Apply to Groups Restriction->Experiment Apply to Sample Selection Matching->Experiment Apply to Group Assignment Stratification Stratification Adjusted Results Adjusted Results Stratification->Adjusted Results Multivariate Analysis Multivariate Analysis Multivariate Analysis->Adjusted Results Collect Data Collect Data Experiment->Collect Data Collect Data->Stratification Collect Data->Multivariate Analysis

Caption: Workflow for controlling confounding variables.

G TNF_alpha TNF-α Aromatase Aromatase TNF_alpha->Aromatase activates Estrogen Estrogen Aromatase->Estrogen increases ER_alpha ERα Estrogen->ER_alpha activates Autophagy Autophagy ER_alpha->Autophagy suppresses PRB PRB PRB->Autophagy promotes Apoptosis Apoptosis of eESCs Autophagy->Apoptosis induces SCM198 SCM-198 SCM198->TNF_alpha inhibits SCM198->PRB increases

Caption: SCM-198 signaling pathway in endometriosis.

References

Strategies to enhance the therapeutic efficacy of Leonurine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leonurine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Question 1: I am observing low solubility of Leonurine in my aqueous buffers. How can I improve its dissolution?

Answer: Leonurine is known to have poor fat solubility and weak transmembrane ability, which can present challenges in experimental setups.[1][2] Consider the following strategies:

  • pH Adjustment: Leonurine is an alkaloid, and its solubility is pH-dependent. Try dissolving it in a slightly acidic solution first, then neutralizing it to the desired pH of your experimental buffer.

  • Co-solvents: Employing a small percentage of a biocompatible co-solvent such as DMSO or ethanol can significantly improve solubility. However, always run a vehicle control to ensure the solvent does not interfere with your experimental outcomes.

  • Formulation Development: For in vivo studies, developing advanced formulations can overcome solubility issues. Researchers have successfully used O/O microemulsions to enhance the absorption and bioavailability of Leonurine.[3] Nanocarrier systems are also a promising approach for delivering hydrophobic drugs like Leonurine.[4]

Question 2: The in vivo therapeutic effects of Leonurine in my animal models are less potent than expected from in vitro data. What could be the reason, and how can I address this?

Answer: This is a common challenge attributed to Leonurine's pharmacokinetic profile, which is characterized by low oral bioavailability (approximately 15-20% in some models), rapid metabolism, and swift elimination.[5] Here are several strategies to enhance its in vivo efficacy:

  • Route of Administration: While oral administration is common, its low bioavailability may necessitate exploring other routes like intravenous or intramuscular injection, which have shown higher bioavailability in preclinical studies.

  • Structural Modification: Creating analogs or conjugates of Leonurine can improve its pharmacokinetic properties. For instance, combining Leonurine with cysteine (leonurine-cysteine) or aspirin has been shown to enhance its cardioprotective effects and bioavailability. Replacing the guanidine group with a thiomethyl group has also been shown to improve lipophilicity and brain permeability.

  • Combination Therapy: Administering Leonurine in combination with other therapeutic agents can lead to synergistic effects. For example, it has been shown to enhance the sensitivity of chronic myeloid leukemia cells to imatinib. Combining it with other traditional Chinese medicines like Danshen (Salvia miltiorrhiza) has also been explored for synergistic outcomes.

  • Advanced Drug Delivery Systems: Using drug delivery systems like nanocarriers or microemulsions can protect Leonurine from rapid metabolism, improve its circulation time, and enhance its delivery to target tissues.

Question 3: I am getting inconsistent results in my cell-based assays. How can I ensure reproducibility?

Answer: Inconsistent results in cell-based assays can stem from several factors related to the compound and the experimental procedure.

  • Purity of Leonurine: Ensure you are using a high-purity grade of Leonurine. Impurities can lead to off-target effects and variability. The purity should be verified by methods like HPLC.

  • Stock Solution Stability: Prepare fresh stock solutions of Leonurine in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Assess the stability of the compound under your specific cell culture conditions.

  • Dose Optimization: The effective concentration of Leonurine can vary significantly between different cell types. Perform a dose-response curve for each new cell line to determine the optimal concentration range (e.g., IC50 for cytotoxicity assays).

  • Vehicle Controls: Always include a vehicle control (the solvent used to dissolve Leonurine) at the same concentration used in the treatment groups to account for any effects of the solvent itself.

Frequently Asked Questions (FAQs)

Question 1: What are the primary mechanisms of action through which Leonurine exerts its therapeutic effects?

Answer: Leonurine is a pharmacologically versatile compound with a range of biological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-tumor effects. It modulates multiple signaling pathways to achieve these outcomes:

  • Anti-Inflammatory Effects: Leonurine can suppress inflammation by inhibiting the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Antioxidant Effects: It exerts significant antioxidant activity by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1.

  • Anti-Apoptotic Effects: Leonurine protects cells from apoptosis by activating pro-survival pathways like PI3K/Akt. This leads to an increased ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) proteins.

  • Anti-Tumor Effects: In cancer models, Leonurine has been shown to inhibit tumor cell proliferation, migration, and invasion, while inducing apoptosis and autophagy. It can modulate various pathways implicated in cancer, including PI3K/AKT, STAT3, and MAP/ERK.

Leonurine_Mechanisms cluster_strategies Strategies to Enhance Efficacy cluster_leonurine cluster_pathways Signaling Pathways cluster_effects Therapeutic Effects Structural Modification Structural Modification Leo Leonurine Structural Modification->Leo Combination Therapy Combination Therapy Combination Therapy->Leo Advanced Delivery Advanced Delivery Advanced Delivery->Leo NFkB NF-κB Pathway Leo->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Leo->PI3K_Akt Activates Nrf2 Nrf2 Pathway Leo->Nrf2 Activates AntiInflammatory Anti-Inflammatory NFkB->AntiInflammatory AntiApoptotic Anti-Apoptotic PI3K_Akt->AntiApoptotic Antioxidant Antioxidant Nrf2->Antioxidant

Caption: Overview of Leonurine's mechanisms and enhancement strategies.

Question 2: What are the most promising strategies to overcome the limitations of Leonurine for clinical translation?

Answer: To facilitate the successful transition of Leonurine into clinical applications, several key strategies are being pursued to overcome its inherent limitations, such as low bioavailability and rapid elimination.

  • Structural Modification: This involves chemically altering the Leonurine molecule to improve its drug-like properties.

    • Pro-drug/Co-drug approach: Conjugating Leonurine with other molecules, like aspirin or cysteine, can enhance its pharmacological activity, improve bioavailability, and potentially reduce side effects.

    • Analog Synthesis: Designing and synthesizing novel analogs of Leonurine can lead to compounds with improved lipophilicity and metabolic stability, thereby enhancing their ability to cross biological membranes and prolonging their duration of action.

  • Combination Therapy: Using Leonurine alongside existing drugs can create synergistic effects, allowing for lower doses and potentially overcoming drug resistance. For instance, Leonurine has been shown to sensitize cancer cells to conventional chemotherapy.

  • Advanced Drug Delivery Systems: Encapsulating Leonurine in novel delivery systems is a highly promising strategy.

    • Nanocarriers: Liposomes, nanoparticles, and micelles can protect Leonurine from premature degradation in the body, improve its solubility, and enable targeted delivery to diseased tissues, thereby increasing efficacy and reducing systemic toxicity.

    • Microemulsions: These formulations have been demonstrated to significantly enhance the oral absorption and bioavailability of Leonurine in preclinical models.

Enhance_Efficacy cluster_solutions Enhancement Strategies cluster_details center Low Therapeutic Efficacy of Leonurine (Poor Bioavailability, Rapid Metabolism) mod Structural Modification center->mod combo Combination Therapy center->combo delivery Advanced Drug Delivery center->delivery analogs Analog Synthesis (e.g., improved lipophilicity) mod->analogs via conjugates Conjugates (e.g., Leonurine-Cysteine) mod->conjugates via synergy Synergistic Effects (e.g., with Imatinib) combo->synergy to achieve nanocarriers Nanocarriers (e.g., Liposomes) delivery->nanocarriers using

Caption: Key strategies to enhance the therapeutic efficacy of Leonurine.

Question 3: What are the key pharmacokinetic parameters of Leonurine I should be aware of for in vivo studies?

Answer: Pharmacokinetic studies, primarily conducted in rats, show that Leonurine is rapidly absorbed and eliminated. Its plasma concentration-time profile fits a two-compartment open model. Key parameters are summarized below.

Table 1: Pharmacokinetic Parameters of Leonurine in Rats

Parameter Value Description Source
Half-life (t½) ~1.72 - 6.32 hours Time taken for the plasma concentration to reduce by half. Indicates rapid elimination.
Time to Peak (Tmax) ~0.75 hours (oral) Time to reach maximum plasma concentration after oral administration.
Volume of Distribution (Vd) ~24.73 L/kg Suggests that Leonurine is primarily distributed in plasma and extracellular fluids.
Oral Bioavailability ~10.95% (microemulsion) vs. 1.78% (suspension) The fraction of the administered dose that reaches systemic circulation. Highlights the poor oral absorption.

| Metabolism | Inhibits CYP1A2, CYP2D6, and CYP3A4 | Potential for drug-drug interactions with compounds metabolized by these enzymes. | |

Question 4: What are some recommended starting concentrations for in vitro experiments with Leonurine?

Answer: The effective concentration of Leonurine varies depending on the cell type and the biological effect being measured. The following table provides some reported values from the literature that can serve as a starting point for dose-finding studies.

Table 2: Reported In Vitro Effective Concentrations and IC50 Values for Leonurine

Cell Line Assay Type Concentration / IC50 Therapeutic Area Source
K562 (CML) Cell Viability (24h) IC50: 0.773 mM Leukemia
KU812 (CML) Cell Viability (24h) IC50: 0.882 mM Leukemia
Human ESCs Anti-oxidative injury (H₂O₂) 25 and 50 µM Endometriosis
Human ESCs Anti-inflammatory (LPS) Dose-dependent effects observed Endometriosis
PC12 cells Neuroprotection (OGD) 50, 100, and 200 µg/mL Ischemic Stroke

| HUVECs | Angiogenesis | 2.5, 5, and 10 µM | Cardiovascular | |

CML: Chronic Myeloid Leukemia; ESCs: Endometrial Stromal Cells; OGD: Oxygen-Glucose Deprivation; HUVECs: Human Umbilical Vein Endothelial Cells.

Experimental Protocols

Protocol 1: General Workflow for Evaluating Leonurine Efficacy

This workflow provides a general overview of the steps involved in assessing the therapeutic potential of Leonurine, from initial screening to mechanistic studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_enhancement Efficacy Enhancement (If needed) a Dose-Response Screening (e.g., MTT Assay in target cells) b Functional Assays (e.g., Migration, Invasion, Tube Formation) a->b c Mechanistic Studies (e.g., Western Blot, ELISA, qPCR for pathways like PI3K/Akt, NF-κB) b->c d Select Animal Model (e.g., Ischemic Stroke, Tumor Xenograft) c->d Promising results lead to e Pharmacokinetic Study (Determine Bioavailability, Half-life) d->e f Efficacy Study (Administer Leonurine, Measure therapeutic outcomes) e->f g Ex Vivo Analysis (Histology, Immunohistochemistry, Biomarker analysis of tissues) f->g h Test Modified Leonurine or Combination Therapy f->h If efficacy is low h->d Re-evaluate in vivo

Caption: A general experimental workflow for Leonurine research.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serially diluted concentrations of Leonurine (e.g., from 1 µM to 2 mM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
  • Cell Lysis: After treating cells with Leonurine and/or an inflammatory stimulus (e.g., LPS), wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

References

Mitigating potential toxicity of long-term SCM-198 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of potential toxicities associated with long-term SCM-198 treatment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.

Disclaimer: While SCM-198, a synthetic form of leonurine, has shown a favorable preliminary safety profile, comprehensive long-term toxicology data for SCM-198 is limited in publicly available literature. The potential toxicities outlined below are primarily based on preclinical studies of leonurine and extracts from Leonurus species. Researchers should exercise caution and conduct thorough safety assessments in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the potential target organs for toxicity during long-term SCM-198 treatment?

Based on preclinical studies with leonurine and related extracts, the primary organs of concern for potential long-term toxicity are the kidneys, liver, and gastrointestinal tract. Specifically, studies have reported dose-dependent renal injury, mild inflammatory lesions in the liver and kidneys, and squamous cell hyperplasia in the forestomach of rodents at high doses of Leonurus extracts.[1][2]

Q2: What are the early warning signs of potential renal toxicity, and how can I monitor for them?

Early detection of nephrotoxicity is crucial. Researchers should monitor for the following signs:

  • Changes in Urine Output and Water Consumption: A significant increase or decrease in urine volume and water intake can be an early indicator.

  • Biochemical Markers: Regularly monitor serum creatinine (sCr) and blood urea nitrogen (BUN) levels. An elevation in these markers suggests impaired kidney function.

  • Urine Analysis: Assess for proteinuria (albuminuria), glucosuria, and the presence of cellular casts, which can indicate glomerular or tubular damage.

Q3: How can I mitigate potential SCM-198-induced nephrotoxicity?

Strategies to mitigate renal toxicity include:

  • Hydration: Ensure adequate hydration of experimental subjects to maintain good renal blood flow and facilitate the excretion of the compound and its metabolites.

  • Dose Optimization: Use the lowest effective dose of SCM-198 as determined by dose-response studies.

  • Co-administration of Nephroprotective Agents: While specific agents for SCM-198 have not been identified, general nephroprotective strategies, such as the use of antioxidants, could be explored in preclinical models.

  • Therapeutic Drug Monitoring: If analytical methods are available, monitoring plasma concentrations of SCM-198 can help avoid excessive drug accumulation.

Q4: What are the indicators of potential liver toxicity with long-term SCM-198 administration?

Hepatotoxicity should be monitored by observing:

  • Liver Enzyme Levels: Regularly measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevations in these enzymes are indicative of hepatocellular injury.

  • Bilirubin Levels: Increased total bilirubin can indicate impaired liver function.

  • Histopathology: In terminal studies, histopathological examination of liver tissue can reveal inflammatory lesions, necrosis, or other signs of liver damage.

Q5: What measures can be taken to minimize potential hepatotoxicity?

To reduce the risk of liver injury, consider the following:

  • Baseline Liver Function: Assess baseline liver function before initiating long-term treatment.

  • Dose Management: Adhere to optimized dosing regimens and avoid unnecessary dose escalations.

  • Avoid Co-administration with other Hepatotoxic Drugs: If possible, avoid the concurrent use of other compounds known to cause liver damage.

Q6: A recent study on a Leonurus extract mentioned squamous cell hyperplasia in the forestomach of rats. What is the significance of this finding for my research with SCM-198?

Squamous cell hyperplasia in the forestomach of rats is a proliferative lesion that can be a response to irritation by a test compound.[2][3][4] While rats have a forestomach, a structure not present in humans, this finding suggests that high concentrations of SCM-198 could potentially irritate the gastrointestinal mucosa. For long-term studies, especially those using oral administration, it is prudent to monitor for any signs of gastrointestinal distress, such as changes in food consumption, body weight, and stool consistency. Histopathological examination of the gastrointestinal tract at the end of the study is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Elevated Serum Creatinine and BUN Potential Renal Toxicity1. Confirm the finding with a repeat measurement.2. Reduce the dose of SCM-198 or temporarily interrupt treatment.3. Increase hydration of the subjects.4. Perform a full urinalysis.5. At the end of the study, perform histopathology on kidney tissues.
Increased ALT and AST Levels Potential Hepatic Toxicity1. Verify the elevated enzyme levels.2. Lower the SCM-198 dose or pause administration.3. Rule out other causes of liver injury (e.g., infection, other compounds).4. Conduct histopathological analysis of liver tissue upon study completion.
Decreased Food Intake and Weight Loss Potential Gastrointestinal Toxicity or Systemic Toxicity1. Monitor for signs of gastrointestinal distress (e.g., diarrhea, bloating).2. Consider if the formulation or route of administration is causing local irritation.3. Temporarily reduce the dose and monitor for recovery.4. Perform a thorough gross and histopathological examination of the GI tract at necropsy.
Altered Immune Cell Populations (e.g., Tregs) Immunomodulatory Effects of SCM-1981. This may be an expected pharmacological effect of SCM-198, as it is known to have immunomodulatory properties.2. Characterize the specific changes in immune cell subsets using flow cytometry.3. Correlate these changes with therapeutic efficacy and any observed adverse effects.

Quantitative Data Summary

Table 1: Summary of Preclinical Toxicity Data for Leonurus Extracts

Study Type Test Article Species Duration Key Findings NOAEL Reference
Subchronic Oral ToxicityLeonuri Herba aqueous extractRat13 weeksSquamous cell hyperplasia in the forestomach at 2000 mg/kg/day.1000 mg/kg/day
Long-Term Toxicity95% ethanol extract of LeonurusRat90 daysDose-dependent renal injury (mild inflammation, fibrosis, tubular fatty degeneration). Increased BUN and Cr levels at high doses.Not explicitly stated
Subacute ToxicityTotal alkaloids of LeonurusMouseNot specifiedIndicated that the liver was more sensitive to the total alkaloids.Not explicitly stated

Experimental Protocols

Protocol for Assessment of Renal Function

Objective: To monitor kidney function in animals undergoing long-term SCM-198 treatment.

Materials:

  • Metabolic cages for urine collection

  • Serum separator tubes

  • Commercial assay kits for creatinine and BUN

  • Urine test strips or automated urine analyzer

Procedure:

  • Baseline Measurement: Prior to the start of treatment, place animals in metabolic cages for a 24-hour acclimatization period, followed by a 24-hour urine collection. Collect a blood sample for baseline serum creatinine and BUN measurement.

  • Regular Monitoring: At scheduled intervals (e.g., monthly), repeat the 24-hour urine collection and blood sampling.

  • Urine Analysis: Measure urine volume. Use urine test strips to assess for the presence of protein and glucose.

  • Serum Analysis: Centrifuge blood samples to obtain serum. Use commercial kits to measure creatinine and BUN concentrations according to the manufacturer's instructions.

  • Data Analysis: Compare the values for each time point to the baseline and to the control group. A statistically significant increase in serum creatinine, BUN, or proteinuria may indicate nephrotoxicity.

  • Histopathology (Terminal): At the end of the study, collect kidney tissues, fix in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.

Protocol for Assessment of Liver Function

Objective: To monitor liver health during chronic SCM-198 administration.

Materials:

  • Serum separator tubes

  • Commercial assay kits for ALT, AST, and total bilirubin

Procedure:

  • Baseline Blood Collection: Collect a blood sample before initiating treatment to establish baseline liver enzyme and bilirubin levels.

  • Periodic Blood Sampling: At regular intervals, collect blood samples from the animals.

  • Serum Preparation: Allow blood to clot and centrifuge to separate the serum.

  • Biochemical Analysis: Use commercial assay kits to measure the activity of ALT and AST, and the concentration of total bilirubin in the serum, following the manufacturer's protocols.

  • Data Interpretation: Compare the results to baseline and control group values. A significant elevation in ALT, AST, or bilirubin may suggest hepatotoxicity.

  • Histopathology (Terminal): Following euthanasia, collect liver tissues and fix them in 10% neutral buffered formalin for routine histopathological processing and H&E staining.

Western Blot Protocol for Bax/Bcl-2 Ratio

Objective: To assess the apoptotic potential in target tissues.

Materials:

  • Tissue of interest (e.g., ectopic endometrial tissue, tumor tissue)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize tissue samples in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the β-actin loading control. An increased ratio is indicative of a pro-apoptotic state.

Signaling Pathway and Experimental Workflow Diagrams

SCM198_Signaling_Pathway cluster_inflammation Inflammation cluster_endocrine Endocrine Regulation cluster_apoptosis Apoptosis & Autophagy TNFa TNF-α Aromatase Aromatase TNFa->Aromatase Activates Estrogen Estrogen Aromatase->Estrogen Synthesizes ERa ERα Estrogen->ERa Activates Autophagy Autophagy ERa->Autophagy Inhibits PRB PRB PRB->Autophagy Promotes Apoptosis Apoptosis Autophagy->Apoptosis Promotes Bax Bax Apoptosis->Bax Bcl2 Bcl-2 Apoptosis->Bcl2 Bax->Apoptosis Bcl2->Apoptosis SCM198 SCM-198 SCM198->TNFa Inhibits SCM198->Aromatase Inhibits SCM198->PRB Promotes SCM198->Autophagy Upregulates SCM198->Apoptosis Promotes

Caption: SCM-198 signaling pathway in endometriosis.

Toxicity_Monitoring_Workflow Start Start Long-Term SCM-198 Treatment Baseline Baseline Data Collection (Blood, Urine, Body Weight) Start->Baseline Treatment Administer SCM-198 Baseline->Treatment Monitoring Periodic Monitoring (e.g., Monthly) Treatment->Monitoring Urine_Collection 24h Urine Collection Monitoring->Urine_Collection Blood_Sampling Blood Sampling Monitoring->Blood_Sampling End End of Study Monitoring->End Analysis Biochemical Analysis (sCr, BUN, ALT, AST) Urine_Collection->Analysis Blood_Sampling->Analysis Data_Eval Data Evaluation Analysis->Data_Eval Adverse_Event Adverse Event? Data_Eval->Adverse_Event Continue Continue Treatment Adverse_Event->Continue No Action Take Mitigating Action (e.g., Dose Reduction) Adverse_Event->Action Yes Continue->Monitoring Action->Monitoring Necropsy Necropsy & Histopathology (Kidney, Liver, GI Tract) End->Necropsy

Caption: Experimental workflow for toxicity monitoring.

References

Validation & Comparative

Unveiling Superior Cardioprotection: A Comparative Analysis of SCM-198 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the quest for potent cardioprotective agents has emerged with the development of novel analogs of SCM-198 (Leonurine). Extensive preclinical studies have demonstrated that specific structural modifications of the SCM-198 molecule can lead to significantly enhanced efficacy in protecting the heart from ischemic injury. This guide provides a comprehensive comparison of these next-generation compounds, supported by experimental data, to inform researchers and drug development professionals on the latest advancements in this promising therapeutic area.

At the forefront of this research is the analog designated as 14o , which has consistently outperformed the parent compound, SCM-198, in both in vitro and in vivo models of myocardial infarction.[1] This superiority is attributed to strategic chemical alterations that enhance its biological activity. Structure-activity relationship (SAR) studies have underscored the critical role of the butanolamine and guanidine moieties for the cardioprotective effects of this class of compounds.[1]

In Vitro Efficacy: Enhanced Myocyte Survival

The cytoprotective effects of SCM-198 and its analogs were rigorously evaluated using H9c2 cardiomyocytes, a well-established in vitro model for studying cardiac injury. The cells were subjected to oxidative stress, a key contributor to damage during a heart attack, by exposing them to hydrogen peroxide (H₂O₂). The viability of the cells was then assessed to determine the protective capacity of the compounds.

Data from these studies reveal that several analogs exhibit more potent cytoprotective effects than SCM-198.[1] Notably, analog 14o demonstrated a significantly higher protective activity.[1] At a concentration of 1 µM, the lactate dehydrogenase (LDH) release level in cells treated with 14o was comparable to that of cells treated with a tenfold higher concentration (10 µM) of SCM-198.[1] LDH is an enzyme released from damaged cells, and lower levels indicate greater cell survival.

Furthermore, the superior efficacy of 14o was corroborated by its impact on key apoptotic markers. Treatment with 14o led to a more pronounced increase in the expression of the anti-apoptotic protein Bcl-2 and a greater reduction in the activation of caspase-3, a key executioner of apoptosis, compared to SCM-198.

Table 1: In Vitro Cardioprotective Efficacy of SCM-198 and Analog 14o

CompoundConcentrationKey Efficacy MarkersOutcome
SCM-198 10 µMLDH ReleaseBaseline Protection
Analog 14o 1 µMLDH ReleaseComparable to 10 µM SCM-198
SCM-198 Not SpecifiedBcl-2 Expression, Caspase-3 ActivationStandard Anti-apoptotic Effect
Analog 14o Not SpecifiedBcl-2 Expression, Caspase-3 ActivationHigher Protective Activity

In Vivo Performance: Reduced Infarct Size in a Myocardial Infarction Model

The promising in vitro results were translated into a more physiologically relevant setting using a mouse model of myocardial infarction (MI). This model involves the surgical ligation of the left anterior descending (LAD) coronary artery to induce a heart attack. The extent of cardiac damage, or infarct size, is a critical measure of cardioprotective efficacy.

In this in vivo model, mice pretreated with analog 14o exhibited a much lower infarct size compared to those treated with SCM-198. Histological analysis using H&E and TUNEL staining further confirmed that 14o improved the overall morphology of the heart tissue and reduced the number of apoptotic cardiomyocytes in the area bordering the infarction.

Table 2: In Vivo Cardioprotective Efficacy of SCM-198 and Analog 14o

CompoundAnimal ModelPrimary EndpointResult
SCM-198 Mouse Model of MIInfarct SizeSignificant Reduction
Analog 14o Mouse Model of MIInfarct SizeMuch Lower Infarct Size vs. SCM-198
Analog 14o Mouse Model of MICardiac Morphology & ApoptosisImproved Morphology, Reduced Apoptosis

Mechanism of Action: Targeting Key Signaling Pathways

The cardioprotective effects of SCM-198 and its analogs are mediated through the modulation of critical intracellular signaling pathways involved in cell survival and death. SCM-198 has been shown to exert its effects by activating the PI3K/Akt signaling pathway, a key regulator of cell growth and survival. This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins.

Furthermore, SCM-198 has been demonstrated to reduce the production of reactive oxygen species (ROS), which are harmful molecules that contribute to cellular damage during ischemia-reperfusion injury. The enhanced efficacy of analogs like 14o is likely due to their improved ability to engage and modulate these protective pathways.

SCM198_Cardioprotection_Pathway Ischemia Myocardial Ischemia/ Reperfusion Injury ROS Reactive Oxygen Species (ROS) Ischemia->ROS Induces Apoptosis Apoptosis Ischemia->Apoptosis Induces SCM198 SCM-198 & Analogs SCM198->ROS Inhibits PI3K_Akt PI3K/Akt Pathway SCM198->PI3K_Akt Activates ROS->Apoptosis Promotes PI3K_Akt->Apoptosis Inhibits Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection Promotes

Signaling pathway of SCM-198 and its analogs in cardioprotection.

Experimental Protocols

In Vitro H9c2 Cardiomyocyte Protection Assay

1. Cell Culture:

  • H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Oxidative Stress Induction:

  • H9c2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The culture medium is then replaced with serum-free DMEM containing the desired concentrations of SCM-198 or its analogs for a pre-incubation period.

  • Following pre-incubation, hydrogen peroxide (H₂O₂) is added to the medium at a final concentration known to induce significant cell death (e.g., 100-200 µM) for a specified duration (e.g., 4-6 hours).

3. Assessment of Cell Viability and Cytotoxicity:

  • MTT Assay (Cell Viability): The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved, and the absorbance is measured to quantify the percentage of viable cells relative to a control group.

  • LDH Release Assay (Cytotoxicity): The culture supernatant is collected, and the activity of lactate dehydrogenase (LDH) is measured using a commercially available kit. Increased LDH activity in the supernatant corresponds to increased cell membrane damage and cytotoxicity.

4. Apoptosis Analysis:

  • Western Blotting: Cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a membrane. The expression levels of key apoptotic proteins such as Bcl-2 and cleaved caspase-3 are detected using specific antibodies.

  • TUNEL Staining: This method is used to detect DNA fragmentation, a hallmark of apoptosis, in cells.

In_Vitro_Workflow start Start culture Culture H9c2 Cardiomyocytes start->culture pretreat Pre-treat with SCM-198 or Analogs culture->pretreat induce Induce Oxidative Stress (H₂O₂) pretreat->induce assess Assess Cardioprotection induce->assess viability Cell Viability (MTT) assess->viability cytotoxicity Cytotoxicity (LDH) assess->cytotoxicity apoptosis Apoptosis Markers (Western Blot, TUNEL) assess->apoptosis end End viability->end cytotoxicity->end apoptosis->end

Experimental workflow for in vitro cardioprotection assessment.

In Vivo Mouse Model of Myocardial Infarction

1. Animal Preparation:

  • Adult male C57BL/6 mice are used for the study.

  • The animals are anesthetized, and a tracheotomy is performed for mechanical ventilation.

2. Surgical Procedure:

  • A left thoracotomy is performed to expose the heart.

  • The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce myocardial ischemia.

  • Successful ligation is confirmed by the visible paling of the myocardial tissue downstream of the ligature.

3. Drug Administration:

  • SCM-198 or its analogs are administered to the mice (e.g., via intraperitoneal injection) at a specified time point before the LAD ligation (pretreatment).

4. Infarct Size Measurement:

  • After a designated period of reperfusion (if applicable) or a set time post-ligation, the heart is excised.

  • The heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, while the infarcted tissue remains pale.

  • The area of infarction is then quantified as a percentage of the total ventricular area.

5. Histological Analysis:

  • Heart tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the overall tissue morphology and inflammatory cell infiltration.

  • TUNEL staining is performed to identify and quantify apoptotic cells within the myocardial tissue.

In_Vivo_Workflow start Start anesthetize Anesthetize Mouse & Initiate Ventilation start->anesthetize pretreat Administer SCM-198 or Analog anesthetize->pretreat ligate Ligate Left Anterior Descending (LAD) Artery pretreat->ligate reperfuse Reperfusion Period (Optional) ligate->reperfuse assess Assess Cardioprotection reperfuse->assess infarct Measure Infarct Size (TTC) assess->infarct histology Histological Analysis (H&E, TUNEL) assess->histology end End infarct->end histology->end

Experimental workflow for in vivo myocardial infarction model.

References

SCM-198 and Conventional Therapies for Myocardial Infarction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the investigational drug SCM-198 against conventional treatments for myocardial infarction (MI). The information is based on available preclinical and clinical data, with a focus on experimental evidence.

Myocardial infarction, a leading cause of morbidity and mortality worldwide, necessitates prompt and effective treatment to salvage ischemic heart tissue and preserve cardiac function. Conventional treatments, primarily focused on rapid reperfusion of the occluded coronary artery, have significantly improved patient outcomes. In parallel, novel therapeutic agents such as SCM-198, a synthetic derivative of leonurine, are being investigated for their potential cardioprotective effects. This guide delves into a detailed comparison of their mechanisms of action, supported by experimental data.

Mechanisms of Action: A Tale of Two Approaches

Conventional treatments for MI primarily aim to restore blood flow to the ischemic myocardium. This is achieved through:

  • Reperfusion Therapy: Percutaneous coronary intervention (PCI) mechanically opens the blocked artery, while thrombolytic therapy uses drugs like recombinant tissue plasminogen activator (rtPA) or streptokinase to dissolve the blood clot.[1][2]

  • Adjunctive Pharmacotherapy: A cocktail of medications including antiplatelets (e.g., aspirin), anticoagulants, beta-blockers, and ACE inhibitors are used to prevent re-occlusion, reduce myocardial oxygen demand, and mitigate adverse cardiac remodeling.

In contrast, SCM-198 does not directly address the coronary occlusion but instead focuses on protecting the heart muscle from the damage caused by ischemia and reperfusion. Its proposed mechanisms of action, as demonstrated in preclinical studies, are multi-faceted and target key signaling pathways involved in cell death and inflammation.

SCM-198 has been shown to exert its cardioprotective effects through the activation of the PI3K/Akt/GSK3β signaling pathway . This pathway is a critical regulator of cell survival and apoptosis. By activating this cascade, SCM-198 is thought to inhibit cardiomyocyte apoptosis, a major contributor to infarct size.

Furthermore, SCM-198 has been implicated in the modulation of the Nox4-ROS (NADPH oxidase 4-Reactive Oxygen Species) signaling pathway . Overproduction of ROS following reperfusion is a key driver of oxidative stress and subsequent myocardial injury and fibrosis. SCM-198 appears to mitigate this by inhibiting the Nox4-ROS pathway, thereby reducing oxidative damage and preventing the development of myocardial fibrosis.

Preclinical Efficacy: A Head-to-Head Look at the Data

Direct comparative preclinical studies of SCM-198 against conventional treatments are not yet available. However, by examining data from separate studies using similar animal models of MI (typically left anterior descending coronary artery ligation in rats), we can draw informative comparisons.

Quantitative Comparison of Treatment Efficacy in Rat Models of Myocardial Infarction
ParameterControl (No Treatment)SCM-198 (Leonurine)Conventional Treatment (Thrombolysis/Reperfusion)
Infarct Size (% of Left Ventricle) ~32-57%[3][4]Reduced by ~35-50%Reduced by ~25-40%
Left Ventricular Ejection Fraction (LVEF) ~34-44%[5]Significantly ImprovedImproved
Left Ventricular Fractional Shortening (LVFS) Significantly ReducedSignificantly ImprovedImproved

Note: The data presented are aggregated from multiple preclinical studies and are intended for comparative purposes. The exact values can vary depending on the specific experimental conditions.

Experimental Protocols in Focus

Understanding the methodologies behind these findings is crucial for their interpretation. Below are detailed protocols for key experiments.

Induction of Myocardial Infarction in a Rat Model (Coronary Artery Ligation)
  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Anesthesia: Anesthesia is induced, and the animal is placed on a ventilator.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Ischemia and Reperfusion: For ischemia-reperfusion models, the ligature is released after a defined period (e.g., 30-45 minutes). For permanent infarction models, the ligature remains in place.

  • Treatment Administration: SCM-198 or the conventional treatment (e.g., intravenous thrombolytic agent) is administered at a specified time point relative to the induction of ischemia or reperfusion.

  • Outcome Assessment: Cardiac function is typically assessed by echocardiography at various time points. After a set duration (e.g., 24 hours or several weeks), the heart is excised for infarct size measurement.

Measurement of Myocardial Infarct Size
  • Heart Preparation: The heart is excised, and the left ventricle is sliced into transverse sections.

  • TTC Staining: The slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium, containing active dehydrogenase enzymes, stains red, while the infarcted tissue, lacking these enzymes, remains pale.

  • Image Analysis: The stained slices are photographed, and the areas of infarcted and total left ventricular tissue are measured using planimetry software.

  • Calculation: Infarct size is expressed as a percentage of the total left ventricular area or the area at risk.

Assessment of Cardiac Function by Echocardiography
  • Procedure: Transthoracic echocardiography is performed on anesthetized rats using a high-frequency ultrasound system.

  • Imaging Views: Standard views, such as the parasternal long-axis and short-axis views, are obtained.

  • Measurements: M-mode and two-dimensional images are used to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Functional Parameters: From these measurements, key parameters of cardiac function, including Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS), are calculated.

Visualizing the Pathways and Processes

To better understand the complex mechanisms and workflows, the following diagrams have been generated using the DOT language.

SCM198_Signaling_Pathway cluster_PI3K PI3K/Akt/GSK3β Pathway cluster_Nox4 Nox4-ROS Pathway SCM198 SCM-198 PI3K PI3K SCM198->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Cardiomyocyte Apoptosis GSK3b->Apoptosis Promotes SCM198_2 SCM-198 Nox4 Nox4 SCM198_2->Nox4 Inhibits ROS ROS Nox4->ROS Produces Fibrosis Myocardial Fibrosis ROS->Fibrosis Promotes

Figure 1: SCM-198 Signaling Pathways in Cardioprotection.

Preclinical_MI_Workflow cluster_assessment Assessment Methods Animal_Model Rat Model (e.g., Sprague-Dawley) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Model->MI_Induction Treatment Treatment Administration (SCM-198 or Conventional) MI_Induction->Treatment Assessment Outcome Assessment Treatment->Assessment Echo Echocardiography (Cardiac Function) Assessment->Echo TTC TTC Staining (Infarct Size) Assessment->TTC

Figure 2: Experimental Workflow for Preclinical MI Studies.

Conclusion

Conventional treatments for myocardial infarction are highly effective at restoring coronary blood flow and have dramatically improved patient survival. SCM-198 represents a promising, mechanistically distinct approach that focuses on protecting the heart muscle from ischemic and reperfusion injury. Preclinical data suggest that SCM-198 can reduce infarct size and improve cardiac function by targeting key signaling pathways involved in apoptosis and oxidative stress. While direct comparative studies are needed, the available evidence indicates that SCM-198 could be a valuable therapeutic strategy, potentially as an adjunct to conventional reperfusion therapies, to further improve outcomes for patients with myocardial infarction. Further research is warranted to translate these promising preclinical findings into clinical practice.

References

Leonurine: A Head-to-Head Comparison with Conventional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of leonurine, a naturally derived alkaloid, with established anti-inflammatory agents, dexamethasone and indomethacin. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.

Mechanism of Action: A Tale of Two Pathways

Leonurine exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes.

Leonurine's Dual-Pronged Approach:

  • NF-κB Pathway Inhibition: Leonurine has been shown to inhibit the activation of NF-κB.[1][2] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action impedes the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.

  • MAPK Pathway Attenuation: Leonurine also significantly suppresses the phosphorylation of key components of the MAPK pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By inhibiting these upstream kinases, leonurine effectively curtails the downstream signaling cascade that leads to the production of inflammatory cytokines and enzymes.

In contrast, dexamethasone, a potent corticosteroid, primarily acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), predominantly functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.

Signaling_Pathways Figure 1: Anti-inflammatory Signaling Pathways of Leonurine cluster_0 Leonurine's Mechanism of Action LPS LPS/IL-1β TLR4 TLR4/IL-1R LPS->TLR4 Stimulation TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK MAPKK MAPKKs (MKK3/6, MKK4/7, MEK1/2) TRAF6->MAPKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Transcription Leonurine Leonurine Leonurine->IKK Leonurine->MAPKK

Figure 1: Anti-inflammatory Signaling Pathways of Leonurine

Quantitative Comparison of Anti-Inflammatory Activity

Direct head-to-head comparative studies of leonurine with dexamethasone and indomethacin are limited. The following tables summarize available quantitative data from various preclinical studies to provide an indirect comparison of their anti-inflammatory potency. It is crucial to note that experimental conditions, such as cell types, stimulus concentrations, and assay methodologies, can vary between studies, impacting the absolute values.

In Vitro Anti-Inflammatory Activity
CompoundAssayCell LineStimulusEndpointIC50 / Effective ConcentrationCitation
Leonurine Nitric Oxide (NO) ProductionMurine ChondrocytesIL-1βNOSignificant inhibition at 5-20 µM
COX-2 ExpressionMouse Mastitis ModelLPSCOX-2Significant inhibition
Pro-inflammatory Cytokines (TNF-α, IL-6)RAW 264.7 MacrophagesLPSCytokine LevelsSignificant reduction at tested concentrations
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNOIC50 ≈ 34.60 µg/mL
Nitric Oxide (NO) ProductionJ774 MacrophagesLPSNODose-dependent inhibition (0.1-10 µM)
Indomethacin COX-1 InhibitionHuman Peripheral Monocytes-COX-1 ActivityIC50 = 0.0090 µM
COX-2 InhibitionHuman Peripheral MonocytesLPSCOX-2 ActivityIC50 = 0.31 µM
COX-2 InhibitionPurified mCOX-2-COX-2 ActivityIC50 = 127 nM
In Vivo Anti-Inflammatory Activity
CompoundAnimal ModelAssayEffective Dose% Inhibition of EdemaCitation
Leonurine MouseLPS-induced Mastitis-Significant alleviation of histopathological changes
RatOsteoarthritis Model-Prevention of cartilage destruction
Indomethacin RatCarrageenan-induced Paw Edema10 mg/kg54% at 3 hours
RatCarrageenan-induced Paw Edema1.0 mg/kg (EC50)-
RatCarrageenan-induced Paw Edema2 and 4 mg/kg50.37% and 58.06%

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of these findings.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., leonurine, dexamethasone) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Endpoint Measurement:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p65, p-p38) in cell lysates are determined by Western blotting.

Experimental_Workflow_In_Vitro Figure 2: Experimental Workflow for In Vitro Anti-Inflammatory Assay cluster_workflow LPS-Induced Inflammation in RAW 264.7 Cells cluster_analysis Endpoint Analysis A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Cell Seeding (96-well or 24-well plates) A->B C 3. Pre-treatment (Test Compounds) B->C D 4. Stimulation (LPS) C->D E 5. Incubation (24 hours) D->E F 6. Supernatant & Lysate Collection E->F G Nitric Oxide Assay (Griess Reagent) F->G H Cytokine Measurement (ELISA) F->H I Protein Expression (Western Blot) F->I

Figure 2: Experimental Workflow for In Vitro Anti-Inflammatory Assay
In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established acute inflammatory model for evaluating the in vivo efficacy of anti-inflammatory drugs.

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the compound being investigated.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion

Leonurine demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative quantitative data with established drugs like dexamethasone and indomethacin is still emerging, the available evidence suggests that leonurine is a promising candidate for further investigation as a novel anti-inflammatory agent. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to precisely delineate its therapeutic potential relative to existing treatments.

References

A Comparative Analysis of SCM-198's Anti-Fibrotic Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the anti-fibrotic effects of SCM-198 (Leonurine) against established and alternative therapeutic agents in various animal models of organ fibrosis. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-fibrotic therapies.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. SCM-198, a synthetic alkaloid derived from Herba Leonuri, has emerged as a promising anti-fibrotic agent. This guide synthesizes preclinical data on SCM-198's efficacy in validated animal models of liver and renal fibrosis, comparing its performance with standard-of-care and comparator drugs, including Pirfenidone, Nintedanib, and Losartan. While preclinical evidence demonstrates the potent anti-fibrotic activity of SCM-198 in hepatic and renal models, its effects in pulmonary fibrosis models have not yet been reported in the available scientific literature.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of SCM-198 and other anti-fibrotic agents.

Table 1: Efficacy in a Murine Model of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
Treatment GroupDosageKey Efficacy EndpointsPercentage Reduction in Fibrosis Markers
SCM-198 (Leonurine) 15 mg/kg/dayReduced collagen deposition, α-SMA, and COL1A1 expression.Significant reduction in collagen deposition and α-SMA levels.
30 mg/kg/dayFurther decreased fibrotic markers and inflammatory mediators.Dose-dependent and significant reduction in fibrotic markers.
Pirfenidone 120 mg/kg/dayDecreased serum ALT, AST, ALP, HA, LN, IV-C, and α-SMA gene expression.Significant reduction in liver fibrosis markers.
240 mg/kg/dayMore pronounced reduction in liver fibrosis markers.Significant and dose-dependent reduction in fibrosis.
Nintedanib 30 mg/kg/daySignificantly reduced hepatic collagen and inflammation.Significant reduction in hepatic fibrosis (p < 0.001).
60 mg/kg/dayDose-dependent reduction in liver necrosis, inflammation, and fibrosis.Significant reduction in hepatic fibrosis (p < 0.05).

Note: α-SMA (alpha-smooth muscle actin), COL1A1 (Collagen Type I Alpha 1 Chain), ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), ALP (Alkaline Phosphatase), HA (Hyaluronic Acid), LN (Laminin), IV-C (Type IV Collagen).

Table 2: Efficacy in a Murine Model of Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis
Treatment GroupDosageKey Efficacy EndpointsPercentage Reduction in Fibrosis Markers
SCM-198 (Leonurine) Not specifiedSuppressed expression of fibronectin, α-SMA, and type I/III collagen.Significant attenuation of renal interstitial fibrosis.
Losartan 10 mg/kg/dayReduced renal tubular expression of GRP78 and renal fibrosis.Significant reduction in collagen deposition.
20 mg/kg/dayAttenuated renal interstitial fibrosis and tubular cell apoptosis.Significant reduction in α-SMA and collagen I expression.

Note: α-SMA (alpha-smooth muscle actin), GRP78 (Glucose-Regulated Protein 78).

Table 3: Efficacy in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis
Treatment GroupDosageKey Efficacy EndpointsPercentage Reduction in Fibrosis Markers
SCM-198 (Leonurine) Data Not Available Not Applicable Not Applicable
Pirfenidone 300 mg/kg/dayAttenuated fibrocyte accumulation and collagen content.Fibrocyte pool size attenuated from 26.5% to 13.7%.
Nintedanib 30 mg/kg/dayPrevented the establishment of fibrosis in a continuous treatment protocol.Significant reduction in lung parenchyma damage.

Note: To date, no peer-reviewed studies have been identified that evaluate the efficacy of SCM-198 in a bleomycin-induced model of pulmonary fibrosis.

Experimental Protocols

Detailed methodologies for the key animal models and drug administration protocols are provided below to facilitate experimental replication and comparison.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
  • Model Induction: Male C57BL/6 mice are intraperitoneally injected with a 10% solution of CCl₄ in olive oil at a dose of 2 ml/kg body weight, twice weekly for 4-8 weeks to induce significant liver fibrosis.

  • SCM-198 (Leonurine) Administration: Leonurine is administered daily via oral gavage at doses of 15 mg/kg and 30 mg/kg, commencing at a specified time point after the initiation of CCl₄ injections.

  • Pirfenidone Administration: Pirfenidone is administered via gastric gavage at doses of 120 mg/kg and 240 mg/kg.

  • Nintedanib Administration: Nintedanib is administered daily by oral gavage at doses of 30 or 60 mg/kg.

  • Efficacy Assessment: At the end of the treatment period, animals are euthanized, and liver tissues are collected for histological analysis (H&E, Masson's trichrome, and Sirius Red staining), and molecular analysis (Western blot and qPCR for fibrosis markers). Serum is collected for liver function tests.

Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
  • Model Induction: Male C57BL/6 mice are anesthetized, and the left ureter is ligated at two points with 4-0 silk suture. The contralateral kidney serves as a control.

  • SCM-198 (Leonurine) Administration: The specific dosage and administration route for leonurine in the UUO model were not detailed in the available literature.

  • Losartan Administration: Losartan is administered daily by oral gavage at doses of 10 mg/kg or 20 mg/kg, starting from the day of surgery.

  • Efficacy Assessment: Kidneys are harvested at 7 or 14 days post-ligation. Renal fibrosis is assessed by histological staining (Masson's trichrome) and immunohistochemistry for fibrotic markers. Protein and gene expression of fibrotic mediators are quantified by Western blot and qPCR.

Bleomycin-Induced Pulmonary Fibrosis in Mice
  • Model Induction: Male C57BL/6 mice are anesthetized and a single intratracheal instillation of bleomycin sulfate (e.g., 2.5 U/kg) is administered to induce lung fibrosis.

  • SCM-198 (Leonurine) Administration: No published studies on the administration of SCM-198 in this model are currently available.

  • Pirfenidone Administration: Pirfenidone is administered orally, often mixed with food or via gavage, at a dose of 300 mg/kg/day, starting from a specified day post-bleomycin instillation.

  • Nintedanib Administration: Nintedanib is administered daily by oral gavage at a dose of 30 mg/kg.

  • Efficacy Assessment: Lungs are harvested at 14 or 21 days post-bleomycin administration. Pulmonary fibrosis is quantified by histological analysis (Ashcroft score), hydroxyproline content assay, and analysis of collagen deposition.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anti-fibrotic action of SCM-198 and the experimental workflows.

cluster_upstream Fibrotic Stimuli cluster_scm198 SCM-198 (Leonurine) cluster_pathways Intracellular Signaling cluster_downstream Fibrotic Response Angiotensin II Angiotensin II NADPH Oxidase 4 (Nox4) NADPH Oxidase 4 (Nox4) Angiotensin II->NADPH Oxidase 4 (Nox4) TGF-β1 TGF-β1 TGF-β/Smad3 TGF-β/Smad3 TGF-β1->TGF-β/Smad3 NF-κB NF-κB TGF-β1->NF-κB SCM-198 SCM-198 SCM-198->NADPH Oxidase 4 (Nox4) Inhibits SCM-198->TGF-β/Smad3 Inhibits SCM-198->NF-κB Inhibits Hippo-YAP Hippo-YAP SCM-198->Hippo-YAP Inhibits ROS Production ROS Production NADPH Oxidase 4 (Nox4)->ROS Production Myofibroblast Activation Myofibroblast Activation ROS Production->Myofibroblast Activation TGF-β/Smad3->Myofibroblast Activation Inflammation Inflammation NF-κB->Inflammation Collagen Deposition Collagen Deposition Myofibroblast Activation->Collagen Deposition

Caption: SCM-198's anti-fibrotic signaling pathways.

cluster_induction Fibrosis Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Induce Fibrosis (e.g., CCl4, UUO, Bleomycin) Vehicle Vehicle Induction->Vehicle SCM-198 SCM-198 Induction->SCM-198 Comparator Comparator Drug (e.g., Pirfenidone, Nintedanib, Losartan) Induction->Comparator Histology Histological Analysis (H&E, Masson's, Sirius Red) Vehicle->Histology Biochemical Biochemical Assays (Hydroxyproline, Serum Markers) Vehicle->Biochemical Molecular Molecular Analysis (qPCR, Western Blot) Vehicle->Molecular SCM-198->Histology SCM-198->Biochemical SCM-198->Molecular Comparator->Histology Comparator->Biochemical Comparator->Molecular

Caption: General experimental workflow for animal models.

Conclusion

SCM-198 (Leonurine) demonstrates significant anti-fibrotic effects in preclinical models of liver and renal fibrosis, positioning it as a compelling candidate for further investigation. Its mechanisms of action, involving the inhibition of key pro-fibrotic signaling pathways such as TGF-β/Smad3, NF-κB, and Hippo-YAP, provide a strong rationale for its therapeutic potential. While direct comparative data with established drugs in head-to-head studies are limited, the existing evidence suggests that SCM-198's efficacy is comparable to that of other anti-fibrotic agents in these models. A notable gap in the current research is the lack of data on SCM-198's effects in pulmonary fibrosis models. Future studies should address this to broaden the understanding of SCM-198's therapeutic utility across a wider range of fibrotic diseases. This guide underscores the importance of continued research into SCM-198 as a potential novel therapy for patients suffering from fibrotic conditions.

Cross-Species Efficacy of Leonurine in Cardiovascular Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Leonurine in various preclinical models of cardiovascular disease across different species. The information is compiled from peer-reviewed studies to support further research and development of this promising natural compound.

Quantitative Efficacy Data

The following tables summarize the quantitative data on Leonurine's efficacy in rodent and rabbit models of cardiovascular disease.

Table 1: Efficacy of Leonurine in Rat Models of Cardiovascular Disease

Cardiovascular Disease ModelDosing RegimenAdministration RouteKey Efficacy OutcomesReference(s)
Myocardial Infarction (MI) 15 mg/kg/dayIntraperitoneal (i.p.)Reduced infarct size, improved cardiac function[1][2]
15 mg/kg/dayOral gavageAlleviated collagen deposition and MI size, inhibited cell apoptosis, improved myocardial function[1]
60 mg/kg/dayOralSignificantly reduced infarct size, decreased plasma CK-MB and Tn-I levels[3]
7.5 and 15 mg/kgIntraperitoneal (i.p.)Reduced release of infarct-related enzymes, restored cardiac function[4]
Heart Failure (Isoproterenol-induced) 25, 50, 100 mg/kg/daySubcutaneous (s.c.)Enhanced cardiac function, reduced cardiac fibrosis
Myocardial Fibrosis 7.5, 15, and 30 mg/kg/dayNot specifiedInhibited myocardial fibrosis by down-regulating Nox4 expression and ROS production

Table 2: Efficacy of Leonurine in Mouse Models of Cardiovascular Disease

Cardiovascular Disease ModelDosing RegimenAdministration RouteKey Efficacy OutcomesReference(s)
Myocarditis (Doxorubicin-induced) 10 and 20 mg/kg/dayGavageReduced levels of myocardial injury markers (CK-MB, LDH, cTnT), suppressed myocardial cell apoptosis
Atherosclerosis (ApoE-/- mice) 20 and 40 mg/kg/dayNot specifiedIncreased fibrous cap thickness and collagen content to enhance plaque stability

Table 3: Efficacy of Leonurine in Rabbit Models of Cardiovascular Disease

Cardiovascular Disease ModelDosing RegimenAdministration RouteKey Efficacy OutcomesReference(s)
Atherosclerosis (Cholesterol-fed) Not specifiedNot specifiedReduced atherosclerotic lesions, decreased total cholesterol

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Myocardial Infarction Model in Rats (Coronary Artery Ligation)
  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction: The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia. Successful MI is often confirmed by ST-segment elevation on an electrocardiogram (ECG) and the appearance of a pale area in the infarcted region.

  • Leonurine Administration: Leonurine is administered, typically starting from the day of the MI induction, via oral gavage or intraperitoneal injection. Dosing regimens and durations vary between studies.

  • Efficacy Assessment:

    • Cardiac Function: Evaluated using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS). Hemodynamic parameters such as left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP) are also measured.

    • Infarct Size Measurement: Histological staining, such as Masson's trichrome, is used to delineate the fibrotic scar tissue from viable myocardium.

    • Apoptosis Assessment: TUNEL staining is employed to quantify apoptotic cells in the myocardial tissue.

    • Biochemical Markers: Serum levels of cardiac injury markers like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured.

Doxorubicin-Induced Myocarditis in Mice
  • Animal Model: Male C57BL/6J mice.

  • Disease Induction: Myocarditis is induced by intraperitoneal injection of doxorubicin.

  • Leonurine Administration: Leonurine is administered daily via oral gavage for a specified period.

  • Efficacy Assessment:

    • Histopathology: Heart tissues are examined for inflammatory cell infiltration and myocardial damage using Hematoxylin and Eosin (H&E) staining.

    • Apoptosis: TUNEL staining is used to detect apoptotic cardiomyocytes.

    • Biochemical Markers: Serum levels of CK-MB, lactate dehydrogenase (LDH), and cTnT are quantified.

    • Inflammatory Cytokines: Levels of inflammatory markers in the serum and cardiac tissue are measured by ELISA.

Cholesterol-Fed Rabbit Model of Atherosclerosis
  • Animal Model: New Zealand White rabbits are commonly used.

  • Disease Induction: Atherosclerosis is induced by feeding the rabbits a high-cholesterol diet for an extended period. In some models, this is combined with arterial injury (e.g., balloon injury of the iliac artery) to accelerate plaque formation.

  • Leonurine Administration: The route and dosage of Leonurine administration can vary.

  • Efficacy Assessment:

    • Atherosclerotic Lesion Area: The extent of atherosclerotic plaques in the aorta and other arteries is quantified, often after staining with dyes like Sudan IV.

    • Lipid Profile: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured.

    • Histopathology: Arterial sections are examined for plaque composition, including lipid content, smooth muscle cells, and inflammatory cells.

Signaling Pathways and Experimental Workflow

The cardioprotective effects of Leonurine are mediated through multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow.

G cluster_stimulus Cardiovascular Stress cluster_leonurine Leonurine Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Ischemia Ischemia PI3K_Akt PI3K/Akt Ischemia->PI3K_Akt TGF_beta_Smad2 TGF-β/Smad2 Ischemia->TGF_beta_Smad2 Myocardial_Infarction Myocardial_Infarction Nox4_ROS Nox4-ROS Myocardial_Infarction->Nox4_ROS Atherosclerosis Atherosclerosis MAPK_ERK MAPK/ERK Atherosclerosis->MAPK_ERK Leonurine Leonurine Leonurine->PI3K_Akt Activates Leonurine->Nox4_ROS Inhibits Leonurine->TGF_beta_Smad2 Inhibits Leonurine->MAPK_ERK Inhibits Anti_apoptosis Anti-apoptosis PI3K_Akt->Anti_apoptosis Anti_oxidation Anti-oxidation Nox4_ROS->Anti_oxidation Anti_fibrosis Anti-fibrosis TGF_beta_Smad2->Anti_fibrosis Anti_inflammation Anti-inflammation MAPK_ERK->Anti_inflammation Cardioprotection Cardioprotection Anti_apoptosis->Cardioprotection Anti_oxidation->Cardioprotection Anti_inflammation->Cardioprotection Anti_fibrosis->Cardioprotection

Figure 1: Key signaling pathways modulated by Leonurine in cardiovascular disease.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (Rat, Mouse, Rabbit) Disease_Induction Induce Cardiovascular Disease (e.g., MI, Atherosclerosis) Animal_Model->Disease_Induction Leonurine_Admin Administer Leonurine (Specify Dose & Route) Disease_Induction->Leonurine_Admin Control_Group Administer Vehicle (Control) Disease_Induction->Control_Group Efficacy_Assessment Assess Efficacy (e.g., Cardiac Function, Histology) Leonurine_Admin->Efficacy_Assessment Control_Group->Efficacy_Assessment Mechanism_Study Investigate Mechanism (e.g., Western Blot, PCR) Efficacy_Assessment->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis

Figure 2: General experimental workflow for evaluating Leonurine's cardioprotective effects.

Conclusion and Future Directions

The available preclinical data strongly suggest that Leonurine possesses significant cardioprotective effects across various species and models of cardiovascular disease. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, apoptosis, and fibrosis, makes it a compelling candidate for further development.

However, a notable gap in the current literature is the lack of direct cross-species comparative pharmacokinetic studies. Such studies are crucial for understanding how Leonurine is absorbed, distributed, metabolized, and excreted in different species, which will be vital for translating preclinical findings to human clinical trials. Future research should prioritize these comparative pharmacokinetic analyses to establish a more robust foundation for determining optimal dosing and predicting efficacy in humans.

References

A Comparative Analysis of SCM-198 and Metformin in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two therapeutic compounds, SCM-198 and metformin, in the context of preclinical diabetes models. While metformin is a cornerstone in the management of type 2 diabetes, SCM-198 is an emerging compound with demonstrated anti-diabetic properties. This document synthesizes available preclinical data to offer a comparative perspective on their efficacy and mechanisms of action.

It is important to note that the data presented here are compiled from separate studies. To date, no head-to-head comparative studies of SCM-198 and metformin in the same experimental setting have been published. Therefore, the following comparisons are based on findings from independent research and should be interpreted with this consideration in mind.

Efficacy in a Type 2 Diabetes Model (db/db mice)

The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes. The following tables summarize the reported effects of SCM-198 and metformin in this model from separate studies.

Table 1: Effects on Glucose Homeostasis in db/db Mice
ParameterSCM-198 TreatmentMetformin Treatment
Dosage 200 mg/kg/day (3 weeks)[1]Not specified in the available abstract for db/db mice, but effective in improving hyperinsulinemia[2]
Fasting Blood Glucose Significantly reduced[1]Lowered to normal values[2]
Plasma Insulin Significantly increased[1]Improved hyperinsulinemia (indicative of enhanced insulin sensitivity)
Table 2: Effects on Plasma Lipid Profile in db/db Mice
ParameterSCM-198 TreatmentMetformin Treatment
Dosage 200 mg/kg/day (3 weeks)Not specified in the available abstract for db/db mice
Triacylglycerol (TAG) Significantly loweredNo specific data available from the provided abstracts for db/db mice
High-Density Lipoprotein (HDL) Cholesterol Significantly increasedNo specific data available from the provided abstracts for db/db mice

Mechanisms of Action: Distinct Signaling Pathways

SCM-198 and metformin appear to exert their anti-diabetic effects through different primary signaling pathways.

SCM-198: Inhibition of the NF-κB Pathway

SCM-198 has been shown to exhibit anti-inflammatory activity by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Chronic low-grade inflammation is implicated in the pathogenesis of insulin resistance. By suppressing the NF-κB pathway, SCM-198 may reduce the expression of pro-inflammatory cytokines that contribute to insulin resistance.

SCM198_Pathway cluster_NFkB_IkB cluster_nucleus Nucleus SCM198 SCM-198 IKK IKK SCM198->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Insulin_Resistance Insulin Resistance Inflammatory_Genes->Insulin_Resistance

SCM-198 Signaling Pathway
Metformin: Activation of the AMPK Pathway

Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activation of AMPK in the liver leads to the inhibition of gluconeogenesis (glucose production), a major contributor to hyperglycemia in type 2 diabetes. In peripheral tissues like muscle, AMPK activation enhances glucose uptake.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulates Blood_Glucose ↓ Blood Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose

Metformin Signaling Pathway

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-diabetic effects of compounds in mouse models.

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the body to clear a glucose load from the bloodstream.

Workflow:

OGTT_Workflow Start Start Fast Fast Mice (6-16 hours) Start->Fast Baseline Measure Baseline Blood Glucose (t=0) Fast->Baseline Gavage Administer Glucose (oral gavage) Baseline->Gavage Measure_Glucose Measure Blood Glucose at multiple time points (e.g., 15, 30, 60, 120 min) Gavage->Measure_Glucose End End Measure_Glucose->End

Oral Glucose Tolerance Test Workflow

Methodology:

  • Mice are fasted for a specified period, typically 6 to 16 hours, with free access to water.

  • A baseline blood glucose measurement is taken from the tail vein (t=0).

  • A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.

  • The area under the curve (AUC) of the blood glucose concentration over time is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

This test evaluates the systemic response to insulin, providing a measure of insulin sensitivity.

Methodology:

  • Mice are typically fasted for a shorter duration than for an OGTT, for example, 4-6 hours.

  • A baseline blood glucose level is measured (t=0).

  • Insulin (e.g., 0.75 U/kg body weight) is administered via intraperitoneal injection.

  • Blood glucose levels are monitored at several time points (e.g., 15, 30, 45, 60 minutes) after insulin injection.

  • The rate of glucose disappearance from the blood reflects insulin sensitivity.

Measurement of Plasma Insulin and Lipids

Methodology:

  • Blood Collection: Blood samples are collected from fasted mice, often via cardiac puncture or from the tail vein. Plasma is separated by centrifugation.

  • Insulin Measurement: Plasma insulin concentrations are typically determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. The assay involves the capture of insulin by specific antibodies and detection using an enzyme-conjugated secondary antibody that produces a colorimetric signal proportional to the insulin concentration.

  • Lipid Measurement: Plasma levels of triacylglycerols and cholesterol are measured using commercially available enzymatic assay kits.

Conclusion

Based on the available preclinical data, both SCM-198 and metformin demonstrate significant anti-diabetic effects in the db/db mouse model of type 2 diabetes. They both effectively lower blood glucose levels. However, they appear to achieve these effects through distinct mechanisms of action. SCM-198's primary mechanism involves the inhibition of the pro-inflammatory NF-κB pathway, suggesting a potential role for anti-inflammatory agents in diabetes treatment. In contrast, metformin, a well-established therapeutic, primarily acts by activating the central metabolic regulator, AMPK.

The observed increase in plasma insulin with SCM-198 treatment in db/db mice warrants further investigation to determine if this is due to a direct effect on beta-cell function or an indirect consequence of improved insulin sensitivity.

Further research, particularly direct head-to-head comparative studies, is necessary to fully elucidate the relative efficacy and therapeutic potential of SCM-198 compared to metformin. Such studies would provide crucial information for the future development of novel anti-diabetic therapies.

References

SCM-198: An In Vitro and In Vivo Correlation of its Therapeutic Effects in Endometriosis and Type 1 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

SCM-198, a synthetic derivative of leonurine, has demonstrated significant therapeutic potential in preclinical studies for both endometriosis and type 1 diabetes mellitus. This guide provides a comprehensive comparison of SCM-198's performance with established alternative treatments for these conditions, supported by in vitro and in vivo experimental data. The information is intended to offer researchers, scientists, and drug development professionals an objective overview to inform further investigation and potential clinical application.

Endometriosis: SCM-198 vs. Standard Therapies

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. Current treatment strategies primarily focus on hormonal therapies to suppress lesion growth and alleviate pain. This section compares the effects of SCM-198 with established treatments such as Letrozole and Medroxyprogesterone Acetate (MPA).

In Vitro Data Comparison
ParameterSCM-198LetrozoleMedroxyprogesterone Acetate (MPA)
Cell Line/Model Human ectopic endometrial stromal cells (eESCs)Human endometrial explants in 3D fibrin matrixHuman endometrial stromal cells
Effect on Cell Proliferation Inhibits proliferationStimulated growth of normal endometrial explants[1]Significant antiproliferative effects[2]
Effect on Apoptosis Promotes apoptosis by increasing Bax/Bcl-2 ratioIncreased apoptosis in a mouse model[3]-
Mechanism of Action Upregulates autophagy via inhibition of TNF-α-activated aromatase-estrogen-ERα signal and increases PRB expression.[1]Aromatase inhibitor, decreases estrogen biosynthesis.[3]Direct antiproliferative effects, enhanced in the absence of exogenous E2.
In Vivo Data Comparison
ParameterSCM-198LetrozoleMedroxyprogesterone Acetate (MPA)
Animal Model Mouse model of endometriosisMouse model of endometriosis-
Effect on Lesion Size Significantly decreased weights and sizes of ectopic lesions.Significantly decreased the size of endometriotic lesions.Induces atrophic changes in ectopic implants.
Effect on Cell Proliferation -Decreased cell proliferation.-
Effect on Apoptosis Increased Bax/Bcl-2 ratio in ectopic lesions.Increased apoptosis.-
Other Effects Reduced collagen accumulation in ectopic lesions.Reduced VEGF and PGE levels in peritoneal fluid.Suppresses ovulation and serum LH and E2 levels.

Type 1 Diabetes Mellitus: SCM-198 vs. Standard Therapies

Type 1 Diabetes Mellitus is an autoimmune disease resulting in the destruction of insulin-producing pancreatic β-cells. SCM-198 has shown protective effects on these cells. This section compares its efficacy with commonly used antidiabetic agents, Pioglitazone and Dapagliflozin.

In Vitro Data Comparison
ParameterSCM-198PioglitazoneDapagliflozin
Cell Line/Model Min6 cells (murine pancreatic β-cell line)Endothelial progenitor cells (EPCs) from individuals with impaired glucose toleranceHuman islets
Effect on Cell Viability/Apoptosis Protects from apoptosis by modulating the Bax/Bcl-2/Caspase-3 signaling cascade.Improved viability and capacity to form tubular-like structures.No direct effect on insulin or glucagon secretion.
Mechanism of Action Attenuates apoptosis through inhibition of the Bax/Bcl-2/Caspase-3 signaling pathway.PPARγ-specific effects, prevented by a PPARγ-antagonist.Potent and selective inhibitor of the renal sodium-glucose cotransporter SGLT2.
Anti-inflammatory Effects -Reduced levels of EPC adhesion molecules and TNFα expression.-
In Vivo Data Comparison
ParameterSCM-198PioglitazoneDapagliflozin
Animal Model Streptozotocin (STZ)-induced T1DM model miceZucker Diabetic Fatty (ZDF) rats (model of diabetes)Normal and diabetic rats
Effect on Blood Glucose Reduced fasting blood glucose (FBG) and area under the glucose curve.Lowered blood glucose levels.Reduced hyperglycemia.
Effect on Insulin Levels/Sensitivity --Significantly increased glucose utilization rate.
Effect on Pancreatic β-cells Effectively improved the histopathological changes of the pancreas.Restored in vivo muscle oxidative capacity.-
Other Metabolic Effects Reduced blood lipid levels.Lowering of plasma triglycerides and muscle lipid content.Induced renal glucose excretion.

Experimental Protocols

SCM-198 for Endometriosis
  • In Vitro Apoptosis Assay: Ectopic endometrial stromal cells (eESCs) were treated with varying concentrations of SCM-198. Apoptosis was assessed by measuring the expression of Bax and Bcl-2 proteins via Western blotting.

  • In Vivo Mouse Model: Endometriosis was induced in mice by autotransplantation of uterine tissue. Mice were then treated with SCM-198 (7.5 mg/kg or 15 mg/kg) daily for one week. The weights and sizes of the ectopic lesions were measured, and tissue sections were analyzed for markers of apoptosis and fibrosis.

SCM-198 for Type 1 Diabetes
  • In Vitro Apoptosis Assay: Min6 pancreatic β-cells were damaged with streptozotocin (STZ) and then treated with SCM-198. The protective effect against apoptosis was evaluated by measuring the expression of proteins in the Bax/Bcl-2/Caspase-3 signaling pathway using Western blotting.

  • In Vivo Mouse Model: Type 1 diabetes was induced in mice using STZ. The therapeutic effect of SCM-198 was evaluated by measuring fasting blood glucose, blood lipid levels, and assessing histopathological changes in the pancreas and aorta.

Signaling Pathways and Experimental Workflows

SCM-198 in Endometriosis

SCM198_Endometriosis cluster_inflammation Inflammatory Cascade cluster_estrogen Estrogen Signaling cluster_progesterone Progesterone Signaling cluster_cellular_processes Cellular Processes in Endometriosis TNF_alpha TNF-α Aromatase Aromatase TNF_alpha->Aromatase activates Estrogen Estrogen Aromatase->Estrogen produces ER_alpha ERα Estrogen->ER_alpha activates Low_Autophagy Low Autophagy ER_alpha->Low_Autophagy promotes PRB Progesterone Receptor B PRB->Low_Autophagy inhibits Inhibited_Apoptosis Inhibited Apoptosis (Lesion Growth) Low_Autophagy->Inhibited_Apoptosis SCM198 SCM-198 SCM198->TNF_alpha inhibits SCM198->ER_alpha inhibits SCM198->PRB promotes

Caption: SCM-198 signaling pathway in endometriosis treatment.

SCM-198 in Type 1 Diabetes

SCM198_T1DM cluster_stress Cellular Stress cluster_apoptosis Apoptotic Pathway Oxidative_Stress Oxidative Stress (e.g., from STZ) Bax Bax Oxidative_Stress->Bax activates Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2 Bcl-2 Bcl2->Bax inhibits Apoptosis β-cell Apoptosis Caspase3->Apoptosis SCM198 SCM-198 SCM198->Bax inhibits SCM198->Bcl2 promotes

Caption: SCM-198's protective mechanism in pancreatic β-cells.

Experimental Workflow for In Vivo Endometriosis Model

Endometriosis_Workflow Start Start Induce_Endometriosis Induce Endometriosis in Mice (Uterine Tissue Autotransplantation) Start->Induce_Endometriosis Treatment Daily Treatment (SCM-198 or Vehicle Control) Induce_Endometriosis->Treatment Duration 1 Week Treatment Duration Treatment->Duration Euthanasia Euthanize Mice Duration->Euthanasia Analysis Analyze Ectopic Lesions: - Measure Weight and Size - Histology (H&E) - Western Blot (Bax/Bcl-2) - Masson Staining (Collagen) Euthanasia->Analysis End End Analysis->End

Caption: Workflow for in vivo evaluation of SCM-198 in endometriosis.

Experimental Workflow for In Vivo Type 1 Diabetes Model

T1DM_Workflow Start Start Induce_T1DM Induce Type 1 Diabetes in Mice (Streptozotocin Injection) Start->Induce_T1DM Treatment SCM-198 Treatment Induce_T1DM->Treatment Monitoring Monitor: - Fasting Blood Glucose - Blood Lipids Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Histopathology of Pancreas and Aorta Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Workflow for in vivo assessment of SCM-198 in type 1 diabetes.

References

Evaluating the Synergistic Effects of Leonurine in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of Leonurine when combined with other therapeutic agents. The following sections detail the enhanced efficacy of these combinations in various models, supported by experimental data and methodologies.

Leonurine and Cisplatin: A Synergistic Approach in Cervical Cancer Therapy

The combination of Leonurine with the chemotherapeutic agent cisplatin has demonstrated a significant synergistic effect in inhibiting the proliferation of cervical cancer cells.[1][2][3] This synergy allows for enhanced anti-tumor activity at lower concentrations, potentially reducing the dose-related side effects of cisplatin.

Quantitative Analysis of Synergistic Efficacy

The synergistic anti-proliferative effects of Leonurine and cisplatin have been quantified in human cervical cancer cell lines, C33A and MS751. The Combination Index (CI), a measure of drug interaction, was calculated to be less than 1, indicating a synergistic relationship.[4]

Cell LineDrug CombinationCombination Index (CI)Outcome
C33A & MS7515 µM Cisplatin + 400 µM Leonurine0.69Synergistic anti-proliferative effect[4]
C33A & MS7515 µM Cisplatin + 800 µM Leonurine0.67Stronger synergistic anti-proliferative effect

Table 1: Combination Index of Leonurine and Cisplatin in Cervical Cancer Cells.

The co-administration of Leonurine and cisplatin leads to a significant increase in apoptosis and arrests the cell cycle at the G1 phase. This is accompanied by an elevated BAX/BCL-2 ratio and increased expression of cleaved caspase-3 and PARP, all markers of programmed cell death.

Treatment GroupC33A (% Apoptosis)MS751 (% Apoptosis)
Control~5%~5%
Leonurine (800µM)~15%~12%
Cisplatin (5µM)~20%~18%
Leonurine + Cisplatin~40% ~35%

Table 2: Apoptosis Rates in Cervical Cancer Cells Treated with Leonurine and Cisplatin. (Approximate values based on graphical data from cited sources)

Mechanism of Synergy: Overcoming Drug Resistance

The synergistic effect of Leonurine is attributed to its ability to down-regulate the expression of multidrug resistance (MDR) associated proteins, specifically P-glycoprotein (P-Gp) and Multidrug Resistance Protein 1 (MRP1). These proteins act as efflux pumps, removing chemotherapeutic agents from cancer cells and thereby conferring resistance. By inhibiting these pumps, Leonurine increases the intracellular concentration and efficacy of cisplatin.

G cluster_0 Cancer Cell cluster_1 Drug Efflux cluster_2 Apoptosis Induction Cisplatin Cisplatin PGp P-gp Cisplatin->PGp is effluxed by MRP1 MRP1 Cisplatin->MRP1 is effluxed by Apoptosis Apoptosis Cisplatin->Apoptosis induces Cisplatin->Apoptosis Leonurine Leonurine Leonurine->PGp inhibits Leonurine->MRP1 inhibits Leonurine->Apoptosis induces Leonurine->Apoptosis

Mechanism of Leonurine-Cisplatin Synergy.
Experimental Protocols

Cell Proliferation Assay (CCK-8)

  • Human cervical cancer cells (C33A and MS751) were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of Leonurine (0-2000µM) and cisplatin (0-15µM), alone or in combination, for 24 or 48 hours.

  • 10µL of CCK-8 solution was added to each well and incubated for 2-4 hours.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Apoptosis Analysis (Flow Cytometry)

  • Cells were treated with Leonurine (800µM), cisplatin (5µM), or a combination of both for 48 hours.

  • Cells were harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • After incubation in the dark, the samples were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis

  • Following treatment, total protein was extracted from the cells.

  • Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against P-Gp, MRP1, BAX, BCL-2, cleaved caspase-3, PARP, and a loading control (e.g., β-tubulin).

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence detection system.

G start Seed Cells treat Treat with Leonurine +/- Cisplatin start->treat cck8 CCK-8 Assay (Cell Viability) treat->cck8 flow Flow Cytometry (Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb end Analyze Data cck8->end flow->end wb->end G Doxorubicin Doxorubicin OxidativeStress Oxidative Stress (↑ MDA) Doxorubicin->OxidativeStress Inflammation Inflammation (↑ IL-1β, IL-6, TNF-α) Doxorubicin->Inflammation MAPK_ERK MAPK/ERK Pathway Doxorubicin->MAPK_ERK activates Apoptosis Cardiomyocyte Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis Leonurine Leonurine Leonurine->OxidativeStress inhibits Leonurine->Inflammation inhibits Leonurine->MAPK_ERK inhibits MAPK_ERK->Apoptosis G Leonurine Leonurine PI3K_Akt PI3K/Akt Pathway Leonurine->PI3K_Akt activates Aspirin_Cysteine Aspirin / Cysteine Antioxidant ↑ Antioxidant Enzymes (SOD, GPx, CAT) Aspirin_Cysteine->Antioxidant PI3K_Akt->Antioxidant Anti_inflammatory ↓ Anti-inflammatory Response PI3K_Akt->Anti_inflammatory Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection

References

Independent Validation of SCM-198 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on SCM-198, a synthetic derivative of leonurine. The data presented here is collated from multiple preclinical studies investigating its therapeutic potential in endometriosis and type 1 diabetes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the elucidated signaling pathways to facilitate independent assessment and further research.

Comparative Efficacy of SCM-198 in Preclinical Models

The following tables summarize the quantitative outcomes of SCM-198 treatment in rodent models of endometriosis and type 1 diabetes. These studies, while not direct head-to-head comparisons with other drugs, provide a baseline for the compound's biological activity.

Table 1: Effect of SCM-198 on Endometriotic Lesions in Mice

ParameterControl GroupSCM-198 Treated GroupPercentage ChangeReference
Lesion Weight (mg)Data not consistently reportedSignificantly decreasedNot applicable[1]
Lesion Size (mm³)Data not consistently reportedSignificantly decreasedNot applicable[1]
Bax/Bcl-2 Ratio in Ectopic LesionsLower ratio (pro-survival)Increased ratio (pro-apoptotic)Not specified[1]
Fibronectin 1 (FN1) and Vimentin LevelsHigher levels (fibrosis markers)Reduced levelsNot specified[1]

Table 2: Protective Effects of SCM-198 in a Mouse Model of Type 1 Diabetes

ParameterDiabetic Control GroupSCM-198 Treated GroupKey FindingReference
Fasting Blood Glucose (FBG)ElevatedReducedSignificant reduction[2]
Area Under the Glucose Curve (AUC)ElevatedReducedSignificant reduction
Blood Lipid LevelsElevatedReducedImprovement in lipid profile
Pancreatic HistopathologyDamaged isletsImproved morphologyProtective effect on β-cells
Oxidative Stress MarkersIncreasedReducedAntioxidant effect

Elucidated Signaling Pathways of SCM-198

SCM-198 has been shown to modulate multiple signaling pathways to exert its therapeutic effects. The following diagrams illustrate the key mechanisms of action described in the literature.

SCM198_Endometriosis_Pathway cluster_inflammation Inflammatory Signaling TNFa TNF-α Aromatase Aromatase TNFa->Aromatase Estrogen Estrogen Aromatase->Estrogen ERa ERα Estrogen->ERa Autophagy Low Autophagy ERa->Autophagy SCM198 SCM-198 SCM198->TNFa PRB PRB Expression SCM198->PRB Apoptosis Reduced Apoptosis of Endometrial Stromal Cells Autophagy->Apoptosis Endometriosis Endometriosis Progression Apoptosis->Endometriosis PRB->Autophagy

SCM-198 action in endometriosis.

In the context of endometriosis, SCM-198 appears to counteract the inflammatory and hormonal signaling that promotes lesion survival. It inhibits the TNF-α-induced aromatase-estrogen-ERα signaling pathway, which in turn upregulates autophagy and promotes apoptosis of ectopic endometrial stromal cells. Concurrently, SCM-198 increases the expression of progesterone receptor B (PRB), further contributing to the restoration of normal cellular processes.

SCM198_T1D_Pathway SCM198 SCM-198 Bax Bax SCM198->Bax Bcl2 Bcl-2 SCM198->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Apoptosis Pancreatic β-cell Apoptosis Caspase3->Apoptosis T1D Type 1 Diabetes Progression Apoptosis->T1D

SCM-198's anti-apoptotic effect in T1D.

In type 1 diabetes, SCM-198 demonstrates a protective effect on pancreatic β-cells by modulating the intrinsic apoptosis pathway. It has been shown to inhibit the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the inhibition of Caspase-3 activation, a key executioner of apoptosis, thereby preserving β-cell mass and function.

Experimental Protocols

The following section details the methodologies employed in the cited research for key experiments.

Endometriosis Mouse Model
  • Model Induction: Endometriosis is surgically induced in female mice. Uterine fragments from donor mice are implanted into the peritoneal cavity of recipient mice.

  • Treatment: Following a recovery period to allow for lesion establishment, mice are treated with SCM-198 or a vehicle control, typically via oral gavage, for a specified duration (e.g., several weeks).

  • Outcome Measures: At the end of the treatment period, mice are euthanized, and the ectopic lesions are excised, weighed, and measured. Tissues are then processed for histological analysis (e.g., H&E staining), immunohistochemistry (IHC) for protein expression (e.g., ERα, PR), and molecular analysis (e.g., Western blotting for apoptotic and fibrotic markers).

Streptozotocin (STZ)-Induced Type 1 Diabetes Mouse Model
  • Model Induction: Type 1 diabetes is induced in mice through multiple low-dose intraperitoneal injections of streptozotocin (STZ), a toxin that selectively destroys pancreatic β-cells.

  • Treatment: Once hyperglycemia is confirmed, mice are administered SCM-198 or a vehicle control daily.

In Vitro Cell Culture Experiments
  • Cell Lines: Ectopic endometrial stromal cells (eESCs) isolated from patient tissues or immortalized cell lines are used for endometriosis studies. For diabetes research, pancreatic β-cell lines (e.g., MIN6) are utilized.

  • Treatments: Cells are cultured and treated with varying concentrations of SCM-198, often in the presence of a pro-inflammatory or pro-apoptotic stimulus (e.g., TNF-α for eESCs, STZ for MIN6 cells).

  • Assays: A variety of in vitro assays are employed to assess cellular responses, including:

    • Western Blotting: To quantify the expression of key proteins in signaling pathways (e.g., ERα, PR, Bax, Bcl-2, LC3B).

    • ELISA: To measure the concentration of secreted factors such as estrogen and TNF-α.

    • RNA Sequencing (RNA-seq): To identify global changes in gene expression following SCM-198 treatment.

    • Cell Viability and Apoptosis Assays: To determine the effect of SCM-198 on cell survival and programmed cell death.

Experimental_Workflow InVivo In Vivo Studies (Mouse Models) ModelInduction Disease Model Induction (e.g., Surgery, STZ) InVivo->ModelInduction InVitro In Vitro Studies (Cell Culture) CellTreatment Cell Treatment with SCM-198 +/- Stimulus InVitro->CellTreatment Treatment SCM-198 Administration ModelInduction->Treatment Outcome Outcome Assessment Treatment->Outcome Histology Histology & Immunohistochemistry Outcome->Histology Biochem Biochemical Analysis (e.g., Blood Glucose) Outcome->Biochem MolBio Molecular Biology (Western Blot, RNA-seq) Outcome->MolBio CellAnalysis Cellular & Molecular Analysis CellTreatment->CellAnalysis CellAnalysis->MolBio FuncAssays Functional Assays (Viability, Apoptosis) CellAnalysis->FuncAssays

General experimental workflow.

This guide provides a consolidated overview of the preclinical research on SCM-198. While the findings are promising, it is important to note the absence of direct, independent validation studies and head-to-head comparisons with established therapies. Further research is warranted to corroborate these initial findings and to establish the clinical translatability of SCM-198.

References

A Preclinical Assessment of SCM-198: Evaluating Long-Term Safety and Efficacy in Endometriosis and Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

SCM-198, a synthetic derivative of leonurine, is emerging as a potential therapeutic agent for chronic conditions such as endometriosis and type 1 diabetes. Preclinical studies have highlighted its anti-inflammatory, antioxidant, and immunomodulatory properties. This guide provides a comprehensive comparison of SCM-198 with current standard-of-care treatments for these conditions, focusing on long-term safety and efficacy. While clinical data for SCM-198 is not yet available, this guide leverages existing preclinical data to offer a valuable benchmark for the scientific community.

Endometriosis: SCM-198 vs. Hormonal Therapies

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to pain and infertility. Current treatments primarily involve hormonal therapies aimed at suppressing ovulation and menstruation.

Comparative Efficacy

Preclinical studies in mouse models of endometriosis have demonstrated the potential of SCM-198 in reducing lesion size and weight.[1][2] In one study, SCM-198 administered at doses of 7.5 mg/kg and 15 mg/kg significantly decreased the weights and sizes of ectopic lesions in mice.[1] While a direct comparison with human clinical data is challenging, the following table provides a summary of the preclinical efficacy of SCM-198 alongside the established clinical efficacy of common hormonal treatments for endometriosis.

TreatmentEfficacy EndpointResult
SCM-198 (preclinical) Reduction in ectopic lesion weight and size in miceSignificant decrease at doses of 7.5 mg/kg and 15 mg/kg.[1]
Combined Oral Contraceptives Reduction in dysmenorrhea (menstrual pain)More effective than placebo in reducing pain.[3]
Progestins (e.g., Dienogest) Reduction in endometriosis-associated pelvic pain (EAPP)Dienogest (2 mg/day) is effective for long-term pain reduction.
GnRH Agonists Reduction of endometriotic lesionsCan significantly reduce lesion size but are reserved for second-line treatment due to side effects.
Relugolix Combination Therapy Reduction in menstrual and non-menstrual pelvic painApproximately 75% of women achieved a clinically significant reduction in menstrual pain in Phase 3 trials.
Long-Term Safety Profile

Long-term safety is a critical consideration for any endometriosis treatment, as it is a chronic condition requiring prolonged management. While long-term safety data for SCM-198 is unavailable, the known side effects of hormonal therapies are well-documented.

TreatmentCommon Long-Term Side Effects
SCM-198 Not yet established in humans.
Combined Oral Contraceptives Increased risk of blood clots, mood changes, decreased libido.
Progestins Irregular bleeding, weight gain, mood swings, potential for decreased bone density with long-term use.
GnRH Agonists Menopausal symptoms (hot flashes, vaginal dryness), bone density loss, recommended for use of no longer than 6 months without add-back therapy.

Type 1 Diabetes: SCM-198 vs. Insulin Therapy

Type 1 diabetes is an autoimmune disease resulting in the destruction of insulin-producing beta cells in the pancreas. The cornerstone of management is lifelong insulin replacement therapy.

Comparative Efficacy

Preclinical studies in diabetic mouse models have shown that SCM-198 can improve glycemic control. In a study using db/db mice, a model for type 2 diabetes with characteristics of insulin resistance, SCM-198 treatment for 3 weeks significantly reduced fasting blood glucose levels. Another study in a streptozotocin-induced type 1 diabetes model also showed that SCM-198 could reduce fasting blood glucose. The following table compares these preclinical findings with the established efficacy of insulin therapy in humans.

TreatmentEfficacy EndpointResult
SCM-198 (preclinical) Reduction in fasting blood glucose in diabetic miceSignificant reduction after 3 weeks of treatment at 200 mg/kg.
Insulin Therapy (clinical) Glycemic control (HbA1c reduction)Intensive insulin therapy effectively lowers HbA1c levels, reducing the risk of long-term complications.
Once-weekly Basal Insulin (clinical) Glucose-lowering effectSimilar to once-daily basal insulin.
Long-Term Safety Profile

The long-term safety of insulin therapy is well-established, with hypoglycemia being the most significant acute risk. Chronic complications can also arise. The long-term safety of SCM-198 in humans is unknown.

TreatmentCommon Long-Term Side Effects/Complications
SCM-198 Not yet established in humans.
Insulin Therapy Hypoglycemia (low blood sugar), weight gain, skin reactions at the injection site, and long-term complications of diabetes if glycemic control is not optimal, including cardiovascular disease, nephropathy, retinopathy, and neuropathy.

Experimental Protocols

SCM-198 in a Mouse Model of Endometriosis

Objective: To evaluate the therapeutic effect of SCM-198 on the growth of ectopic endometrial lesions in a mouse model.

Methodology:

  • Animal Model: Female C57BL/6 mice (6 weeks old) are used. Endometriosis is induced by intraperitoneal injection of uterine fragments from donor mice into recipient mice.

  • Treatment Groups: Mice are randomly divided into a control group (vehicle), a low-dose SCM-198 group (7.5 mg/kg), and a high-dose SCM-198 group (15 mg/kg).

  • Administration: SCM-198 is administered daily via intraperitoneal injection for a specified period (e.g., one week).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the ectopic lesions are excised, weighed, and their size measured. Histological analysis of the lesions can also be performed.

SCM-198 in a Mouse Model of Type 1 Diabetes

Objective: To assess the effect of SCM-198 on glycemic control in a mouse model of type 1 diabetes.

Methodology:

  • Animal Model: Type 1 diabetes is induced in mice (e.g., C57BL/6) by multiple low-dose injections of streptozotocin (STZ), which selectively destroys pancreatic beta cells.

  • Treatment Groups: Mice are randomly assigned to a control group (vehicle) and SCM-198 treatment groups at various doses (e.g., 50, 100, and 200 mg/kg). A positive control group treated with a standard anti-diabetic drug like pioglitazone may also be included.

  • Administration: SCM-198 is administered daily via oral gavage or intraperitoneal injection for a defined duration (e.g., 3 weeks).

  • Efficacy Assessment: Fasting blood glucose levels are monitored regularly. An oral glucose tolerance test (OGTT) can be performed to assess glucose metabolism. At the end of the study, pancreatic tissue can be collected for histological examination of beta-cell mass.

Visualizations

SCM198_Endometriosis_Pathway cluster_inflammation Inflammatory Cascade cluster_endocrine Endocrine Disruption cluster_cellular Cellular Processes TNF-α TNF-α Aromatase Aromatase TNF-α->Aromatase PRB Progesterone Receptor B TNF-α->PRB Estrogen Estrogen Aromatase->Estrogen ERα Estrogen Receptor α Estrogen->ERα Autophagy Autophagy ERα->Autophagy PRB->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis eESC Growth Ectopic Endometrial Stromal Cell Growth Apoptosis->eESC Growth SCM-198 SCM-198 SCM-198->TNF-α Inhibits SCM-198->PRB Increases

Caption: SCM-198 Mechanism in Endometriosis.

SCM198_T1D_Pathway cluster_apoptosis Apoptotic Pathway Bax Bax Caspase-3 Caspase-3 Bax->Caspase-3 Bcl-2 Bcl-2 Bcl-2->Caspase-3 β-cell Apoptosis Pancreatic β-cell Apoptosis Caspase-3->β-cell Apoptosis SCM-198 SCM-198 SCM-198->Bax Inhibits SCM-198->Bcl-2 Upregulates Pro-apoptotic Stimuli Pro-apoptotic Stimuli Pro-apoptotic Stimuli->Bax Pro-apoptotic Stimuli->Bcl-2

Caption: SCM-198 Mechanism in Type 1 Diabetes.

Experimental_Workflow_Endometriosis A Induce Endometriosis in Mice B Randomize into Treatment Groups (Control, SCM-198 Low, SCM-198 High) A->B C Daily Intraperitoneal Administration of SCM-198 B->C D Euthanize and Excise Ectopic Lesions C->D E Measure Lesion Weight and Size D->E F Histological Analysis D->F

Caption: Endometriosis Mouse Model Workflow.

References

Leonurine's Cardioprotective Efficacy: A Meta-Analysis of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical studies reveals Leonurine, an active alkaloid from Herba Leonuri (Motherwort), as a promising therapeutic agent for mitigating cardiac injury. This guide synthesizes quantitative data from multiple studies to objectively compare its cardioprotective effects against experimental controls, providing researchers, scientists, and drug development professionals with a detailed overview of its performance and underlying mechanisms.

Leonurine consistently demonstrates significant cardioprotective effects across various preclinical models of cardiac injury, primarily through its anti-apoptotic, anti-oxidant, and anti-inflammatory properties. Studies show a marked reduction in myocardial infarct size, improved cardiac function, and favorable modulation of key signaling pathways in response to Leonurine treatment.

Quantitative Assessment of Cardioprotective Effects

The efficacy of Leonurine in preserving myocardial tissue and function has been quantified in several key studies. The following tables summarize the principal findings, showcasing the compound's ability to reduce infarct size, inhibit apoptosis, and decrease the levels of cardiac injury biomarkers.

Parameter Animal Model Control Group (Ischemia/Reperfusion) Leonurine-Treated Group Percentage Improvement Reference
Myocardial Infarct SizeRat (Ischemia/Reperfusion)35.5 ± 3.5%20.7 ± 2.4% (at 15 mg/kg)41.7%[1]
Left Ventricular Ejection Fraction (LVEF)Rat (Myocardial Infarction)32.73 ± 1.38%48.93 ± 1.73%49.5%[2]

Table 1: Effect of Leonurine on Myocardial Infarct Size and Cardiac Function.

Biomarker Animal Model Control Group Leonurine-Treated Group Fold Change/Percentage Reduction Reference
Lactate Dehydrogenase (LDH)Rat (Ischemia/Reperfusion)Significantly elevatedSignificantly reducedDose-dependent reduction[1]
Creatine Kinase (CK)Rat (Ischemia/Reperfusion)Significantly elevatedSignificantly reducedDose-dependent reduction[1]
Creatine Kinase-MB (CK-MB)Rat (Ischemia/Reperfusion)Significantly elevatedSignificantly reducedDose-dependent reduction[1]
Aspartate Aminotransferase (AST)Rat (Ischemia/Reperfusion)Significantly elevatedSignificantly reducedDose-dependent reduction
Hydroxybutyrate Dehydrogenase (HBDH)Rat (Ischemia/Reperfusion)Significantly elevatedSignificantly reducedDose-dependent reduction
Malondialdehyde (MDA)Rat (Ischemia/Reperfusion)Significantly elevatedSignificantly reducedDose-dependent reduction
Superoxide Dismutase (SOD)Rat (Ischemia/Reperfusion)Significantly reducedSignificantly increasedDose-dependent increase
Bcl-2/Bax RatioRat (Myocardial Infarction)Significantly decreasedSignificantly increased-

Table 2: Modulation of Cardiac Biomarkers and Apoptotic Proteins by Leonurine.

Comparative Performance with Other Cardioprotective Agents

Key Signaling Pathways in Leonurine-Mediated Cardioprotection

Leonurine exerts its cardioprotective effects by modulating several critical signaling pathways involved in cell survival, apoptosis, inflammation, and oxidative stress.

PI3K/Akt/GSK3β Signaling Pathway

A primary mechanism of Leonurine's anti-apoptotic effect is the activation of the PI3K/Akt/GSK3β signaling pathway. Activation of this pathway leads to the phosphorylation and inactivation of GSK3β, which in turn promotes cardiomyocyte survival. This is associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.

PI3K_Akt_GSK3beta_Pathway Leonurine Leonurine PI3K PI3K Leonurine->PI3K Akt Akt PI3K->Akt p-Akt↑ GSK3beta GSK3β Akt->GSK3beta p-GSK3β↑ (inhibition) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Expression↑ Bax Bax (Pro-apoptotic) Akt->Bax Expression↓ Apoptosis Apoptosis GSK3beta->Apoptosis Bcl2->Apoptosis Bax->Apoptosis Survival Cell Survival

Caption: Leonurine activates the PI3K/Akt/GSK3β pathway to promote cell survival.

Nox4-ROS Signaling Pathway

Leonurine has been shown to mitigate oxidative stress by inhibiting the Nox4-ROS (NADPH oxidase 4-reactive oxygen species) pathway. Overproduction of ROS contributes to cardiomyocyte apoptosis and fibrosis. By downregulating Nox4, Leonurine reduces ROS generation, thereby protecting the heart from oxidative damage.

Nox4_ROS_Pathway Leonurine Leonurine Nox4 Nox4 Leonurine->Nox4 Expression↓ ROS ROS Nox4->ROS Production Oxidative_Stress Oxidative Stress & Cardiac Injury ROS->Oxidative_Stress NFkB_Pathway Leonurine Leonurine NFkB NF-κB Activation Leonurine->NFkB Inhibition Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Production Inflammation Inflammation Inflammatory_Cytokines->Inflammation Experimental_Workflow Animal_Model Rodent Model (e.g., Rat) Cardiac_Injury Induction of Cardiac Injury (LAD Ligation) Animal_Model->Cardiac_Injury Grouping Randomization into Groups (Sham, Control, Leonurine) Cardiac_Injury->Grouping Treatment Leonurine Administration (e.g., 15 mg/kg/day) Grouping->Treatment Assessment Assessment of Cardioprotective Effects Treatment->Assessment Infarct_Size Infarct Size Measurement (TTC Staining) Assessment->Infarct_Size Cardiac_Function Cardiac Function Evaluation (Echocardiography) Assessment->Cardiac_Function Biomarkers Biochemical Analysis (Cardiac Biomarkers) Assessment->Biomarkers Histology Histological Analysis Assessment->Histology Western_Blot Western Blotting (Signaling Proteins) Assessment->Western_Blot

References

Benchmarking SCM-198 against new and emerging heart failure therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The therapeutic landscape for heart failure is undergoing a significant transformation, moving beyond traditional treatments to embrace novel mechanisms of action. This guide provides a comparative analysis of SCM-198, a synthetic derivative of leonurine, against new and emerging therapies. Leonurine, a bioactive alkaloid, has shown potential in managing cardiovascular diseases.[1] SCM-198 itself has demonstrated multiple pharmacological activities, including anti-inflammatory and antioxidant effects.[2]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of SCM-198's performance relative to other innovative treatments. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy endpoints, and experimental protocols.

Mechanism of Action: A Comparative Overview

Heart failure is a complex syndrome involving neurohormonal dysregulation, fibrosis, metabolic disturbances, and inflammation.[3] Emerging therapies target these pathways with increasing precision.

SCM-198: SCM-198's primary mechanism involves the regulation of the inflammation-endocrine-autophagy axis.[2] It has been shown to inhibit the TNF-α-activated aromatase-estrogen-ERα signaling pathway while increasing progesterone receptor B (PRB) expression.[4] This dual action helps to upregulate autophagy, a cellular process for degrading and recycling components, which can promote the apoptosis (programmed cell death) of diseased cells and suppress the growth of abnormal tissues. While much of the current research on SCM-198 focuses on endometriosis, its anti-inflammatory, anti-apoptotic, and autophagy-regulating properties are highly relevant to cardiovascular disease.

Emerging Heart Failure Therapies:

  • Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors (e.g., Dapagliflozin, Empagliflozin): Now a cornerstone of heart failure therapy, SGLT2 inhibitors have demonstrated significant benefits for patients with both heart failure with preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF). Their mechanism extends beyond glucose regulation to include effects on myocardial energetics, inflammation reduction, and favorable hemodynamic changes.

  • Angiotensin Receptor-Neprilysin Inhibitors (ARNI) (e.g., Sacubitril/Valsartan): This combination therapy enhances the beneficial effects of natriuretic peptides, which promote vasodilation and sodium excretion, while simultaneously blocking the detrimental effects of the renin-angiotensin-aldosterone system (RAAS). ARNIs are a first-line therapy for heart failure with reduced ejection fraction (HFrEF).

  • GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide): Initially developed for diabetes, these agents have shown considerable promise in improving heart failure symptoms, particularly in patients with obesity-related HFpEF. They contribute to weight loss and have demonstrated a reduction in major adverse cardiovascular events.

  • Cardiac Myosin Activators (e.g., Omecamtiv Mecarbil): These drugs directly target the contractile machinery of the heart, increasing systolic function. The GALACTIC-HF trial investigated omecamtiv mecarbil in patients with advanced HFrEF.

  • Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Vericiguat): Vericiguat enhances the cGMP pathway, leading to vasodilation and improved cardiac function. The VICTORIA trial demonstrated its benefit in patients with worsening HFrEF.

  • Activin Signaling Inhibitors (e.g., Sotatercept/Winrevair): This emerging class of drugs, like Merck's Winrevair, works by regulating activin proteins that are involved in cell growth and proliferation. In heart failure, overproduction of certain cells can lead to cardiac stiffening. Winrevair has shown promise in improving blood flow in patients with HFpEF and associated pulmonary hypertension.

Signaling Pathway Diagrams

Below are simplified diagrams representing the signaling pathways for SCM-198 and key comparator therapies.

SCM198_Pathway SCM-198 Mechanism of Action TNF_alpha TNF-α Aromatase Aromatase-Estrogen ERα Signaling TNF_alpha->Aromatase activates SCM198 SCM-198 SCM198->Aromatase inhibits PRB Progesterone Receptor B (PRB) SCM198->PRB upregulates Autophagy Autophagy Aromatase->Autophagy suppresses PRB->Autophagy promotes Apoptosis Apoptosis of Diseased Cells Autophagy->Apoptosis induces

SCM-198's anti-inflammatory and pro-autophagy pathway.

HF_Therapies_Pathways Comparative Heart Failure Therapy Pathways cluster_ARNI ARNI (Sacubitril/Valsartan) cluster_SGLT2i SGLT2 Inhibitors cluster_sGC sGC Stimulators (Vericiguat) Neprilysin Neprilysin Natriuretic_Peptides Natriuretic Peptides Neprilysin->Natriuretic_Peptides degrades Sacubitril Sacubitril Sacubitril->Neprilysin inhibits Beneficial_Effects Vasodilation, Natriuresis Natriuretic_Peptides->Beneficial_Effects SGLT2 SGLT2 (Kidney) Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption SGLT2i SGLT2i SGLT2i->SGLT2 inhibits Cardioprotective_Effects Improved Energetics, Reduced Inflammation SGLT2i->Cardioprotective_Effects pleiotropic effects sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP produces Vericiguat Vericiguat Vericiguat->sGC stimulates Vasodilation Vasodilation cGMP->Vasodilation

Simplified pathways for major HF drug classes.

Comparative Efficacy Data

The following tables summarize key efficacy endpoints from major clinical trials for leading heart failure therapies. Data for SCM-198 is currently limited to preclinical studies, and direct clinical comparisons are not yet available.

Table 1: Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF)

Therapy ClassClinical TrialPrimary EndpointKey Result
ARNI PARADIGM-HFComposite of CV Death or HF Hospitalization vs. Enalapril20% Risk Reduction
SGLT2 Inhibitor DAPA-HFComposite of Worsening HF or CV Death vs. Placebo26% Risk Reduction
SGLT2 Inhibitor EMPEROR-ReducedComposite of CV Death or HF Hospitalization vs. Placebo25% Risk Reduction
sGC Stimulator VICTORIAComposite of CV Death or First HF Hospitalization vs. Placebo10% Risk Reduction
Cardiac Myosin Activator GALACTIC-HFComposite of First HF Event or CV Death vs. Placebo8% Risk Reduction

Table 2: Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)

Therapy ClassClinical TrialPrimary EndpointKey Result
SGLT2 Inhibitor EMPEROR-PreservedComposite of CV Death or HF Hospitalization vs. Placebo21% Risk Reduction
SGLT2 Inhibitor DELIVERComposite of Worsening HF or CV Death vs. Placebo18% Risk Reduction
GLP-1 Agonist STEP-HFpEFChange in KCCQ Score & Body Weight vs. PlaceboSignificant improvement in symptoms & weight loss
GLP-1/GIP Agonist SUMMITCV Mortality and Worsening HF Events vs. PlaceboSignificant Risk Reduction

Experimental Protocols

Objective evaluation of novel heart failure therapies relies on standardized and rigorous experimental models. Below are outlines of typical preclinical and clinical protocols.

1. Preclinical Heart Failure Model: Transverse Aortic Constriction (TAC)

  • Objective: To induce cardiac hypertrophy and subsequent heart failure in a rodent model to test the efficacy of a therapeutic agent like SCM-198.

  • Methodology:

    • Animal Model: C57BL/6 mice, 8-10 weeks old.

    • Surgical Procedure: Anesthetize the mouse. Perform a thoracotomy to expose the aortic arch. Place a ligature (e.g., 7-0 silk suture) around the aorta between the brachiocephalic and left common carotid arteries and tie it against a 27-gauge needle. Remove the needle to create a defined constriction.

    • Sham Control: Sham-operated animals undergo the same surgical procedure without the aortic constriction.

    • Drug Administration: Post-surgery (e.g., 1-2 weeks), randomize mice to receive vehicle control or SCM-198 at various doses (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 4-8 weeks).

    • Efficacy Assessment:

      • Echocardiography: Perform weekly or bi-weekly to measure Left Ventricular Ejection Fraction (LVEF), fractional shortening, and ventricular dimensions.

      • Histology: At the end of the study, harvest hearts and perform Masson's trichrome staining for fibrosis and wheat germ agglutinin (WGA) staining for cardiomyocyte size.

      • Biomarker Analysis: Measure plasma levels of NT-proBNP and expression levels of hypertrophic and fibrotic genes (e.g., ANP, BNP, Col1a1) via qPCR.

TAC_Workflow Preclinical TAC Model Workflow Animal_Selection Select Mice (e.g., C57BL/6) Surgery TAC or Sham Surgery Animal_Selection->Surgery Recovery Post-Op Recovery Surgery->Recovery Randomization Randomize into Groups (Vehicle vs. SCM-198) Recovery->Randomization Treatment Daily Dosing (4-8 weeks) Randomization->Treatment Monitoring Weekly Echocardiography Treatment->Monitoring Endpoint Terminal Endpoint: Histology & Biomarkers Treatment->Endpoint

Workflow for a typical preclinical heart failure study.

2. Clinical Trial Protocol: Phase II Study in HFpEF

  • Objective: To evaluate the safety, tolerability, and efficacy of a novel therapy (e.g., SCM-198) in patients with Heart Failure with Preserved Ejection Fraction.

  • Methodology:

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

    • Patient Population:

      • Inclusion Criteria: Age ≥ 40 years, diagnosis of HFpEF (LVEF ≥ 50%), elevated NT-proBNP levels, evidence of structural heart disease (e.g., left atrial enlargement or left ventricular hypertrophy), NYHA Class II-IV symptoms.

      • Exclusion Criteria: Recent acute coronary syndrome, severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²), uncontrolled hypertension.

    • Randomization and Intervention: Randomize eligible patients (1:1:1) to receive placebo, low-dose SCM-198, or high-dose SCM-198 once daily for 12 weeks.

    • Primary Endpoint: Change from baseline in NT-proBNP levels at 12 weeks.

    • Secondary Endpoints:

      • Change from baseline in 6-minute walk test (6MWT) distance.

      • Change from baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.

      • Changes in echocardiographic parameters of diastolic function (e.g., E/e' ratio).

      • Incidence of adverse events and serious adverse events.

Conclusion

The field of heart failure treatment is rapidly advancing, with new therapies targeting a variety of pathways beyond traditional neurohormonal blockade. SCM-198 presents an intriguing preclinical profile with its unique mechanism targeting inflammation and autophagy. While current data is limited, its potential to modulate fundamental cellular processes associated with cardiac remodeling warrants further investigation.

Established therapies like ARNIs and SGLT2 inhibitors have robust clinical evidence and form the foundation of current guidelines. Newer agents, including GLP-1 receptor agonists and activin signaling inhibitors, are carving out important niches, particularly in specific heart failure phenotypes like obesity-related HFpEF and pulmonary hypertension-associated HFpEF. For SCM-198 to establish a role in this competitive landscape, future research must translate its preclinical promise into demonstrable clinical efficacy and safety through well-designed clinical trials. The experimental protocols outlined here provide a roadmap for such investigations, which will be critical in determining the ultimate therapeutic value of SCM-198 for patients with heart failure.

References

Comparative study of synthetic versus natural Leonurine efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine is an alkaloid naturally occurring in plants of the Leonurus genus, most notably Leonurus japonicus (Chinese Motherwort). It has garnered significant scientific interest for its wide range of pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] Due to the low natural abundance of leonurine (approximately 0.02%–0.12% of the fresh weight of Leonurus japonicus), chemical synthesis has emerged as a viable alternative for producing larger quantities for research and potential therapeutic applications.[4][5] This guide provides a comparative overview of the efficacy of synthetic and natural leonurine, drawing upon available experimental data.

While direct, head-to-head comparative studies on the efficacy of synthetic versus natural leonurine are limited in contemporary literature, historical research indicates a functional equivalence. A 1979 study on the uterotonic activity of a newly synthesized leonurine concluded that the synthetic compound demonstrated activity in vivo and in vitro that was "just like its naturally occurring counterpart". Modern research often does not specify the origin of the leonurine used, suggesting a general acceptance of the synthetic form's efficacy for experimental purposes.

This guide will synthesize the available data on the pharmacological effects of leonurine, irrespective of its source, to provide a comprehensive overview of its therapeutic potential.

Pharmacological Efficacy of Leonurine

Leonurine has demonstrated a broad spectrum of biological activities across various preclinical models. Its therapeutic potential stems from its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.

Cardioprotective Effects

Leonurine exhibits significant cardioprotective effects, making it a promising candidate for the treatment of cardiovascular diseases. It has been shown to:

  • Reduce Myocardial Infarction: In models of myocardial infarction, leonurine protects cardiac function by increasing the viability of cardiomyocytes subjected to hypoxia and by activating the PI3K/Akt/GSK3β signaling pathway. It also modulates the expression of pro-apoptotic genes, such as Bax and Bcl-2, to inhibit cell death.

  • Ameliorate Atherosclerosis: Leonurine is effective in reducing the formation of atherosclerotic plaques by modulating inflammatory and oxidative stress pathways.

  • Promote Blood Circulation: It is reported to promote blood circulation and overcome blood stasis, which can help reduce the risk of thrombosis.

Neuroprotective Effects

Leonurine has shown considerable promise in the context of neurological disorders. Its neuroprotective actions are attributed to its ability to:

  • Protect Against Ischemic Stroke: Leonurine protects against oxidative damage from ischemic stroke and shows neuroprotective activity in rat models of focal cerebral ischemia.

  • Activate Antioxidant Responses: It induces the antioxidant response by activating the nuclear factor erythrocyte 2-related factor 2 (Nrf2) signaling pathway.

  • Maintain Mitochondrial Function: Leonurine has been shown to improve mitochondrial ultrastructure and regulate mitochondrial function, which is crucial for neuronal survival.

Anti-inflammatory and Antioxidant Effects

A cornerstone of leonurine's therapeutic potential lies in its potent anti-inflammatory and antioxidant activities. These effects are mediated through the modulation of several key signaling pathways, including:

  • NF-κB Signaling Pathway: Leonurine can mitigate lung cancer through the NF-κB signaling pathway by decreasing the phosphorylation and nuclear translocation of p65. It also improves renal fibrosis by inhibiting the TGF-β and NF-κB signaling pathways.

  • PI3K/Akt Signaling Pathway: In the context of cerebral infarction, leonurine activates the PI3K/Akt signaling pathway to reduce oxidative stress. It also inhibits the PI3K/Akt/NF-κB signaling pathway to improve osteoarthritis.

Data Summary

The following table summarizes the key pharmacological effects of leonurine and the signaling pathways involved, based on available preclinical data. It is important to note that these studies do not differentiate between natural and synthetic leonurine.

Therapeutic Area Observed Effect Signaling Pathway(s) Involved Reference(s)
Cardiovascular Cardioprotection, Reduced Myocardial InfarctionPI3K/Akt/GSK3β
Amelioration of AtherosclerosisInflammatory and Oxidative Stress Pathways
Neurology Neuroprotection against Ischemic StrokeNrf2
Maintenance of Mitochondrial Function-
Inflammation Anti-inflammatory EffectsNF-κB, TGF-β
Cancer Anti-tumor Effects (in vitro and in vivo)TRAIL, PI3K/AKT, STAT3, MAP/ERK

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from studies on leonurine's efficacy.

In Vivo Model of Acute Myocardial Ischemia
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Acute myocardial ischemia was induced by ligation of the left anterior descending coronary artery.

  • Treatment: Leonurine (synthesized, purity >98%) was administered intraperitoneally at a dose of 15 mg/kg.

  • Analysis: Plasma samples were collected for metabolomics analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Network pharmacology and molecular docking were used to identify potential targets and mechanisms.

  • Key Findings: Leonurine demonstrated a protective effect against acute myocardial ischemia by modulating metabolic pathways, including glycerophospholipid and tryptophan metabolism.

In Vitro Model of Oxidative Stress in Porcine Embryos
  • Model: In vitro cultured porcine embryos.

  • Treatment: Embryos were cultured in medium supplemented with 40 μM leonurine (isolated from motherwort).

  • Analysis: Blastocyst formation rate, total cell number, apoptosis rate, reactive oxygen species (ROS) levels, glutathione levels, and mitochondrial membrane potential were assessed. Gene expression related to pluripotency, apoptosis, and autophagy was also analyzed.

  • Key Findings: Leonurine improved the developmental competence of in vitro porcine embryos by reducing oxidative stress and enhancing mitochondrial function.

Visualizing Leonurine's Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by leonurine and a general experimental workflow for its evaluation.

Leonurine_Signaling_Pathways cluster_inflammatory Inflammatory Stimuli cluster_leonurine Leonurine Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB NF-κB Inflammatory_Stimuli->NFkB Activates PI3K_Akt PI3K/Akt Inflammatory_Stimuli->PI3K_Akt Activates Leonurine Leonurine Leonurine->NFkB Inhibits Leonurine->PI3K_Akt Inhibits Nrf2 Nrf2 Leonurine->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Inhibits Inflammation->Apoptosis Oxidative_Stress->Apoptosis

Caption: Signaling pathways modulated by Leonurine.

Experimental_Workflow cluster_preparation Preparation cluster_model Experimental Model cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Source Source (Natural Extraction or Chemical Synthesis) Leonurine Leonurine (Purity Assessment) Source->Leonurine In_Vitro In Vitro Models (Cell Lines) Leonurine->In_Vitro In_Vivo In Vivo Models (Animal Models) Leonurine->In_Vivo Treatment Leonurine Administration (Dosage and Duration) In_Vitro->Treatment In_Vivo->Treatment Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Treatment->Biochemical Metabolomics Metabolomics (LC-MS/MS) Treatment->Metabolomics Histology Histological Analysis Treatment->Histology Efficacy Efficacy Assessment (Therapeutic Effects) Biochemical->Efficacy Mechanism Mechanism of Action (Signaling Pathways) Biochemical->Mechanism Metabolomics->Efficacy Metabolomics->Mechanism Histology->Efficacy Histology->Mechanism

Caption: General experimental workflow for Leonurine efficacy studies.

Conclusion

The available scientific literature strongly supports the therapeutic potential of leonurine across a range of disease models, primarily owing to its anti-inflammatory, antioxidant, and anti-apoptotic properties. While direct comparative studies between synthetic and natural leonurine are not abundant, early evidence suggests their functional equivalence. The development of efficient synthetic routes has made leonurine more accessible for research, and the findings from studies using synthetic leonurine are generally considered representative of the compound's intrinsic biological activity. Future research focusing on a direct comparison of the pharmacokinetic and pharmacodynamic profiles of synthetic versus natural leonurine would be beneficial to definitively establish their bioequivalence. Nevertheless, based on the current body of evidence, both natural and synthetic leonurine are valuable tools for researchers and drug development professionals exploring novel therapeutic strategies for cardiovascular, neurological, and inflammatory diseases.

References

Safety Operating Guide

Navigating the Disposal of ST 198: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The designation "ST 198" can refer to multiple substances, each with distinct and critical disposal procedures. For researchers, scientists, and drug development professionals, understanding the precise nature of the "this compound" in their possession is the first step toward ensuring safe and compliant disposal. This guide provides essential safety and logistical information for the proper handling and disposal of the most likely candidates for "this compound" in a laboratory setting: a chemical reference material, a pathogenic bacterial strain, and a commercial binder.

To ensure proper disposal, it is crucial to first identify the specific nature of the "this compound" you are working with. The following decision-making workflow can guide you to the appropriate disposal protocol.

ST198_Disposal_Workflow start Start: Identify your 'this compound' substance_type What is the nature of your this compound? start->substance_type is_srm Is it a Standard Reference Material from NIST? substance_type->is_srm Chemical Powder is_bacteria Is it a biological culture, specifically Salmonella? substance_type->is_bacteria Biological Sample is_binder Is it a commercial binder or coating from Axalta? substance_type->is_binder Liquid Mixture unknown Uncertain? Consult your Safety Data Sheet (SDS) or contact your EHS department. substance_type->unknown Other/Unknown is_srm->is_bacteria No srm_disposal Follow Disposal Procedures for SRM 198 (Silica Brick) is_srm->srm_disposal Yes is_bacteria->is_binder No bacteria_disposal Follow Disposal Procedures for Biohazardous Waste (Salmonella enterica this compound) is_bacteria->bacteria_disposal Yes is_binder->unknown No binder_disposal Follow Disposal Procedures for PT198 Binder is_binder->binder_disposal Yes

Caption: Decision workflow for identifying and disposing of "this compound".

Proper Disposal of SRM 198: Silica Brick

Standard Reference Material (SRM) 198 from the National Institute of Standards and Technology (NIST) is a silica brick powder.[1] This material is classified as a health hazard, specifically as a carcinogen that can cause lung damage through prolonged or repeated inhalation.[1]

Hazard Profile of SRM 198 (Silica Brick)

Hazard ClassificationDescription
Carcinogen Category 1: May cause lung cancer.[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 1: Causes damage to lungs through prolonged or repeated inhalation.[1]
Incompatible Materials Bases, halogens, acids, metal salts, metals, oxidizing materials, and combustible materials.[1]

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including protective gloves, protective clothing, and eye protection. To prevent inhalation of the fine powder, a NIOSH-approved respirator is essential.

  • Waste Collection: Collect the waste material in a clearly labeled, sealed container to prevent dust generation. The container should be appropriate for solid chemical waste.

  • Labeling: Label the waste container as "Hazardous Waste: Silica Powder" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated, locked-up hazardous waste accumulation area. This area should be away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this material in regular trash. All disposal must be in accordance with local, state, and federal regulations.

Proper Disposal of Salmonella enterica Serovar Kentucky this compound

Salmonella enterica serovar Kentucky strain this compound is a pathogenic bacterium, often exhibiting multidrug resistance. As a biohazardous agent, all materials contaminated with this strain must be decontaminated and disposed of following strict biosafety protocols.

Biohazard Profile of Salmonella enterica this compound

Biohazard CharacteristicDescription
Pathogenicity Can cause intestinal and sterile site infections in humans.
Antibiotic Resistance Often resistant to multiple drugs, including ciprofloxacin and third-generation cephalosporins.
Transmission Can be transmitted through contaminated food, particularly poultry.

Experimental Protocol for Disposal:

  • Decontamination: All cultures, stocks, and contaminated labware (e.g., petri dishes, pipette tips, gloves) must be decontaminated before disposal. The preferred method of decontamination is autoclaving.

  • Autoclaving:

    • Place all contaminated materials in autoclavable biohazard bags.

    • Ensure the bags are not sealed completely to allow for steam penetration.

    • Autoclave at 121°C (250°F) for a minimum of 30-60 minutes, depending on the load size and density.

    • Use a biological indicator (e.g., Geobacillus stearothermophilus spores) to validate the efficacy of the autoclave cycle.

  • Post-Decontamination Disposal:

    • Once autoclaved and rendered non-infectious, the material can typically be disposed of as regular laboratory waste, depending on institutional policies.

    • Place the autoclaved biohazard bags into a designated, labeled container for biohazardous waste.

  • Liquid Waste: Liquid cultures should be decontaminated with an appropriate disinfectant (e.g., 10% bleach solution with a sufficient contact time) or by autoclaving before being discharged to the sanitary sewer, in accordance with local regulations.

  • Consult EHS: Always follow the specific biohazardous waste disposal guidelines provided by your institution's EHS department.

Proper Disposal of PT198 Binder

PT198 is a product identifier for a binder manufactured by Axalta Coating Systems. It is a flammable liquid mixture that may cause drowsiness or dizziness.

Hazardous Components of PT198 Binder

ComponentConcentrationCAS Number
heptan-2-one≥10 - ≤19%110-43-0
ethyl acetate<10%141-78-6
heptane (mixture of isomers)≤3%142-82-5
solvent naphtha (petroleum), light aromatic≤3%64742-95-6

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, and solvent-resistant gloves. Ensure adequate ventilation or use a respirator if ventilation is insufficient.

  • Waste Collection: Collect all waste PT198 and contaminated materials (e.g., rags, absorbent pads) in a designated, sealed container suitable for flammable liquid waste. Use spark-proof tools when handling the waste.

  • Labeling: Clearly label the container as "Hazardous Waste: Flammable Liquid" and include the product name "PT198 Binder."

  • Storage: Store the waste container in a well-ventilated, cool area away from heat, sparks, open flames, and other ignition sources. The container must be kept tightly closed.

  • Disposal Request: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal service. Do not dispose of this material in sinks, drains, or regular trash. Disposal must comply with all local, regional, national, and international regulations.

  • Spill Response: In case of a spill, shut off all ignition sources. Contain the spill with an inert absorbent material. Avoid dispersal of the spilled material into waterways, drains, or sewers.

References

Essential Safety and Operational Protocols for Handling ST-198

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with ST-198, a potent dopamine D3 receptor antagonist, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Given that ST-198 is a research chemical with potential pharmacological activity, it should be handled with care to avoid accidental exposure. The following table summarizes the recommended PPE for handling ST-198 in a laboratory setting.[1][2][3]

PPE Component Specification Purpose
Hand Protection Nitrile or neoprene gloves, powder-free. Consider double-gloving for enhanced protection.[1]Prevents skin contact and absorption of the chemical.
Eye Protection Chemical-resistant safety goggles with side shields.Protects eyes from splashes and airborne particles.[1]
Body Protection A lab coat that covers the arms and closes securely in the front. For procedures with a higher risk of splashing, an impermeable gown is recommended.Protects skin and clothing from contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation. For situations where a fume hood is not feasible, a fit-tested N95 or higher-rated respirator should be considered.Minimizes the risk of inhaling the compound.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational and Disposal Plans

Safe handling and disposal of ST-198 are critical to prevent contamination and environmental hazards.

Handling and Storage

Handling:

  • Always handle ST-198 in a designated area, away from general laboratory traffic.

  • Avoid the formation of dust and aerosols.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.

  • Do not eat, drink, or smoke in the area where ST-198 is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Store ST-198 in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Spill and Exposure Procedures
Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, gently cover the spill with an absorbent material. Collect the material into a sealed container for disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.
Disposal Plan

All waste containing ST-198, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's certified hazardous waste disposal program, following all local, state, and federal regulations.

Experimental Workflow for Handling ST-198

The following diagram illustrates a standard workflow for safely handling ST-198 during a typical laboratory experiment.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent hazard information) B Don Appropriate PPE A->B C Weigh ST-198 in Fume Hood B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate Hazardous Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: A typical experimental workflow for handling ST-198.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ST 198
Reactant of Route 2
Reactant of Route 2
ST 198

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.